molecular formula C54H57N8O9P B12390846 DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite

DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite

Número de catálogo: B12390846
Peso molecular: 993.1 g/mol
Clave InChI: QGLNDUMJEPXLMP-SQFLBICKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite is a useful research compound. Its molecular formula is C54H57N8O9P and its molecular weight is 993.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C54H57N8O9P

Peso molecular

993.1 g/mol

Nombre IUPAC

[2-acetamido-9-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl] N,N-diphenylcarbamate

InChI

InChI=1S/C54H57N8O9P/c1-36(2)62(37(3)4)72(68-33-17-32-55)71-48-46(70-54(39-18-11-8-12-19-39,40-24-28-44(65-6)29-25-40)41-26-30-45(66-7)31-27-41)34-67-51(48)60-35-56-47-49(60)58-52(57-38(5)63)59-50(47)69-53(64)61(42-20-13-9-14-21-42)43-22-15-10-16-23-43/h8-16,18-31,35-37,46,48,51H,17,33-34H2,1-7H3,(H,57,58,59,63)/t46-,48?,51+,72?/m0/s1

Clave InChI

QGLNDUMJEPXLMP-SQFLBICKSA-N

SMILES isomérico

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](CO[C@H]1N2C=NC3=C2N=C(N=C3OC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C)OC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC

SMILES canónico

CC(C)N(C(C)C)P(OCCC#N)OC1C(COC1N2C=NC3=C2N=C(N=C3OC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C)OC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC

Origen del producto

United States

Foundational & Exploratory

Unveiling the Potential of DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite: A Technical Guide for Advanced Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of nucleic acid therapeutics, the pursuit of novel chemical modifications to enhance the efficacy, stability, and specificity of oligonucleotides is paramount. This technical guide delves into the core chemical properties, synthesis, and potential applications of 5'-O-Dimethoxytrityl-α-L-threofuranosyl-N2-acetyl-O6-(diphenylcarbamoyl) Guanosine (B1672433), 2'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, a key building block for the synthesis of Threose Nucleic Acid (TNA)-modified oligonucleotides. TNA, a xeno-nucleic acid (XNA) with a simplified threose sugar backbone, offers significant advantages in terms of nuclease resistance and strong binding affinity to complementary RNA, making it a promising candidate for the development of next-generation antisense and RNAi therapeutics.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth technical information to facilitate the integration of this novel phosphoramidite (B1245037) into pioneering research and therapeutic pipelines.

Core Chemical Properties

A thorough understanding of the physicochemical properties of DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite is crucial for its effective handling, storage, and application in oligonucleotide synthesis. The following table summarizes its key quantitative data.

PropertyValueReference
Molecular Formula C54H57N8O9P[1][2]
Molecular Weight 993.05 g/mol [1][2]
CAS Number 325683-97-4[1]
Purity 98.20%[1]
Appearance Powder[1]
Solubility ≥ 2.5 mg/mL in a 1:9 solution of DMSO:Corn oil[1]
Storage (Powder) -20°C for up to 3 years[1]
Storage (In Solvent) -80°C for up to 1 year[1]

Experimental Protocols: Synthesis of TNA Guanosine Phosphoramidite

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The use of a bulky diphenylcarbamoyl (DPC) protecting group on the O6 position of guanine (B1146940) is a critical strategy to direct the glycosylation reaction to the desired N9 position, thus preventing the formation of the N7 isomer.[3] The following is a representative protocol adapted from established methodologies for the synthesis of protected guanosine phosphoramidites.[4][5][6]

Materials:

  • N2-Acetyl-O6-(diphenylcarbamoyl)guanine

  • Protected threofuranose derivative (e.g., 1-O-acetyl-2-O-benzoyl-3-O-tert-butyldiphenylsilyl-L-threofuranose)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

  • Anhydrous Acetonitrile (B52724)

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Pyridine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Glycosylation:

    • Suspend N2-Acetyl-O6-(diphenylcarbamoyl)guanine in anhydrous acetonitrile.

    • Add N,O-Bis(trimethylsilyl)acetamide (BSA) and stir at an elevated temperature (e.g., 60°C) for 1 hour to silylate the guanine base.

    • Cool the reaction mixture to room temperature.

    • In a separate flask, dissolve the protected threofuranose derivative in anhydrous acetonitrile and add it dropwise to the silylated guanine solution.

    • Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and heat the reaction mixture (e.g., 60°C) for several hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction and purify the resulting nucleoside by silica (B1680970) gel chromatography.

  • 5'-O-DMT Protection:

    • Dissolve the purified TNA guanosine nucleoside in anhydrous pyridine.

    • Add 4,4'-Dimethoxytrityl chloride (DMT-Cl) in portions and stir at room temperature.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with methanol (B129727) and concentrate the mixture.

    • Purify the 5'-O-DMT protected nucleoside by silica gel chromatography.

  • Phosphitylation:

    • Dissolve the 5'-O-DMT protected nucleoside in anhydrous dichloromethane.

    • Add N,N-Diisopropylethylamine (DIPEA).

    • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite and stir the reaction at room temperature under an inert atmosphere (e.g., Argon).

    • Monitor the reaction by TLC or 31P NMR. Upon completion, quench the reaction.

    • Purify the final product, this compound, by silica gel chromatography to yield the desired phosphoramidite.

Therapeutic Applications and Signaling Pathway Modulation

TNA-modified oligonucleotides represent a powerful tool for modulating gene expression with high specificity and enhanced biological stability. Their resistance to nuclease degradation makes them particularly attractive for in vivo applications. A significant area of interest is the targeting of key signaling pathways implicated in diseases such as cancer.

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. TNA-mediated antisense oligonucleotides have been designed to specifically target and knockdown the expression of key components of this pathway, such as the Akt kinases.[5] By hybridizing to the target mRNA, these TNA antisense molecules can inhibit protein translation, leading to a downstream therapeutic effect.

Below is a diagram illustrating the mechanism of action of a TNA-based antisense oligonucleotide targeting Akt within the PI3K/Akt signaling cascade.

PI3K_Akt_TNA_Antisense RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt_inactive Akt (inactive) PDK1->Akt_inactive Phosphorylation Akt_active Akt (active) Akt_inactive->Akt_active Downstream Downstream Effectors (e.g., mTOR, Bad, GSK3β) Akt_active->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation TNA_ASO TNA Antisense Oligonucleotide Akt_mRNA Akt mRNA TNA_ASO->Akt_mRNA Translation_Block Translation Blocked Ribosome Ribosome Akt_mRNA->Ribosome Translation Ribosome->Akt_inactive

Caption: TNA-mediated inhibition of the PI3K/Akt signaling pathway.

The workflow for incorporating this compound into a TNA-modified antisense oligonucleotide for therapeutic research is a systematic process, from synthesis to functional validation.

TNA_ASO_Workflow Amidite_Synth DMTr-TNA-G-amidite Synthesis Oligo_Synth Solid-Phase Oligonucleotide Synthesis Amidite_Synth->Oligo_Synth Purification Purification & Characterization (e.g., HPLC, Mass Spec) Oligo_Synth->Purification Transfection Transfection with TNA-ASO Purification->Transfection Cell_Culture Cell Culture (e.g., Cancer Cell Line) Cell_Culture->Transfection Gene_Expression Analysis of Gene Expression (e.g., qPCR, Western Blot) Transfection->Gene_Expression Functional_Assay Functional Assays (e.g., Proliferation, Apoptosis) Transfection->Functional_Assay In_Vivo In Vivo Studies (Animal Models) Gene_Expression->In_Vivo Functional_Assay->In_Vivo

Caption: Experimental workflow for TNA antisense oligonucleotide development.

References

An In-depth Technical Guide on the Structure and Conformation of TNA Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threose Nucleic Acid (TNA) is an artificial nucleic acid (XNA) that has garnered significant interest in the fields of synthetic biology, biotechnology, and drug development.[1][2] Unlike its natural counterparts, Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA), which are based on a five-carbon sugar backbone, TNA is built upon a simpler four-carbon threose sugar.[1][2] This fundamental structural difference imparts TNA with unique properties, including remarkable resistance to nuclease degradation, making it a promising candidate for therapeutic applications. This guide provides a comprehensive overview of the structure and conformation of TNA oligonucleotides, detailing experimental methodologies and presenting key quantitative data for comparative analysis.

Core Structural Features of TNA

The defining feature of TNA is its α-L-threofuranosyl sugar moiety, which is connected by 2',3'-phosphodiester bonds, in contrast to the 3',5'-linkages found in DNA and RNA. This altered connectivity results in a more compact backbone repeat unit. Despite this structural deviation, TNA is capable of forming stable, antiparallel Watson-Crick duplexes with itself (TNA:TNA) and can also form heteroduplexes with both DNA (TNA:DNA) and RNA (TNA:RNA).[1]

Duplex Conformation and Helical Geometry

Extensive structural studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD) have revealed that TNA duplexes, as well as TNA:DNA and TNA:RNA heteroduplexes, predominantly adopt an A-like helical geometry.[1] In heteroduplexes, the TNA strand acts as a template, forcing the overall structure into this A-form conformation.[1]

Circular dichroism spectra of TNA-containing duplexes show a positive peak around 260-270 nm and a negative peak near 210 nm, which are characteristic features of an A-form helix.[1] This contrasts with the typical B-form helical structure of DNA, which exhibits a positive peak at approximately 275 nm and a negative peak around 245 nm.[1]

Table 1: Comparative Helical Parameters of TNA, DNA, and RNA Duplexes
ParameterTNA:TNATNA:DNATNA:RNAA-form RNAB-form DNA
Helical Handedness RightRightRightRightRight
Overall Geometry A-likeA-likeA-likeA-formB-form
Rise per residue (Å) ~2.8Variable~2.6 - 2.92.6 - 3.33.4
Helical Twist (°) ~32Variable~31 - 3332.734.3
Base pairs per turn ~11Variable~111110.5
Major Groove Width (Å) NarrowNarrowNarrowNarrowWide
Minor Groove Width (Å) WideWideWideWideNarrow

Note: The helical parameters for TNA:DNA duplexes can be more variable and are influenced by factors such as the purine (B94841) content of the TNA strand.[2]

Sugar Pucker Conformation

The conformation of the sugar ring, or "sugar pucker," is a critical determinant of nucleic acid structure. In TNA, the threose sugar predominantly adopts a C4'-exo pucker. This conformation is consistently observed in both NMR and X-ray crystallography studies of various TNA-containing duplexes.

Table 2: Sugar Pucker and Torsion Angles of TNA Nucleotides
ParameterTNAA-form RNA (C3'-endo)B-form DNA (C2'-endo)
Dominant Sugar Pucker C4'-exoC3'-endoC2'-endo
Pseudorotation Phase Angle (P) Not available~18°~162°
Backbone Torsion Angles
α (O3'-P-O5'-C5')Not available-68°-41°
β (P-O5'-C5'-C4')Not available178°175°
γ (O5'-C5'-C4'-C3')Not available54°46°
δ (C5'-C4'-C3'-O3')Not available83°139°
ε (C4'-C3'-O3'-P)Not available-155°-171°
ζ (C3'-O3'-P-O5')Not available-72°-102°
Glycosidic Torsion Angle (χ) antiantianti

Thermodynamic Stability

The thermal stability of TNA-containing duplexes is a key area of investigation, with implications for their potential therapeutic use. UV melting studies are commonly employed to determine the melting temperature (Tm), which is the temperature at which 50% of the duplex dissociates.

Generally, TNA:RNA heteroduplexes are found to be more thermostable than their TNA:DNA counterparts. The stability of TNA:DNA duplexes is significantly influenced by the purine content of the TNA strand, with higher purine content leading to increased stability.[2]

Table 3: Thermodynamic Parameters of TNA-containing Duplexes
Duplex TypeSequenceΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°₃₇ (kcal/mol)Tm (°C)
TNA:DNA (25% Purine)5'-d(GCGTATACGC)-3' : 3'-t(CGCATATGCG)-5'---44.6
TNA:DNA (50% Purine)5'-d(GCGTGCGCGC)-3' : 3'-t(CGCACGCGCG)-5'---51.1
TNA:DNA (75% Purine)5'-d(AGAGAGAGAG)-3' : 3'-t(TCTCTCTCTC)-5'---68.5
DNA:DNA5'-d(CGCGAATTCGCG)-3'-278 ± 11--44.8 ± 0.5~72
RNA:RNA5'-r(CGCGAATTCGCG)-3'-330 ± 6--45.4 ± 0.6~78
DNA:TNA5'-d(CGCGAATTCGCG)-3' : 3'-t(GCGCUUAAGCGC)-5'-258 ± 16--39.3 ± 0.1~62
RNA:TNA5'-r(CGCGAATTCGCG)-3' : 3'-t(GCGCUUAAGCGC)-5'-240 ± 5--42.0 ± 0.3~70

Data for TNA:DNA with varying purine content is from UV melting experiments.[2] Data for the dodecamer sequences is from Isothermal Titration Calorimetry (ITC).[3] Note that experimental conditions can influence these values.

Experimental Protocols

TNA Oligonucleotide Synthesis and Purification

TNA oligonucleotides are typically synthesized using automated solid-phase phosphoramidite (B1245037) chemistry on a DNA synthesizer.

TNA_Synthesis_Workflow start Start with L-ascorbic acid protected_sugar Synthesize protected threofuranosyl sugar start->protected_sugar glycosylation Vorbrüggen-Hilbert-Johnson glycosylation protected_sugar->glycosylation nucleosides Threofuranosyl nucleosides glycosylation->nucleosides phosphoramidites Convert to DMTr-protected phosphoramidite nucleosides nucleosides->phosphoramidites solid_phase Automated solid-phase synthesis on CPG support phosphoramidites->solid_phase cleavage Cleavage from support solid_phase->cleavage deprotection Deprotection of protecting groups cleavage->deprotection purification Purification by HPLC or PAGE deprotection->purification analysis Analysis by MALDI-TOF MS purification->analysis

TNA Oligonucleotide Synthesis Workflow

Protocol:

  • Monomer Synthesis: TNA phosphoramidite monomers (A, G, C, T) are synthesized from L-ascorbic acid through a multi-step process involving the creation of a protected threofuranosyl sugar, glycosylation, and subsequent conversion to the final phosphoramidite.

  • Solid-Phase Synthesis: The TNA phosphoramidites are used in a standard automated DNA synthesizer on a controlled pore glass (CPG) solid support.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support and the protecting groups are removed, typically using a mixture of ammonia (B1221849) and methylamine.

  • Purification: The crude TNA oligonucleotide is purified using reverse-phase high-performance liquid chromatography (HPLC) or denaturing polyacrylamide gel electrophoresis (PAGE).

  • Analysis: The purity and molecular weight of the final product are confirmed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

Structural Analysis by NMR Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of TNA oligonucleotides in solution.

NMR_Analysis_Workflow sample_prep Sample Preparation (TNA oligo in buffer) nmr_acq NMR Data Acquisition (1D, 2D NOESY, TOCSY, HSQC) sample_prep->nmr_acq resonance_assign Resonance Assignment nmr_acq->resonance_assign distance_restraints Generate Distance Restraints (from NOESY) resonance_assign->distance_restraints torsion_restraints Generate Torsion Angle Restraints (from J-coupling) resonance_assign->torsion_restraints structure_calc Structure Calculation (e.g., using XPLOR-NIH) distance_restraints->structure_calc torsion_restraints->structure_calc structure_refine Structure Refinement structure_calc->structure_refine validation Structure Validation structure_refine->validation

NMR Structure Determination Workflow

Protocol:

  • Sample Preparation: Lyophilized TNA oligonucleotides are dissolved in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) to a final concentration of approximately 0.5-2.0 mM. For observing exchangeable imino protons, the sample is dissolved in 90% H₂O/10% D₂O.

  • Data Acquisition: A series of one- and two-dimensional NMR experiments are performed, including:

    • 1D ¹H NMR: To assess the overall sample quality and folding.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å) and generate distance restraints.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify protons that are spin-coupled within the same sugar ring.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • Resonance Assignment: The collected spectra are used to assign the chemical shifts of the protons and carbons to specific atoms in the TNA oligonucleotide.

  • Structure Calculation: The distance and torsion angle restraints derived from the NMR data are used as input for structure calculation programs (e.g., XPLOR-NIH, CYANA) to generate a family of 3D structures consistent with the experimental data.

  • Structure Refinement and Validation: The calculated structures are refined and validated using established criteria to ensure their quality and accuracy.

Structural Analysis by X-ray Crystallography

X-ray crystallography provides high-resolution structural information of TNA oligonucleotides in the solid state.

Xray_Crystallography_Workflow purification High-purity TNA oligonucleotide crystallization Crystallization (vapor diffusion) purification->crystallization diffraction X-ray Diffraction Data Collection crystallization->diffraction phasing Phase Determination (molecular replacement or heavy-atom derivatization) diffraction->phasing electron_density Electron Density Map Calculation phasing->electron_density model_building Model Building and Refinement electron_density->model_building validation Structure Validation model_building->validation

X-ray Crystallography Workflow

Protocol:

  • Crystallization: High-purity TNA oligonucleotides are screened against a variety of crystallization conditions (precipitants, buffers, salts, and temperature) using techniques such as hanging-drop or sitting-drop vapor diffusion.

  • Data Collection: Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Phase Determination: The phases of the diffracted X-rays are determined, often by molecular replacement if a similar structure is known, or through experimental phasing methods such as heavy-atom derivatization.

  • Model Building and Refinement: An atomic model of the TNA oligonucleotide is built into the calculated electron density map and refined to best fit the experimental data.

  • Validation: The final structure is validated to ensure its geometric and stereochemical quality.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the overall secondary structure of TNA oligonucleotides in solution.

Protocol:

  • Sample Preparation: TNA oligonucleotides are dissolved in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) to a concentration of approximately 3-5 µM.

  • Data Acquisition: CD spectra are recorded on a spectropolarimeter, typically over a wavelength range of 200-350 nm.

  • Data Analysis: The resulting spectrum is analyzed to determine the characteristic helical conformation. An A-form helix typically shows a positive band around 260 nm and a negative band near 210 nm. A B-form helix shows a positive band around 275 nm and a negative band around 245 nm.

Thermal Stability Analysis by UV Melting

UV melting is used to determine the thermodynamic parameters of TNA duplex formation.

Protocol:

  • Sample Preparation: Complementary TNA, DNA, or RNA strands are annealed in a buffer solution (e.g., 10 mM sodium phosphate, 1 M NaCl, 0.1 mM EDTA, pH 7.0) at a known concentration (typically in the low micromolar range).

  • Data Acquisition: The absorbance of the solution at 260 nm is monitored as the temperature is slowly increased, typically from 20°C to 95°C at a rate of 1°C/min.

  • Data Analysis: The melting temperature (Tm) is determined from the midpoint of the sigmoidal melting curve. Further analysis of melting curves at different concentrations allows for the calculation of thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°).

Conclusion

TNA oligonucleotides exhibit a unique structural and conformational landscape, characterized by an A-like helical geometry and a C4'-exo sugar pucker. These features, driven by the underlying threose sugar-phosphate backbone, distinguish TNA from its natural counterparts, DNA and RNA. The remarkable stability of TNA, particularly its resistance to nuclease degradation, combined with its ability to form stable duplexes with natural nucleic acids, positions it as a highly promising platform for the development of novel therapeutics and diagnostic tools. A thorough understanding of the structural principles and conformational dynamics of TNA, as outlined in this guide, is essential for the rational design and application of this exciting class of synthetic genetic polymers.

References

Stability of TNA Guanine Phosphoramidite with O6-Diphenylcarbamoyl Protection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Threose Nucleic Acid (TNA) is a promising xeno-nucleic acid (XNA) analog with significant potential in therapeutic and diagnostic applications due to its unique structural and biochemical properties. The chemical synthesis of TNA oligonucleotides relies on the use of protected phosphoramidite (B1245037) monomers. For the synthesis of guanine-containing TNA sequences, the protection of the O6 position of the guanine (B1146940) base is crucial to prevent side reactions and ensure correct regiochemistry during glycosylation. The diphenylcarbamoyl (DPC) group has been employed for this purpose. This technical guide provides an in-depth analysis of the stability of TNA guanine phosphoramidite protected with the O6-diphenylcarbamoyl group. It covers the rationale for its use, the challenges associated with its stability and handling, and alternative synthetic strategies. Detailed experimental protocols and data, where available in the literature, are presented to offer a comprehensive resource for researchers in the field.

Introduction to TNA and the Role of Protecting Groups

Threose Nucleic Acid (TNA) is an artificial nucleic acid analog that differs from DNA and RNA in its sugar-phosphate backbone, which is composed of α-L-threofuranosyl nucleosides linked by 2',3'-phosphodiester bonds. This structural difference imparts TNA with remarkable properties, including resistance to nuclease degradation and the ability to form stable duplexes with both DNA and RNA. These characteristics make TNA a compelling candidate for the development of antisense oligonucleotides, aptamers, and other nucleic acid-based therapeutics.

The solid-phase synthesis of TNA oligonucleotides, analogous to DNA and RNA synthesis, utilizes phosphoramidite chemistry. This process requires the use of protecting groups on the nucleobases to prevent unwanted side reactions during the sequential coupling of monomers. For guanine, the exocyclic N2 amine and the O6 lactam function are reactive sites that necessitate protection.

The O6-Diphenylcarbamoyl (DPC) Protecting Group for Guanine

The chemical synthesis of guanosine (B1672433) nucleosides can lead to the formation of both N9 and N7 regioisomers. To selectively obtain the desired N9 isomer, a bulky protecting group can be installed at the O6 position of the guanine base.[1][2] The diphenylcarbamoyl (DPC) group serves this purpose by sterically hindering the N7 position, thereby favoring glycosylation at the N9 position.[3]

However, the use of the DPC group in the synthesis of TNA guanine phosphoramidite presents significant challenges. The primary issue is the low solubility of the N-acetyl, O6-diphenylcarbamoyl-protected guanine precursor, which complicates the synthesis and purification processes.[2][3] This has led to the exploration of alternative synthetic routes that circumvent the use of the DPC group.[3]

Stability of TNA Guanine Phosphoramidite in Solution

The stability of phosphoramidite monomers in the synthesis solvent, typically anhydrous acetonitrile (B52724), is critical for achieving high coupling efficiencies during oligonucleotide synthesis. Studies on DNA phosphoramidites have shown that the guanine monomer is the least stable of the four standard phosphoramidites.[4][5] Its degradation is influenced by the presence of trace amounts of water and the nature of the exocyclic amine protecting group.[6]

Table 1: Illustrative Stability of Deoxyguanosine Phosphoramidites in Acetonitrile at Ambient Temperature

Protecting Group (N2)Purity after 5 Weeks (%)
Isobutyryl (ibu)61
Acetyl (Ac)Not reported
Dimethylformamidine (dmf)Not reported

Note: This table is based on data for 2'-deoxyguanosine (B1662781) phosphoramidites and is provided for illustrative purposes.[4] Specific stability data for O6-DPC protected TNA guanine phosphoramidite is not available.

Deprotection of the O6-Diphenylcarbamoyl Group

Following the completion of oligonucleotide synthesis, all protecting groups must be removed to yield the final, functional TNA molecule. The deprotection of the O6-DPC group is typically achieved under basic conditions, commonly with aqueous ammonium (B1175870) hydroxide (B78521) at elevated temperatures.

The kinetics of DPC group removal are crucial, as incomplete deprotection will result in a modified and potentially non-functional oligonucleotide. Conversely, harsh deprotection conditions can lead to degradation of the TNA backbone or the nucleobases. While detailed kinetic studies for the deprotection of the O6-DPC group from a TNA backbone are not available, general oligonucleotide deprotection protocols provide a starting point for optimization.

Table 2: General Conditions for Oligonucleotide Deprotection

ReagentTemperature (°C)TimeNotes
Concentrated Ammonium Hydroxide558-12 hoursStandard condition for many protecting groups.
Ammonium Hydroxide/Methylamine (AMA)6510 minutesFaster deprotection for certain protecting groups.
Anhydrous Ammonia/MethanolRoom Temp2 hoursMilder conditions.

Note: These are general conditions and may require optimization for TNA oligonucleotides containing an O6-DPC protected guanine.

Experimental Protocols

Synthesis of TNA Guanine Phosphoramidite (Alternative DPC-free Method)

Given the challenges associated with the DPC-protected guanine precursor, an improved synthesis utilizing a 2-amino-6-chloropurine (B14584) starting material has been developed.[3] This method avoids the problematic low-solubility intermediate.

experimental_workflow cluster_synthesis Synthesis of DPC-free TNA Guanine Phosphoramidite start 2-Amino-6-chloropurine step1 Vorbrüggen Glycosylation with protected threose sugar start->step1 BSA, TMSOTf step2 Conversion of 6-chloro to 6-oxo (guanine) step1->step2 NaNO2/DMSO step3 Protection of 5'-OH (DMTr) step2->step3 DMTr-Cl, Pyridine step4 Protection of N2-amine (e.g., Acetyl) step3->step4 Acetic Anhydride step5 Phosphitylation of 3'-OH step4->step5 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite end TNA Guanine Phosphoramidite step5->end

Caption: Workflow for the DPC-free synthesis of TNA guanine phosphoramidite.

General Protocol for Deprotection of a TNA Oligonucleotide

This protocol is a general guideline and should be optimized based on the specific sequence and protecting groups used.

  • Cleavage from Solid Support:

    • Treat the CPG support with concentrated ammonium hydroxide at room temperature for 1-2 hours.

    • Collect the supernatant containing the cleaved oligonucleotide.

  • Base Deprotection:

    • Heat the ammonium hydroxide solution containing the oligonucleotide at 55°C for 8-12 hours.

    • Monitoring Deprotection: The removal of the DPC group can be monitored by HPLC. An aliquot of the reaction mixture can be taken at different time points, quenched, and analyzed. The disappearance of the peak corresponding to the DPC-protected species and the appearance of the fully deprotected oligonucleotide peak would indicate the reaction progress.

  • Work-up:

    • After cooling, evaporate the ammonium hydroxide solution to dryness.

    • Resuspend the oligonucleotide pellet in nuclease-free water.

    • Purify the oligonucleotide using methods such as HPLC or polyacrylamide gel electrophoresis (PAGE).

deprotection_workflow start Synthesized TNA Oligonucleotide on CPG support cleavage Cleavage from Support (Conc. NH4OH, RT) start->cleavage deprotection Base Deprotection (Conc. NH4OH, 55°C) cleavage->deprotection analysis Monitoring by HPLC (Optional) deprotection->analysis analysis->deprotection Incomplete workup Evaporation and Resuspension analysis->workup Complete purification Purification (HPLC or PAGE) workup->purification final_product Purified TNA Oligonucleotide purification->final_product

Caption: General workflow for the deprotection and purification of a TNA oligonucleotide.

Conclusion and Future Perspectives

The O6-diphenylcarbamoyl protecting group has been utilized in the synthesis of TNA guanine phosphoramidite to control regioselectivity during glycosylation. However, its use is hampered by significant challenges, most notably the low solubility of the protected guanine precursor. This has spurred the development of more efficient, DPC-free synthetic routes.

For researchers still employing DPC-protected guanine monomers, a thorough understanding of their stability and deprotection kinetics is paramount for successful TNA oligonucleotide synthesis. While direct quantitative data for the TNA analog remains elusive, the principles of phosphoramidite stability and deprotection established for DNA synthesis provide a valuable framework. Further studies are warranted to quantify the stability of the TNA guanine phosphoramidite with O6-DPC protection and to optimize its deprotection conditions, which would be of great benefit to the growing field of TNA-based therapeutics and diagnostics.

References

Unlocking Therapeutic Potential: A Technical Guide to DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite and its Role in TNA-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core function and utility of DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite, a critical building block in the synthesis of Threose Nucleic Acid (TNA)-modified oligonucleotides. While the full chemical name specifies the protecting groups essential for synthesis, the ultimate "mechanism of action" lies in the unique properties conferred by the TNA backbone to the resulting oligonucleotide. This document will elucidate the role of the phosphoramidite (B1245037) in synthesis and, more importantly, the biological implications of incorporating TNA into therapeutic oligonucleotides such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).

The Role of this compound in Oligonucleotide Synthesis

This compound is a chemically modified phosphoramidite monomer used in automated solid-phase oligonucleotide synthesis. The various chemical moieties serve specific functions during the synthesis process, ensuring the correct and efficient assembly of the TNA oligonucleotide chain.

  • DMTr (Dimethoxytrityl) group: A protecting group for the 5'-hydroxyl group of the threose sugar. Its bulky nature prevents unwanted side reactions during the coupling of phosphoramidites. It is removed at the beginning of each coupling cycle to allow for the addition of the next monomer.

  • TNA (Threose Nucleic Acid): A synthetic nucleic acid analog where the natural ribose or deoxyribose sugar is replaced by a four-carbon threose sugar. This modification is the key to the unique biological properties of the final oligonucleotide.

  • G (Guanine): The nucleobase that will be incorporated into the oligonucleotide chain.

  • O6-CONPh2 (Diphenylcarbamoyl) group: A bulky protecting group at the O6 position of the guanine (B1146940) base. Its primary role is to sterically hinder the N7 position, thereby favoring the desired N9 glycosylation during the initial synthesis of the nucleoside.[1][2][3][4] This ensures the correct isomer of the guanine nucleoside is produced. However, this bulky group can sometimes reduce coupling efficiency during oligonucleotide synthesis.[3][4]

  • N2Ac (N2-Acetyl) group: A protecting group for the exocyclic amine of guanine. It prevents side reactions at this position during the phosphoramidite coupling steps.

  • Amidite: The reactive phosphine-containing group that enables the formation of the phosphodiester linkage between the monomers in the growing oligonucleotide chain.

It is crucial to understand that the O6-diphenylcarbamoyl and N2-acetyl protecting groups are removed during the final deprotection step of oligonucleotide synthesis. Therefore, they are not present in the final, biologically active TNA-modified oligonucleotide and do not have a direct biological mechanism of action. Their function is exclusively to facilitate the chemical synthesis.

Mechanism of Action of TNA-Modified Oligonucleotides

The true "mechanism of action" stems from the incorporation of the TNA backbone into the oligonucleotide. This modification imparts several advantageous biological properties that are beneficial for therapeutic applications like antisense and RNA interference (RNAi) therapies.

Enhanced Nuclease Resistance and Stability

One of the most significant advantages of TNA modification is the enhanced resistance to nuclease degradation.[5] The unnatural threose sugar and the resulting phosphodiester backbone are not efficiently recognized by cellular nucleases that typically degrade DNA and RNA. This increased stability prolongs the half-life of the oligonucleotide therapeutic in biological systems, leading to a more sustained therapeutic effect.

Strong and Stable Duplex Formation

Despite its unnatural backbone, TNA can form stable Watson-Crick base pairs with complementary DNA and RNA strands.[6] This ability to hybridize to target nucleic acids is fundamental to their therapeutic mechanisms. The structural geometry of the TNA backbone allows for effective binding to target mRNA in antisense applications or integration into the RNA-induced silencing complex (RISC) in RNAi pathways.

Antisense Mechanism

In the context of antisense therapy, a TNA-modified ASO is designed to be complementary to a specific messenger RNA (mRNA) sequence of a disease-causing gene. The ASO binds to the target mRNA, leading to the inhibition of protein expression through several potential mechanisms:

  • Steric Hindrance: The ASO-mRNA duplex can physically block the translational machinery (ribosomes) from reading the mRNA, thereby preventing protein synthesis.

  • RNase H-mediated Degradation: If the ASO is a "gapmer" design (containing a central DNA segment flanked by modified nucleotides like TNA), the DNA-RNA hybrid can recruit RNase H, an enzyme that cleaves the RNA strand of the duplex, leading to the degradation of the target mRNA.

RNA Interference (RNAi) Mechanism

For RNAi applications, TNA modifications can be incorporated into siRNAs. siRNAs are double-stranded RNA molecules that can induce sequence-specific gene silencing. The mechanism involves the following steps:

  • The TNA-modified siRNA is loaded into the RISC.

  • The passenger (sense) strand is cleaved and removed.

  • The guide (antisense) strand, now part of the active RISC, guides the complex to the target mRNA through complementary base pairing.

  • The Argonaute-2 (Ago2) protein within RISC cleaves the target mRNA, leading to its degradation and the silencing of gene expression.

Studies have shown that TNA modifications in siRNAs can enhance potency, prolong the duration of action, and improve safety profiles by mitigating off-target effects.[5] Computational models suggest that TNA is well-accommodated within the Ago2 protein structure.[5]

Experimental Data and Protocols

While specific quantitative data for this compound itself is primarily related to synthesis efficiency, the performance of TNA-modified oligonucleotides has been evaluated in various studies. The following table summarizes representative data on the effects of TNA modification.

ParameterObservationReference
Nuclease Stability TNA modification provides enhanced resistance to nuclease degradation compared to natural RNA and some other modifications like 2'-O-methyl.[5]
Duplex Thermal Stability (Tm) TNA modification can lead to a slight decrease in the thermal stability of siRNA duplexes.[7]
In Vitro Gene Silencing (siRNA) Single TNA incorporations at most positions of an siRNA have little negative effect on in vitro efficacy.[7]
Off-Target Effects TNA modification at specific positions in an siRNA can mitigate off-target effects.[5]
Detailed Experimental Protocols

Detailed protocols for the synthesis of TNA phosphoramidites and their incorporation into oligonucleotides can be found in the cited literature. A general workflow for the use of this compound in solid-phase oligonucleotide synthesis is outlined below.

General Protocol for Solid-Phase Synthesis of TNA-Modified Oligonucleotides:

  • Support Preparation: The synthesis begins with a solid support (e.g., controlled pore glass) to which the first nucleoside is attached.

  • Detritylation: The DMTr protecting group is removed from the 5'-hydroxyl of the support-bound nucleoside using a mild acid.

  • Coupling: The this compound, dissolved in an appropriate solvent, is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

  • Repeat: Steps 2-5 are repeated for each subsequent monomer to be added to the sequence.

  • Deprotection and Cleavage: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (including the O6-diphenylcarbamoyl and N2-acetyl groups on guanine, as well as protecting groups on other bases and the phosphate backbone) are removed using a strong base.

  • Purification: The final TNA-modified oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC).

Visualizing the Mechanisms

The following diagrams illustrate the key processes involved in the synthesis and mechanism of action of TNA-modified oligonucleotides.

Synthesis_Workflow cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle start Solid Support with Initial Nucleoside detritylation 1. Detritylation (DMTr Removal) start->detritylation coupling 2. Coupling with DMTr-TNA-G-amidite detritylation->coupling capping 3. Capping coupling->capping oxidation 4. Oxidation capping->oxidation repeat Repeat Cycle oxidation->repeat repeat->detritylation for next monomer end_synthesis Final Deprotection & Cleavage repeat->end_synthesis synthesis complete purification Purified TNA-Modified Oligonucleotide end_synthesis->purification

Caption: Workflow for solid-phase synthesis of TNA-modified oligonucleotides.

Antisense_Mechanism TNA_ASO TNA-Modified ASO Duplex ASO-mRNA Duplex TNA_ASO->Duplex Target_mRNA Target mRNA Target_mRNA->Duplex Block Translation Blocked Duplex->Block Degradation mRNA Degradation Duplex->Degradation Ribosome Ribosome Ribosome->Block cannot bind RNaseH RNase H RNaseH->Degradation cleaves mRNA

Caption: Antisense mechanisms of TNA-modified oligonucleotides.

RNAi_Mechanism TNA_siRNA TNA-Modified siRNA RISC_loading Loading into RISC TNA_siRNA->RISC_loading RISC_active Active RISC (with guide strand) RISC_loading->RISC_active Binding Target Recognition & Binding RISC_active->Binding Target_mRNA Target mRNA Target_mRNA->Binding Cleavage mRNA Cleavage by Ago2 Binding->Cleavage Silencing Gene Silencing Cleavage->Silencing

Caption: RNA interference (RNAi) pathway involving TNA-modified siRNA.

Conclusion

This compound is an essential chemical tool for the synthesis of TNA-modified oligonucleotides. The protecting groups on the guanine base are critical for achieving high-yield and high-fidelity synthesis of the desired oligonucleotide sequence. The ultimate biological "mechanism of action," however, is a consequence of the TNA backbone modification. TNA imparts enhanced stability, nuclease resistance, and strong binding affinity to target nucleic acids, making it a promising modification for the development of next-generation antisense and RNAi therapeutics. Further research into the optimal placement and density of TNA modifications within an oligonucleotide will continue to refine their therapeutic potential.

References

Navigating the Core of TNA Synthesis: A Technical Guide to the Solubility and Storage of Modified α-L-threofuranosyl Nucleic Acid (TNA) Amidites

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the critical parameters governing the successful application of modified α-L-threofuranosyl nucleic acid (TNA) phosphoramidites in research and drug development. Targeting researchers, scientists, and professionals in the field of oligonucleotide synthesis, this document outlines the best practices for the solubilization and storage of these synthetic building blocks, ensuring their stability and reactivity for the synthesis of high-quality TNA oligonucleotides.

Introduction to Modified TNA Amidites

α-L-threofuranosyl nucleic acid (TNA) is a xeno-nucleic acid (XNA) analog that has garnered significant interest for its unique biochemical properties, including resistance to nuclease degradation. This stability makes TNA a promising candidate for various therapeutic and diagnostic applications. The synthesis of TNA oligonucleotides relies on the use of modified TNA phosphoramidites, which are sensitive chemical compounds requiring specific handling and storage conditions to maintain their integrity. This guide addresses these critical aspects to facilitate their effective use in oligonucleotide synthesis.

Solubility of Modified TNA Amidites

The solubility of modified TNA amidites is a crucial factor for their effective use in automated oligonucleotide synthesis. The most common solvent used for dissolving phosphoramidites is anhydrous acetonitrile (B52724). While specific quantitative solubility data for a wide range of modified TNA amidites is not extensively published, general principles for nucleoside phosphoramidites apply. The solubility can be influenced by the nature of the protecting groups on the base and the sugar moiety.

For instance, a technical data sheet for DMTr-TNA A(Bz)-amidite indicates it is sparingly soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol, in the range of 1-10 mg/mL. Most nucleoside phosphoramidites are soluble in acetonitrile, which is the standard solvent for DNA synthesis.[1] However, more lipophilic amidites may require solvents like dichloromethane.[1]

Table 1: General Solubility of Phosphoramidites in Common Solvents

SolventGeneral SolubilityRemarks
Anhydrous AcetonitrileGenerally GoodThe most common solvent for oligonucleotide synthesis. Water content should be < 30 ppm.[1]
Dichloromethane (DCM)Good, especially for lipophilic amiditesCan be used in most synthesizers, but flow rate changes and volatility can be a concern.[1]
Dimethyl Sulfoxide (DMSO)Sparingly Soluble (for some TNA amidites)Not a standard solvent for synthesis but can be used for initial dissolution.
EthanolSparingly Soluble (for some TNA amidites)Not typically used as a primary solvent in synthesis.

Note: The data in this table is based on general observations for phosphoramidites and limited specific data for TNA amidites. Researchers should determine the optimal solvent and concentration for their specific modified TNA amidites empirically.

Storage and Stability of Modified TNA Amidites

The stability of modified TNA amidites is paramount to ensure high coupling efficiencies and the synthesis of full-length, high-purity oligonucleotides. Degradation of the phosphoramidite (B1245037) can lead to failed synthesis and the accumulation of truncated sequences.

Recommended Storage Conditions

The primary factors affecting phosphoramidite stability are temperature, moisture, and air (oxygen). Therefore, stringent storage conditions are necessary.

Table 2: Recommended Storage Conditions for Modified TNA Amidites

ParameterRecommended ConditionRationale
Temperature -20°CMinimizes the rate of chemical degradation.[2]
Atmosphere Inert gas (e.g., Argon)Prevents oxidation of the phosphite (B83602) triester.[3]
Moisture AnhydrousPrevents hydrolysis, a major degradation pathway.[3][4]
Light Protected from light (dark)Recommended for fluorescently labeled amidites to prevent photobleaching.

Commercial suppliers of TNA amidites, such as DMTr-TNA A(Bz)-amidite and DMTr-TNA-U amidite, recommend a storage temperature of -20°C.[2][5] The stability of DMTr-TNA A(Bz)-amidite is reported to be at least 4 years under these conditions.

Stability in Solution

Once dissolved in a solvent such as anhydrous acetonitrile for use on a synthesizer, the stability of phosphoramidites decreases significantly. For standard DNA phosphoramidites in anhydrous acetonitrile, stability is typically 2-3 days.[3] The stability of phosphoramidites in solution decreases in the order T, dC > dA > dG, with guanosine (B1672433) phosphoramidites being particularly susceptible to degradation.[4][6] This degradation is primarily due to hydrolysis and other autocatalytic pathways.[4][6]

To mitigate degradation in solution, it is crucial to use anhydrous acetonitrile with a water content of less than 30 ppm, and preferably 10 ppm or less.[1] The use of molecular sieves in the solvent reservoir is a common practice to maintain anhydrous conditions.[1]

Experimental Protocols

Protocol for Assessing Phosphoramidite Purity and Degradation by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of phosphoramidites and monitoring their degradation over time.

Objective: To determine the purity of a modified TNA phosphoramidite and identify the presence of degradation products.

Materials:

  • Modified TNA phosphoramidite sample

  • Anhydrous acetonitrile (HPLC grade)

  • Mobile Phase A: 0.1M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the TNA phosphoramidite in anhydrous acetonitrile at a concentration of approximately 1 mg/mL.[7] Further dilutions can be made as needed.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[7]

    • Mobile Phase: A gradient of acetonitrile in 0.1M TEAA.

    • Flow Rate: 1 mL/min.[7]

    • Detection: UV absorbance at a wavelength appropriate for the nucleobase (typically 260 nm).

  • Analysis: Inject the sample onto the HPLC system. The phosphoramidite should elute as one or two major peaks (due to diastereomers at the phosphorus center).[8] Degradation products, such as the corresponding H-phosphonate, will appear as separate, typically more polar, peaks. The purity is calculated based on the total peak area.[7]

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Amidite TNA Amidite Powder Solution 1 mg/mL Solution Amidite->Solution Solvent Anhydrous Acetonitrile Solvent->Solution Injection Inject Sample Solution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (260 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Purity Integration->Purity

Workflow for HPLC Analysis of TNA Amidite Purity.
Protocol for Assessing Phosphoramidite Stability by ³¹P NMR

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful technique for directly observing the phosphorus-containing species in a sample, making it ideal for assessing the stability of phosphoramidites.

Objective: To monitor the degradation of a modified TNA phosphoramidite by observing the appearance of phosphorus-containing impurities.

Materials:

  • Modified TNA phosphoramidite sample

  • Anhydrous deuterated solvent (e.g., CD₃CN or CDCl₃)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the TNA phosphoramidite in the anhydrous deuterated solvent in an NMR tube under an inert atmosphere.

  • NMR Acquisition: Acquire a ³¹P NMR spectrum. The phosphoramidite will show a characteristic signal (often a doublet of diastereomers) around 149 ppm.

  • Analysis: Degradation products will give rise to new signals at different chemical shifts. For example, the corresponding H-phosphonate impurity typically appears as a doublet around 8-10 ppm. The relative integration of these signals can be used to quantify the extent of degradation.

PNMR_Stability_Workflow cluster_prep Sample Preparation cluster_nmr ³¹P NMR Spectroscopy cluster_analysis Data Interpretation Amidite TNA Amidite Sample NMR Sample Amidite->Sample Solvent Anhydrous Deuterated Solvent Solvent->Sample Acquisition Acquire Spectrum Sample->Acquisition Processing Process Data Acquisition->Processing Spectrum Analyze Spectrum Processing->Spectrum Quantification Quantify Species Spectrum->Quantification Stability Assess Stability Quantification->Stability

Workflow for ³¹P NMR Stability Assessment of TNA Amidites.

Logical Relationships in TNA Amidite Handling

The successful use of modified TNA amidites in oligonucleotide synthesis is contingent on a logical workflow that minimizes degradation at each step.

Amidite_Handling_Logic cluster_storage Long-Term Storage cluster_prep Preparation for Synthesis cluster_synthesis Oligonucleotide Synthesis cluster_decision Quality Control Store Store at -20°C under Inert Gas Dissolve Dissolve in Anhydrous Acetonitrile Store->Dissolve CheckPurity Verify Purity (HPLC/³¹P NMR) Dissolve->CheckPurity PurityCheck Purity > 98%? CheckPurity->PurityCheck Synthesize Use on Automated Synthesizer PurityCheck->Dissolve No (Repurify or Discard) PurityCheck->Synthesize Yes

References

Threose Nucleic Acid (TNA) in Xenobiology: A Technical Guide to its Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Threose Nucleic Acid (TNA), a synthetic xeno-nucleic acid (XNA) with a simplified four-carbon sugar backbone, is emerging as a powerful tool in xenobiology and synthetic biology. Its inherent resistance to nuclease and acid degradation, coupled with its ability to form stable duplexes with both DNA and RNA, positions TNA as a promising candidate for a range of applications, from diagnostics and therapeutics to the construction of orthogonal biological systems. The development of engineered TNA polymerases has further unlocked its potential by enabling the enzymatic synthesis and directed evolution of functional TNA molecules, such as aptamers and catalytic TNAzymes. This technical guide provides an in-depth overview of the core properties of TNA, detailed experimental protocols for its synthesis and for the selection of functional molecules, a summary of its current and potential applications, and a compilation of key quantitative data to inform future research and development.

Introduction to Threose Nucleic Acid (TNA)

Xenobiology, the study and engineering of biological systems with components not found in nature, offers a new frontier for biotechnology and medicine. A key area of xenobiology is the development of xeno-nucleic acids (XNAs), which are synthetic analogues of DNA and RNA with modified sugar-phosphate backbones.[1] Among these, α-L-threofuranosyl nucleic acid, or Threose Nucleic Acid (TNA), has garnered significant attention due to its unique combination of simplicity and functionality.

TNA's backbone is composed of repeating threofuranosyl sugars linked by 2',3'-phosphodiester bonds, a simpler structure compared to the five-carbon ribose or deoxyribose sugars in natural nucleic acids.[1] This structural difference confers remarkable biostability, making TNA completely resistant to digestion by nucleases that readily degrade DNA and RNA.[1] Furthermore, TNA can engage in Watson-Crick base pairing to form stable duplexes with itself, as well as with complementary DNA and RNA strands, allowing it to store and transfer genetic information within both natural and synthetic biological systems.[2]

The advent of engineered DNA polymerases capable of synthesizing TNA from a DNA template has been a pivotal development, enabling the creation of TNA libraries and the subsequent in vitro selection of functional TNA molecules.[3] This has led to the discovery of TNA aptamers that bind to specific targets with high affinity and TNAzymes that exhibit catalytic activity, opening up a wide array of potential applications.[4][5]

This guide serves as a technical resource for researchers and professionals interested in harnessing the potential of TNA. It provides a comprehensive overview of TNA's properties, detailed methodologies for its synthesis and the directed evolution of functional TNA molecules, and a summary of its emerging applications in diagnostics, therapeutics, and the development of orthogonal genetic systems.

Physicochemical Properties of TNA

The unique chemical structure of TNA imparts several advantageous properties that distinguish it from natural nucleic acids.

Structural Features

The defining feature of TNA is its α-L-threofuranosyl sugar, which forms a four-carbon backbone connected by 2',3'-phosphodiester linkages.[1] This is in contrast to the five-carbon sugar and 3',5'-phosphodiester linkages found in DNA and RNA. Despite this difference, TNA can form stable, anti-parallel, right-handed helical duplexes.[6] The conformation of TNA:DNA and TNA:RNA duplexes tends to be A-form-like, which is more similar to RNA:RNA duplexes.[7][8]

Enhanced Stability

One of the most significant advantages of TNA is its exceptional stability.

  • Nuclease Resistance: The unnatural 2',3'-phosphodiester backbone of TNA makes it completely resistant to degradation by a wide range of cellular nucleases that readily cleave DNA and RNA.[1] This property is crucial for in vivo applications where the persistence of the molecule is essential.

  • Acid Stability: TNA exhibits significantly greater resistance to acid-mediated degradation compared to both DNA and RNA.[8] This enhanced stability is attributed to the slower rate of depurination.

The remarkable stability of TNA under various conditions is a key enabler for its use in harsh environments, both in vitro and in vivo.

Hybridization Properties

TNA is capable of forming stable Watson-Crick base pairs with complementary strands of TNA, DNA, and RNA.[2] The thermal stability of these duplexes is influenced by sequence composition, particularly the purine (B94841) content of the TNA strand.[7]

Data Presentation

Thermal Stability of TNA Duplexes

The melting temperature (Tm) is a critical parameter for assessing the stability of nucleic acid duplexes. The following table summarizes a comparison of Tm values for TNA-containing duplexes and their natural counterparts.

Duplex TypeSequence (5' to 3')TNA Purine Content (%)Tm (°C)Reference
TNA:DNAt(AGGT)d(ACCT)5020.0[7]
RNA:DNAr(AGGU)d(ACCT)50~30[7]
DNA:DNAd(AGGT)d(ACCT)50~25[7]
TNA:DNAt(GAGA)d(TCTC)10036.1[7]
RNA:DNAr(GAGA)d(TCTC)100~35[7]
DNA:DNAd(GAGA)d(TCTC)100~32[7]
TNA:DNAt(TCTT)d(AAGA)022.8[7]
RNA:DNAr(UCUU)d(AAGA)0~32[7]
DNA:DNAd(TCTT)d(AAGA)0~28[7]
DNA/TNAd(CGCG)t(AATT)d(CGCG)5054.1[8]
DNA/DNAd(CGCGAATTCGCG)5056.4[8]
RNA/TNAr(CGCG)t(AAUU)r(CGCG)5066.8[8]
RNA/RNAr(CGCGAAUUCGCG)5068.1[8]

Note: Tm values are dependent on buffer conditions and sequence length. The data presented here are for comparative purposes under the specific conditions reported in the cited literature.

Binding Affinities of TNA Aptamers

The dissociation constant (Kd) is a measure of the binding affinity of an aptamer to its target. Lower Kd values indicate stronger binding.

Aptamer TargetAptamer TypeKd (nM)Reference
ATPTNA~20,000[4]
SARS-CoV-2 S1 ProteinTNA (unmodified)34,000 ± 11,000[9]
SARS-CoV-2 S1 ProteinTNA (modified)3,100 ± 1,000[9]
Multiple Protein TargetsTNA1,000 - 15,000[9]
Kinetic Parameters of TNAzymes and TNA Polymerases

The catalytic efficiency of enzymes can be described by their Michaelis-Menten kinetic parameters, kcat and KM.

EnzymeSubstratekcat (min-1)KM (nM)kcat/KM (M-1min-1)Reference
T17-22 TNAzymeRNA0.0176752.5 x 104[5][10]
Deep Vent (exo-) PolymerasedNTPs--~20-100 fold higher than tNTPs[5][6]
10-92 TNA PolymerasetNTPs~60 nt/min->99% fidelity[3][11]

Experimental Protocols

This section provides detailed methodologies for the synthesis of TNA and the selection of functional TNA molecules.

Chemical Synthesis of TNA Oligonucleotides (Solid-Phase Synthesis)

TNA oligonucleotides are chemically synthesized using an automated DNA synthesizer via phosphoramidite (B1245037) chemistry.[12][13][14][15][16][17][18]

4.1.1. Materials and Reagents

  • TNA phosphoramidites (A, C, G, T)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial TNA nucleoside

  • Deblocking solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)

  • Activator solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile

  • Coupling solution: TNA phosphoramidite (0.1 M in Acetonitrile)

  • Capping solution A: Acetic anhydride/Pyridine/THF

  • Capping solution B: 16% N-Methylimidazole in THF

  • Oxidizing solution: 0.02 M Iodine in THF/Pyridine/Water

  • Cleavage and deprotection solution: Ammoniacal methylamine (B109427) (AMA)

  • Anhydrous Acetonitrile

4.1.2. Synthesis Cycle

The synthesis proceeds in a cyclical manner, with each cycle adding one TNA nucleotide to the growing chain.

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleoside by treatment with the deblocking solution.

  • Coupling: The next TNA phosphoramidite is activated by the activator solution and coupled to the 5'-hydroxyl group of the preceding nucleoside.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

These four steps are repeated until the desired TNA sequence is assembled.

4.1.3. Cleavage and Deprotection

Following synthesis, the TNA oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation in the cleavage and deprotection solution.

4.1.4. Purification

The crude TNA oligonucleotide is purified by High-Performance Liquid Chromatography (HPLC).[19][20][21][22]

  • Column: C18 reverse-phase column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: 0.1 M TEAA in 50% Acetonitrile

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is typically used to elute the full-length TNA product.

The purity and identity of the final product are confirmed by mass spectrometry.

Enzymatic Synthesis of TNA

The development of engineered DNA polymerases allows for the template-directed enzymatic synthesis of TNA.[1][23][24][25]

4.2.1. Materials and Reagents

  • Engineered TNA polymerase (e.g., 10-92 polymerase)[9][26][27][28]

  • DNA template strand

  • DNA primer strand

  • TNA nucleoside triphosphates (tNTPs: tATP, tCTP, tGTP, tTTP)

  • Reaction buffer (e.g., ThermoPol Buffer)

4.2.2. Protocol

  • Anneal the DNA primer to the DNA template by heating to 95°C for 5 minutes and then cooling to room temperature.

  • Prepare the reaction mixture containing the annealed primer/template, tNTPs, and reaction buffer.

  • Initiate the reaction by adding the engineered TNA polymerase.

  • Incubate the reaction at the optimal temperature for the polymerase (e.g., 55-65°C).

  • The synthesized TNA strand can be purified by denaturing polyacrylamide gel electrophoresis (PAGE).

In Vitro Selection of TNA Aptamers (SELEX)

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is an iterative process used to isolate aptamers with high affinity for a specific target from a large random library of nucleic acid sequences.[15][29][30]

4.3.1. Materials and Reagents

  • TNA library (a pool of random TNA sequences)

  • Target molecule (protein, small molecule, etc.)

  • Binding buffer (e.g., PBS with MgCl2)

  • Wash buffer (Binding buffer with or without detergents like Tween-20)

  • Elution buffer (e.g., high salt, high pH, or a solution containing a competitor)

  • Engineered TNA polymerase and reverse transcriptase

  • PCR reagents

4.3.2. SELEX Cycle

  • Library Preparation: A TNA library is generated enzymatically from a corresponding DNA library.

  • Binding: The TNA library is incubated with the target molecule in the binding buffer to allow for complex formation.

  • Partitioning: TNA molecules that bind to the target are separated from the unbound sequences. This can be achieved using various methods such as nitrocellulose filter binding, affinity chromatography, or magnetic beads.

  • Washing: The bound complexes are washed with wash buffer to remove non-specifically bound TNA molecules. The stringency of the washing steps can be increased in later rounds of selection to isolate higher affinity binders.

  • Elution: The bound TNA molecules are eluted from the target.

  • Amplification: The eluted TNA is reverse transcribed to cDNA and then amplified by PCR. The resulting DNA is then used as a template to generate an enriched TNA pool for the next round of selection.

This cycle is typically repeated for 8-15 rounds to enrich for high-affinity aptamers. The final enriched pool is then cloned and sequenced to identify individual aptamer candidates.

In Vitro Selection of TNAzymes

A similar in vitro selection strategy can be employed to discover TNA molecules with catalytic activity (TNAzymes).[4][5][10][26][31][32][33] For example, to select for RNA-cleaving TNAzymes, the TNA library is designed to contain a specific RNA linkage. TNA molecules that can cleave this linkage are then isolated and amplified.

Mandatory Visualizations

G Figure 1: Solid-Phase Synthesis Cycle for TNA Oligonucleotides cluster_cycle Synthesis Cycle Deblocking Deblocking (Remove 5'-DMT group) Coupling Coupling (Add next TNA phosphoramidite) Deblocking->Coupling 1. Capping Capping (Block unreacted 5'-OH groups) Coupling->Capping 2. Oxidation Oxidation (Stabilize phosphate linkage) Capping->Oxidation 3. Oxidation->Deblocking 4. Repeat for next nucleotide End Final Product: Full-length TNA on solid support Oxidation->End Start Start: Solid Support with first nucleoside Start->Deblocking

Caption: Workflow for the solid-phase chemical synthesis of TNA oligonucleotides.

G Figure 2: In Vitro Selection (SELEX) Workflow for TNA Aptamers cluster_selex SELEX Cycle (Iterative) Library Initial TNA Library (Random Sequences) Binding Binding (Incubate with Target) Library->Binding Partitioning Partitioning (Separate bound from unbound) Binding->Partitioning Elution Elution (Recover bound TNA) Partitioning->Elution Amplification Reverse Transcription & PCR Amplification Elution->Amplification Enrichment Enriched TNA Pool Amplification->Enrichment Enrichment->Binding Next Round Sequencing Cloning and Sequencing of Final Pool Enrichment->Sequencing After 8-15 rounds

Caption: Iterative process for the selection of high-affinity TNA aptamers.

G Figure 3: Directed Evolution of a TNA Polymerase cluster_evolution Directed Evolution Cycle Library Gene Library of Polymerase Variants Expression Expression in E. coli Library->Expression Screening High-Throughput Screening (e.g., Microfluidics) Expression->Screening Selection Selection of Active Variants Screening->Selection Amplification Isolation and Amplification of 'Hit' Genes Selection->Amplification Amplification->Library Next Round of Mutagenesis & Selection ImprovedPolymerase Improved TNA Polymerase Amplification->ImprovedPolymerase

Caption: Workflow for the directed evolution of TNA polymerases with enhanced activity.

Potential Applications of TNA in Xenobiology

The unique properties of TNA make it a versatile tool for a variety of applications in xenobiology, diagnostics, and therapeutics.

TNA-Based Diagnostics

The high stability and specific binding capabilities of TNA aptamers make them ideal recognition elements in diagnostic assays. They can be used in place of antibodies in applications such as:

  • Biosensors: TNA aptamers can be integrated into various sensor platforms (e.g., electrochemical, optical) for the detection of small molecules, proteins, and even whole cells.

  • Flow Cytometry: Fluorescently labeled TNA aptamers can be used as probes for cell sorting and analysis.

  • Diagnostic Imaging: TNA aptamers conjugated to imaging agents could be used for targeted imaging of diseased tissues.

TNA-Based Therapeutics

TNA's resistance to nuclease degradation makes it a highly attractive candidate for therapeutic applications.

  • Aptamers as Therapeutic Agents: TNA aptamers can be developed to bind to and inhibit the function of disease-related proteins, acting as targeted therapeutic agents with potentially lower immunogenicity than antibody-based drugs.

  • Antisense Therapy: TNA oligonucleotides can be designed to bind to specific mRNA molecules, leading to the inhibition of gene expression. Their high stability would likely result in a longer duration of action compared to DNA- or RNA-based antisense oligonucleotides.

  • TNAzymes as Therapeutics: Catalytically active TNAzymes could be engineered to cleave specific RNA targets, such as viral RNA or cancer-related transcripts, providing a novel therapeutic modality.

Orthogonal Genetic Systems

The ability of TNA to store and transfer genetic information, combined with the development of specific TNA polymerases, opens the door to the creation of orthogonal genetic systems.[34] Such systems would operate in parallel to the cell's natural DNA- and RNA-based machinery without cross-interference. This could lead to:

  • Genetic Firewalls: Orthogonal genetic systems could be used to contain genetically modified organisms, preventing the transfer of synthetic genetic information to natural organisms.

  • Expanded Genetic Alphabets: The TNA backbone could potentially be combined with unnatural base pairs to create a truly synthetic genetic system with expanded information storage capacity.

  • Novel Protein Synthesis: In the long term, the development of an entire orthogonal central dogma based on TNA could enable the synthesis of proteins with unnatural amino acids, leading to novel biomaterials and therapeutics.

Conclusion

Threose Nucleic Acid represents a significant advancement in the field of xenobiology. Its inherent stability, ability to hybridize with natural nucleic acids, and the growing toolbox of enzymes for its synthesis and manipulation make it a highly promising platform for a wide range of applications. From the development of robust diagnostics and next-generation therapeutics to the ambitious goal of constructing orthogonal biological systems, TNA is poised to play a crucial role in shaping the future of biotechnology and medicine. Further research into the directed evolution of more efficient TNA polymerases and TNAzymes, as well as the exploration of TNA's potential in living organisms, will undoubtedly continue to expand the horizons of what is possible with this remarkable synthetic genetic polymer.

References

An In-depth Technical Guide on DMTr-TNA-G(O⁶-CONPh₂)(N²Ac)-amidite for DNA Adduct Formation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of N²-acetyl-O⁶-diphenylcarbamoyl-α-L-threofuranosyl guanine (B1146940) phosphoramidite (B1245037) (DMTr-TNA-G(O⁶-CONPh₂)(N²Ac)-amidite), a key building block for the site-specific incorporation of a modified guanine analog into oligonucleotides for DNA adduct formation studies. Threose nucleic acid (TNA) is an artificial nucleic acid analog with a four-carbon threose sugar backbone, which imparts unique structural and biological properties to oligonucleotides, making it a valuable tool in the study of DNA damage and repair.

Chemical Structure and Properties

The DMTr-TNA-G(O⁶-CONPh₂)(N²Ac)-amidite is a complex molecule designed for use in automated solid-phase oligonucleotide synthesis. Its key structural features are:

  • Threose Nucleic Acid (TNA) Backbone: The α-L-threofuranosyl sugar imparts nuclease resistance and altered helical geometry compared to natural DNA.

  • Guanine Nucleobase: The purine (B94841) base is modified with protecting groups to ensure specific reactivity during synthesis.

  • Dimethoxytrityl (DMTr) Group: A bulky protecting group on the 3'-hydroxyl of the threose sugar, which is removed at the beginning of each coupling cycle in solid-phase synthesis.

  • Diphenylcarbamoyl (CONPh₂) Group: A protecting group at the O⁶ position of the guanine base. This group is crucial for preventing the formation of the undesired N7-glycosylation product during the synthesis of the TNA guanosine (B1672433) nucleoside, thereby ensuring the correct N9 regioisomer.

  • Acetyl (Ac) Group: A protecting group for the exocyclic N² amine of guanine to prevent side reactions during oligonucleotide synthesis.

  • Phosphoramidite Moiety: The reactive group at the 2'-position that enables the coupling of the monomer to the growing oligonucleotide chain.

The presence of these protecting groups necessitates specific deprotection steps following oligonucleotide synthesis to yield the final TNA-modified DNA strand.

Synthesis of DMTr-TNA-G(O⁶-CONPh₂)(N²Ac)-amidite

The synthesis of the target phosphoramidite is a multi-step process that involves the preparation of the modified nucleobase, glycosylation to form the TNA nucleoside, and subsequent protection and phosphitylation. A recently improved synthetic route utilizes 2-amino-6-chloropurine (B14584) as a starting material to achieve better regioselectivity and yield.

Key Synthetic Steps:

  • Preparation of the Protected Guanine Base: The synthesis often starts with the protection of the guanine base. The use of a diphenylcarbamoyl (DPC) group at the O⁶ position is instrumental in directing the subsequent glycosylation to the desired N9 position.

  • Glycosylation: The protected guanine base is coupled with a protected threose sugar derivative. This is a critical step where the formation of the correct N9 regioisomer is essential.

  • Deprotection and Reprotection: A series of deprotection and reprotection steps are carried out to install the necessary protecting groups on the threose sugar and the guanine base for phosphoramidite synthesis.

  • Phosphitylation: The final step involves the reaction of the protected TNA nucleoside with a phosphitylating agent to introduce the reactive phosphoramidite moiety at the 2'-position.

Quantitative Data from Synthesis (Illustrative)

StepReactionReagentsTypical YieldReference
1Glycosylation of 2-amino-6-chloropurine with protected threose sugarVorbrüggen conditionsHigh (N9 isomer)[1]
2Conversion of 6-chloro to 6-oxo (guanine)NaNO₂/DMSO/hydrolysisGood[1]
3Protection of O⁶ with diphenylcarbamoyl chlorideDPC-Cl, pyridineModerate[1]
43'-O-DMTr protectionDMT-Cl, AgNO₃, collidine~61%[1]
52'-O-Phosphitylation2-Cyanoethyl N,N-diisopropylchlorophosphoramidite~47%[1]

Note: The yields are indicative and can vary based on the specific reaction conditions and scale.

Incorporation into Oligonucleotides and Deprotection

The DMTr-TNA-G(O⁶-CONPh₂)(N²Ac)-amidite is incorporated into DNA sequences using standard automated solid-phase phosphoramidite chemistry. Due to the unique structure of the TNA monomer, the coupling time may need to be extended to ensure high coupling efficiency.[1]

Experimental Protocol: Oligonucleotide Synthesis and Deprotection

  • Solid-Phase Synthesis:

    • The synthesis is performed on a standard automated DNA synthesizer.

    • A solution of the DMTr-TNA-G(O⁶-CONPh₂)(N²Ac)-amidite in anhydrous acetonitrile (B52724) is used.

    • The coupling time for the TNA monomer is typically extended to 5-15 minutes to maximize incorporation efficiency.[1]

    • Standard protocols are used for the capping, oxidation, and detritylation steps for the natural DNA monomers.

  • Deprotection:

    • After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

    • A common method involves treatment with a solution of 30% aqueous ammonium (B1175870) hydroxide (B78521) (NH₄OH) at 55 °C for 12-18 hours.[1] This removes the acetyl group from the N² position of guanine and the cyanoethyl protecting group from the phosphate (B84403) backbone. The diphenylcarbamoyl group is also removed under these conditions.

    • Alternatively, a milder deprotection strategy using a mixture of ammonia (B1221849) and methylamine (B109427) can be employed.

Characterization of TNA-Modified Oligonucleotides

The purity and identity of the synthesized TNA-modified oligonucleotides are confirmed using a combination of analytical techniques.

Key Characterization Methods:

  • High-Performance Liquid Chromatography (HPLC): Used to purify the crude oligonucleotide and to assess its purity. Both anion-exchange and reverse-phase HPLC can be employed.

  • Mass Spectrometry (MS): Techniques such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) or ESI-MS (Electrospray Ionization Mass Spectrometry) are used to confirm the molecular weight of the final oligonucleotide, verifying the successful incorporation of the TNA monomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR can be used for detailed structural characterization of the modified oligonucleotide, confirming the presence and location of the TNA unit and assessing its impact on the overall DNA conformation.

Illustrative Characterization Data

TechniqueObservationInterpretation
Anion-Exchange HPLCSingle major peakHigh purity of the synthesized oligonucleotide
MALDI-TOF MSObserved mass matches the calculated massSuccessful incorporation of the TNA-G monomer
¹H NMRPresence of characteristic signals for the threose sugar protonsConfirmation of the TNA backbone
³¹P NMRSignals corresponding to the phosphodiester backboneCorrect formation of the internucleotide linkages

Application in DNA Adduct Formation Studies

The site-specific incorporation of a TNA-guanine analog allows researchers to investigate the biological consequences of this specific type of DNA lesion. TNA-modified oligonucleotides can be used as probes to study:

  • DNA Repair Pathways: By introducing a TNA-G adduct into a DNA duplex, researchers can study how cellular DNA repair machinery, such as nucleotide excision repair (NER) or base excision repair (BER), recognizes and processes this unnatural lesion.

  • DNA Polymerase Fidelity and Translesion Synthesis: These modified oligonucleotides can be used as templates to study how DNA polymerases bypass or incorporate nucleotides opposite the TNA-G adduct. This provides insights into the mutagenic potential of such lesions.

  • Structural Biology: The impact of a TNA-G adduct on the local and global structure of a DNA duplex can be investigated using techniques like NMR and X-ray crystallography.

Signaling Pathways and Cellular Responses

The introduction of a TNA-based DNA adduct can trigger cellular DNA damage responses (DDR). While specific pathways activated by TNA-G adducts are still under investigation, it is anticipated that they would engage components of the canonical DDR pathways.

Diagram of a Generalized DNA Damage Response Pathway

DNA_Damage_Response cluster_damage DNA Damage Event cluster_sensors Damage Sensors cluster_transducers Signal Transducers cluster_effectors Effector Proteins cluster_outcomes Cellular Outcomes TNA-G_Adduct TNA-G Adduct Sensor_Proteins Sensor Proteins (e.g., RPA, Rad9-Rad1-Hus1) TNA-G_Adduct->Sensor_Proteins Recognition ATR_ATRIP ATR-ATRIP Sensor_Proteins->ATR_ATRIP Recruitment & Activation ATM ATM Sensor_Proteins->ATM Activation (for DSBs) Chk1 Chk1 ATR_ATRIP->Chk1 Phosphorylation Chk2 Chk2 ATM->Chk2 Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair (NER, BER, etc.) Chk1->DNA_Repair Chk2->Cell_Cycle_Arrest Chk2->DNA_Repair Apoptosis Apoptosis Chk2->Apoptosis if damage is severe

Caption: Generalized DNA damage response pathway initiated by a DNA lesion.

Experimental Workflow for DNA Adduct Studies

The following diagram illustrates a typical workflow for studying the biological effects of a TNA-G adduct.

Experimental_Workflow Start Start Synthesis Synthesis of DMTr-TNA-G-amidite Start->Synthesis Oligo_Synthesis Automated Oligonucleotide Synthesis Synthesis->Oligo_Synthesis Purification_Char Purification & Characterization (HPLC, MS, NMR) Oligo_Synthesis->Purification_Char Duplex_Formation Annealing with Complementary Strand Purification_Char->Duplex_Formation Biochemical_Assays Biochemical Assays Duplex_Formation->Biochemical_Assays Cellular_Studies Cellular Studies Duplex_Formation->Cellular_Studies Repair_Assay In vitro DNA Repair Assay (with cell extracts) Biochemical_Assays->Repair_Assay Polymerase_Assay Translesion Synthesis Assay (with DNA polymerases) Biochemical_Assays->Polymerase_Assay End End Repair_Assay->End Polymerase_Assay->End Transfection Transfection of TNA-modified plasmid/oligonucleotide Cellular_Studies->Transfection Analysis Analysis of Cellular Response (e.g., cell survival, mutation frequency, DDR activation) Transfection->Analysis Analysis->End

Caption: Workflow for studying DNA adducts using TNA-modified oligonucleotides.

Conclusion

DMTr-TNA-G(O⁶-CONPh₂)(N²Ac)-amidite is a specialized chemical tool that enables the precise incorporation of a TNA-guanine adduct into DNA. This allows for detailed investigations into the mechanisms of DNA damage, repair, and mutagenesis. The unique properties of the TNA backbone make this an invaluable reagent for researchers in the fields of chemical biology, cancer research, and drug development. Further studies are needed to fully elucidate the specific cellular responses to TNA-containing DNA adducts and to explore their full potential as probes for understanding genome integrity.

References

Threose Nucleic Acid (TNA): A Technical Guide to a Potential RNA Progenitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The "RNA world" hypothesis is a cornerstone of origin-of-life research, postulating that RNA was the primary genetic and catalytic molecule before the advent of DNA and proteins. However, the prebiotic synthesis of ribose and the instability of RNA present significant challenges to this model. Threose Nucleic Acid (TNA), an alternative genetic polymer with a simpler four-carbon threose sugar backbone, has emerged as a compelling candidate for a progenitor to RNA. Its chemical simplicity, ability to form stable duplexes with itself, RNA, and DNA, and its capacity for Darwinian evolution make it a focal point of investigation. This technical guide provides an in-depth overview of TNA, focusing on its chemical properties, comparative quantitative data, key experimental protocols, and its potential implications for therapeutic development.

Introduction: The Case for a Pre-RNA World

The RNA world hypothesis, while influential, faces hurdles related to the prebiotic plausibility of RNA's synthesis and its inherent instability. This has led researchers to explore simpler nucleic acid analogues that could have preceded RNA.[1][2][3] TNA is a prime candidate due to several key features:

  • Chemical Simplicity : The four-carbon threose sugar of TNA is simpler than the five-carbon ribose of RNA and could have been more readily synthesized from two-carbon fragments in a prebiotic environment.[4]

  • Information Transfer : TNA can form stable Watson-Crick base pairs with complementary strands of RNA and DNA, a critical feature for the transfer of genetic information to a successive system.[4][5][6]

  • Structural Stability : The TNA backbone, which links the 2' and 3' positions of the threose sugar, is resistant to nuclease digestion, giving it high biological stability.[5][7]

  • Evolvability : TNA has been shown to fold into complex tertiary structures capable of specific ligand binding and can be evolved in vitro to produce functional molecules like aptamers, demonstrating that heredity and evolution are not exclusive to DNA and RNA.[1][4][5][8]

This guide delves into the technical details that support TNA's candidacy as an RNA progenitor.

Chemical Structure and Properties

TNA's defining feature is its α-L-threofuranosyl sugar backbone, connected by 2',3'-phosphodiester bonds. This is distinct from the 3',5'-phosphodiester linkages found in DNA and RNA.[5][9] This structural difference results in a shorter backbone repeating unit, which influences its helical structure and stability.[7] TNA duplexes adopt an A-form helical geometry, similar to RNA, and are notably resistant to acid-mediated degradation compared to DNA and RNA.[10][11]

TNA_vs_RNA_Structure cluster_TNA TNA Backbone cluster_RNA RNA Backbone TNA_P1 {P|Phosphate} TNA_S1 {Threose (4C)| 1'| 2'| 3'| 4'} TNA_B1 Base TNA_P2 {P|Phosphate} TNA_S2 {Threose (4C)| 1'| 2'| 3'| 4'} TNA_B2 Base RNA_P1 {P|Phosphate} RNA_S1 {Ribose (5C)| 1'| 2'| 3'| 4'| 5'} RNA_B1 Base RNA_P2 {P|Phosphate} RNA_S2 {Ribose (5C)| 1'| 2'| 3'| 4'| 5'} RNA_B2 Base

Quantitative Data Presentation

The stability and replication fidelity of a genetic polymer are critical metrics for its consideration as a prebiotic molecule. TNA exhibits unique properties when compared to DNA and RNA.

Thermal Stability of Nucleic Acid Duplexes

The melting temperature (Tm) is a measure of the thermal stability of a duplex. TNA's stability is highly dependent on the sequence and its pairing partner. TNA/RNA duplexes are generally more stable than TNA/DNA duplexes.[12] Furthermore, the purine (B94841) content of the TNA strand significantly impacts the stability of TNA:DNA duplexes; high purine content leads to greater stability.[11][13]

Duplex TypeSequence (5'-3')Tm (°C)ConditionsReference
DNA/DNA GTAGATCA / TGATCTAC37.0pH 7.0[12]
RNA/RNA GTAGAUCA / UGAUCUAC47.5pH 7.0[12]
TNA/DNA t(GTAGATCA) / TGATCTAC27.5pH 7.0[12]
TNA/RNA t(GTAGAUCA) / UGAUCUAC46.5pH 7.0[12]
TNA:DNA (25% Purine) t(TCGTTCGT) / ACGAACGA20.3Not specified[13]
TNA:DNA (75% Purine) t(AGGAAGGA) / TCCTTCCT36.1Not specified[13]
Stability in Acidic Conditions

TNA demonstrates significantly higher resistance to acid-mediated degradation compared to its natural counterparts, a crucial advantage in potentially harsh prebiotic environments.

OligonucleotideHalf-life (t½)ConditionsReference
DNA 10.9 minutespH 3.3, 90°C[10]
RNA 40.8 minutespH 3.3, 90°C[10]
TNA 6.3 hourspH 3.3, 90°C[10]
Replication Fidelity

For a genetic system to be viable, it must be replicated with sufficient accuracy. The fidelity of TNA replication has been assessed using engineered polymerases that can transcribe DNA to TNA and reverse transcribe TNA back to DNA.

Polymerase SystemProcessFidelityError RateReference
Kod-RI / Bst PolymeraseDNA → TNA → DNA98.4%1.6 x 10⁻²[14]
Therminator PolymeraseDNA → TNAHigh (sufficient for libraries of at least 200 nt)Not specified[15][16]

Experimental Protocols

The synthesis and study of TNA rely on specific chemical and biochemical protocols. Below are methodologies for key experiments.

Synthesis of TNA Phosphoramidite (B1245037) Monomers

The construction of TNA oligonucleotides is achieved via solid-phase synthesis, which requires TNA phosphoramidite monomers. These are typically prepared from commercially available starting materials.[17][18][19]

Protocol Outline: Synthesis of DMTr-protected α-L-TNA Phosphoramidites

  • Threose Sugar Synthesis : The protected threofuranosyl sugar is synthesized in approximately four steps starting from L-ascorbic acid or calcium-L-threonate.[17][18][20]

  • Glycosylation : Vorbrüggen-Hilbert-Johnson glycosylation is used to couple the protected sugar with a nucleobase (e.g., 2-amino-6-chloropurine (B14584) for guanosine).[17][19] This step is often regiospecific, yielding the desired N9 regioisomer for purines.[19]

  • Protecting Group Manipulations : A series of protection and deprotection steps are performed to yield the desired nucleoside. For guanosine, this may involve converting a 6-chloropurine (B14466) derivative to the guanine (B1146940) nucleoside.[19]

  • DMTr Protection & Phosphitylation : The 5'-hydroxyl equivalent is protected with a dimethoxytrityl (DMTr) group, followed by phosphitylation of the 3'-hydroxyl equivalent to produce the final phosphoramidite monomer.[17][18]

  • Oligonucleotide Synthesis : The resulting phosphoramidite monomers are used in a standard automated DNA synthesizer for solid-phase synthesis of TNA oligonucleotides.[17][18][20] Coupling times may be extended (e.g., 5 minutes) to ensure efficient incorporation.[20]

Non-enzymatic, Template-Directed Ligation

Non-enzymatic replication is central to the prebiotic origin of genetic polymers. Template-directed chemical ligation demonstrates how short TNA segments could have been joined together to form longer, functional polymers without enzymes.

Nonenzymatic_Ligation Template Template Strand (e.g., RNA, DNA, or TNA) Hybridization Hybridization Template->Hybridization Primer Primer Oligonucleotide (with 3'-OH or 3'-amino) Primer->Hybridization Ligator Ligator Oligonucleotide (with 5'-Phosphate) Ligator->Hybridization Activation Chemical Activation (e.g., CNIm, EDC) Hybridization->Activation Juxtaposed ends Ligation Phosphodiester Bond Formation Activation->Ligation Product Elongated Primer Strand Ligation->Product Ions Divalent Metal Ions (e.g., Mg²⁺, Mn²⁺, Cd²⁺) Ions->Activation Catalysis

Protocol Outline: Acyclic TNA Ligation [21][22][23]

  • Reaction Mixture Preparation :

    • Prepare a solution containing the TNA primer (e.g., 8-mer), TNA template (e.g., 29-mer), and the pool of TNA fragments to be ligated (e.g., trimers).

    • Add a chemical activating agent, such as N-cyanoimidazole (CNIm).

    • Add a divalent metal ion catalyst. Studies have shown Cd²⁺, Ni²⁺, and Co²⁺ to be highly effective.[21][22]

  • Incubation :

    • Incubate the reaction mixture under optimized conditions. For example, highly efficient ligation (60% yield of a 29-mer product) has been achieved within 2 hours at 4°C.[22][23]

  • Analysis :

    • Analyze the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE) to separate the elongated primer from unreacted components.

Prebiotic Synthesis and the TNA-to-RNA World Transition

A plausible prebiotic synthesis pathway is essential for any RNA progenitor candidate. Research has shown that 3'-amino-TNA nucleosides can be formed diastereoselectively and regiospecifically from simple prebiotic feedstocks like glycolaldehyde (B1209225) and 2-aminooxazole in high-yielding steps.[24][25][26] This provides a viable route to TNA building blocks on the early Earth.

The transition from a TNA-based genetic system to an RNA-based one would have required the ability to transfer information between the two systems. The capacity for TNA to act as a template for the non-enzymatic polymerization of activated ribonucleotides provides a potential mechanism for this crucial evolutionary step.[27]

TNA_to_RNA_Transition cluster_Prebiotic Prebiotic Chemistry cluster_TNA_World TNA World cluster_Transition Information Transfer cluster_RNA_World RNA World Feedstocks Simple Feedstocks (Glycolaldehyde, Cyanamide, etc.) TNA_Monomers TNA Monomers (Threose Nucleotides) Feedstocks->TNA_Monomers Plausible Synthesis [24][28] TNA_Polymers TNA Polymers (Genetic Material) TNA_Monomers->TNA_Polymers Non-enzymatic Polymerization TNA_Polymers->TNA_Polymers Replication TNA_Function Functional TNA (Catalysis, Binding) TNA_Polymers->TNA_Function Folding RNA_Polymers RNA Polymers TNA_Polymers->RNA_Polymers TNA-Templated RNA Synthesis [27] RNA_Function Functional RNA (Ribozymes) RNA_Monomers RNA Monomers (Ribonucleotides) RNA_Polymers->RNA_Function Folding & Selection

Implications for Drug Development

The unique properties of TNA make it an attractive candidate for therapeutic and diagnostic applications.[5] As a xeno-nucleic acid (XNA), TNA is not recognized by the nucleases that rapidly degrade natural DNA and RNA in biological environments.[10][11]

  • Aptamers : TNA can be evolved to produce aptamers that bind to specific targets like proteins with high affinity and specificity.[4][5] Its inherent nuclease resistance could lead to therapeutic aptamers with longer half-lives in vivo.[5]

  • Antisense Therapeutics : TNA-based antisense oligonucleotides have been designed to target specific mRNAs. These TNA strands show exceptional enzymatic resistance and enhanced binding affinity to their target RNA molecules, making them potent inhibitors of gene expression.[9]

  • Biocompatibility : Studies have highlighted TNA's biocompatibility and in vivo biosafety, further strengthening its potential as a therapeutic platform.[28]

The development of polymerases capable of synthesizing TNA from a DNA template opens the door to using powerful selection techniques (like SELEX) to generate TNA-based drugs and diagnostic tools.[5]

Conclusion

Threose Nucleic Acid presents a robust and plausible alternative to RNA as a primordial genetic polymer. Its chemical simplicity, stability, capacity for information transfer with RNA, and proven evolvability address key challenges of the RNA world hypothesis. The quantitative data on its stability and replication fidelity, combined with established protocols for its synthesis and manipulation, provide a solid foundation for further research. Beyond its role in origin-of-life studies, TNA's unique properties, particularly its high biostability, position it as a next-generation material for the development of novel nucleic acid-based therapeutics and diagnostics. Continued exploration of TNA's catalytic potential and non-enzymatic replication mechanisms will be critical in fully elucidating its role as a potential ancestor of life's genetic machinery.

References

An In-depth Technical Guide to Purine Nucleoside Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Purine (B94841) nucleoside analogs (PNAs) represent a cornerstone in the chemotherapy of various cancers, particularly hematological malignancies. These antimetabolite drugs mimic endogenous purine nucleosides, thereby interfering with nucleic acid synthesis and repair, ultimately leading to cell cycle arrest and apoptosis.[1][2][3] This technical guide provides a comprehensive overview of the core mechanisms, quantitative efficacy data, and detailed experimental protocols relevant to the study of PNAs in an anticancer context.

Core Mechanisms of Action

Purine nucleoside analogs exert their cytotoxic effects through a multi-faceted mechanism of action. As prodrugs, they are first transported into the cancer cell and then undergo intracellular phosphorylation to their active triphosphate forms.[4] These active metabolites then interfere with critical cellular processes.

The primary mechanisms include:

  • Inhibition of DNA Synthesis: The triphosphate analogs compete with their natural counterparts (dATP or dGTP) for incorporation into the growing DNA strand by DNA polymerases.[5][6][7] This incorporation can lead to chain termination, effectively halting DNA replication.[6][7]

  • Inhibition of Ribonucleotide Reductase (RNR): Several PNA triphosphates inhibit RNR, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA.[5][7][8][9][10] This depletion of the deoxynucleotide pool further hinders DNA synthesis.

  • Induction of Apoptosis: The accumulation of DNA damage and cellular stress triggers programmed cell death, or apoptosis.[6][11][12][13] This can occur through both p53-dependent and -independent pathways, often involving the mitochondrial release of cytochrome c.[11][12]

Individual PNAs may exhibit variations in their primary mechanisms. For instance, Pentostatin inhibits adenosine (B11128) deaminase (ADA), leading to an accumulation of deoxyadenosine (B7792050) and its toxic triphosphate metabolite, dATP.[14][15][16][17][18] Forodesine, on the other hand, is an inhibitor of purine nucleoside phosphorylase (PNP), which leads to an increase in intracellular dGTP, triggering apoptosis in T-cells.[19][20]

Signaling Pathways and Cellular Fate

The cytotoxic effects of purine nucleoside analogs are mediated by their impact on crucial signaling pathways that govern cell survival and death. The following diagrams illustrate these intricate relationships.

Purine_Nucleoside_Analog_Mechanism General Mechanism of Purine Nucleoside Analogs PNA Purine Nucleoside Analog (Prodrug) Transport Nucleoside Transporter PNA->Transport Uptake Phosphorylation Deoxycytidine Kinase & other kinases PNA->Phosphorylation Intracellular Activation PNA_active Active Triphosphate (e.g., F-ara-ATP, Cl-F-ara-ATP) DNA_Polymerase DNA Polymerase PNA_active->DNA_Polymerase Inhibition RNR Ribonucleotide Reductase PNA_active->RNR Inhibition Transport->PNA_active Phosphorylation->PNA_active DNA_Synthesis Inhibition of DNA Synthesis DNA_Polymerase->DNA_Synthesis RNR->DNA_Synthesis DNA_Damage DNA Damage & Strand Breaks DNA_Synthesis->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

General mechanism of purine nucleoside analogs.

Apoptosis_Induction_Pathway Apoptosis Induction by Purine Nucleoside Analogs PNA Purine Nucleoside Analog (Active Triphosphate) DNA_Damage DNA Damage PNA->DNA_Damage Mitochondria Mitochondrial Disruption PNA->Mitochondria Direct Effect (e.g., Clofarabine) ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 p53->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis MTT_Assay_Workflow MTT Assay Experimental Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Compound Add purine nucleoside analog dilutions Incubate_Overnight->Add_Compound Incubate_Treatment Incubate for 24-72 hours Add_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate cell viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

The Influence of Purine Content on the Stability of TNA:DNA Duplexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Threose Nucleic Acid (TNA), a potential progenitor of RNA, has garnered significant interest in the fields of synthetic biology and drug development due to its unique structural properties and resistance to nuclease degradation. A critical aspect of its application, particularly in antisense and diagnostic technologies, is the stability of its duplexes formed with DNA. This technical guide provides an in-depth analysis of the influence of purine (B94841) content on the thermodynamic stability of TNA:DNA duplexes. It consolidates quantitative data from key studies, presents detailed experimental protocols for the synthesis and analysis of these duplexes, and utilizes visualizations to elucidate complex relationships and workflows. This guide is intended to be a comprehensive resource for researchers and professionals working with or considering the use of TNA in their applications.

Introduction

Threose Nucleic Acid (TNA) is an artificial xeno-nucleic acid (XNA) with a simplified four-carbon threose sugar backbone, distinguishing it from the five-carbon ribose or deoxyribose sugars found in RNA and DNA, respectively. Despite this structural difference, TNA is capable of forming stable Watson-Crick base pairs with itself, RNA, and DNA.[1] The stability of TNA:DNA heteroduplexes is of particular importance for the development of TNA-based therapeutics and diagnostics, as these applications often involve the binding of a TNA oligonucleotide to a complementary DNA target.

Recent research has revealed a strong correlation between the purine content of the TNA strand and the overall stability of the TNA:DNA duplex.[2][3] This guide delves into the specifics of this relationship, providing a comprehensive overview of the current understanding and the experimental methodologies used to investigate it.

The Role of Purine Content in TNA:DNA Duplex Stability

The thermodynamic stability of a nucleic acid duplex is a measure of the energy required to separate its complementary strands. A key parameter used to quantify this is the melting temperature (Tm), the temperature at which half of the duplexes are dissociated. Studies have consistently shown that the purine content of the TNA strand significantly impacts the Tm of TNA:DNA duplexes.

Key Findings:

  • High Purine Content Stabilizes: TNA:DNA duplexes with a high purine content in the TNA strand exhibit greater thermodynamic stability, often exceeding that of the analogous DNA:DNA and RNA:DNA duplexes.[3][4] For instance, a 12-base-pair TNA:DNA duplex with 75% purine content in the TNA strand showed a Tm of 68.5 °C, significantly higher than duplexes with lower purine content.[2]

  • Low Purine Content Destabilizes: Conversely, low purine content in the TNA strand leads to a destabilization of the TNA:DNA duplex, with Tm values often being about 5 °C lower than their natural counterparts.[3][4] A 12-base-pair TNA:DNA duplex with 25% TNA purine content had a reduced Tm of 44.6 °C.[2]

  • Conformational Switching: The purine content also influences the helical conformation of the TNA:DNA duplex. Duplexes with high TNA purine content tend to adopt an A-form helical geometry, which is characteristic of RNA:RNA duplexes. In contrast, those with low TNA purine content exhibit a conformation that is more similar to the B-form of DNA:DNA duplexes.[2][3] This conformational flexibility is a unique feature of TNA:DNA hybrids.

Quantitative Data on TNA:DNA Duplex Stability

The following tables summarize the quantitative data from studies investigating the effect of purine content on TNA:DNA duplex stability. The data includes melting temperatures (Tm) and thermodynamic parameters (ΔH°, ΔS°, and ΔG°).

Table 1: Melting Temperatures (Tm) of 12-mer TNA:DNA Duplexes with Varying Purine Content [2]

TNA Sequence (5'-3')DNA Sequence (3'-5')% Purine in TNATm (°C)
t(CTC GTC TGA GAG)d(GAG CAG ACT CTC)25%44.6
t(AGA GTC TGA GAG)d(TCT CAG ACT CTC)50%51.0
t(GTC AGA GAG CTC)d(CAG TCT CTC GAG)50%51.1
t(AGA GAG AGA GAG)d(TCT CTC TCT CTC)75%68.5

Table 2: Thermodynamic Parameters for 12-mer TNA:DNA Duplex Formation [2]

TNA Sequence (5'-3')% Purine in TNAΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°₃₇ (kcal/mol)
t(CTC GTC TGA GAG)25%-78.9-226.4-11.9
t(AGA GTC TGA GAG)50%-85.1-242.9-13.1
t(GTC AGA GAG CTC)50%-86.5-247.1-13.3
t(AGA GAG AGA GAG)75%-108.4-302.5-17.7

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the influence of purine content on TNA:DNA duplex stability.

Oligonucleotide Synthesis, Purification, and Characterization

The synthesis of both TNA and DNA oligonucleotides is typically performed using automated solid-phase phosphoramidite (B1245037) chemistry.

Protocol:

  • Synthesis:

    • Oligonucleotides are synthesized on a solid support (e.g., controlled pore glass) using a DNA/RNA synthesizer.

    • The synthesis cycle consists of four main steps: detritylation (removal of the 5'-dimethoxytrityl protecting group), coupling (addition of the next phosphoramidite monomer), capping (blocking of unreacted 5'-hydroxyl groups), and oxidation (conversion of the phosphite (B83602) triester to a more stable phosphate (B84403) triester).[5][6]

    • For TNA synthesis, TNA phosphoramidite monomers are used in place of DNA or RNA phosphoramidites.

  • Deprotection and Cleavage:

    • Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.[7]

    • A common method involves treatment with a mixture of ammonia (B1221849) and methylamine (B109427) (AMA).[7]

  • Purification:

    • Crude oligonucleotides are purified to remove truncated sequences and other impurities.

    • Common purification techniques include polyacrylamide gel electrophoresis (PAGE) and high-performance liquid chromatography (HPLC), such as reverse-phase or ion-exchange HPLC.[8][9]

  • Characterization:

    • The purity and identity of the synthesized oligonucleotides are confirmed using techniques such as mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

    • Quantification is typically performed by measuring the UV absorbance at 260 nm.

cluster_synthesis Solid-Phase Synthesis cluster_post_synthesis Post-Synthesis Processing Start Start Detritylation Detritylation Start->Detritylation Coupling Coupling Detritylation->Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Cycle Another Base? Oxidation->Cycle Cycle->Detritylation Yes End_Synthesis Synthesis Complete Cycle->End_Synthesis No Cleavage Cleavage End_Synthesis->Cleavage Deprotection Deprotection Cleavage->Deprotection Purification Purification Deprotection->Purification Characterization Characterization Purification->Characterization Final_Product Pure Oligo Characterization->Final_Product

Fig. 1: Oligonucleotide Synthesis Workflow
UV-Melting Analysis for Thermodynamic Stability

UV-melting analysis is a standard method for determining the thermodynamic stability of nucleic acid duplexes. The process involves monitoring the change in UV absorbance of a duplex solution as the temperature is gradually increased.

Protocol:

  • Sample Preparation:

    • Prepare solutions of the TNA and complementary DNA strands in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

    • Mix equimolar amounts of the TNA and DNA strands to a final duplex concentration of approximately 1-2 µM.

    • Anneal the duplex by heating the solution to 95 °C for 5 minutes and then slowly cooling to room temperature.

  • UV-Melting Measurement:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

    • Transfer the duplex solution to a quartz cuvette.

    • Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20 °C) to a final temperature (e.g., 90 °C) at a controlled ramp rate (e.g., 1 °C/min).[10]

  • Data Analysis:

    • Plot the absorbance versus temperature to obtain a melting curve.

    • The melting temperature (Tm) is determined as the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve.[10]

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from the melting curves by analyzing the concentration dependence of the Tm or by fitting the melting curve to a two-state model.[11][12]

Sample_Prep Sample Preparation (TNA + DNA in buffer) Annealing Annealing (Heat to 95°C, slow cool) Sample_Prep->Annealing UV_Measurement UV-Melting Measurement (Monitor A260 vs. Temp) Annealing->UV_Measurement Data_Analysis Data Analysis UV_Measurement->Data_Analysis Tm_Determination Determine Tm (First derivative peak) Data_Analysis->Tm_Determination Thermo_Calc Calculate Thermodynamic Parameters (ΔH°, ΔS°, ΔG°) Data_Analysis->Thermo_Calc

Fig. 2: UV-Melting Analysis Workflow
Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of nucleic acids. It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the helical conformation of the duplex.

Protocol:

  • Sample Preparation:

    • Prepare duplex samples as described for UV-melting analysis, typically at a concentration of 3-5 µM in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.2).[7]

  • CD Measurement:

    • Use a CD spectropolarimeter.

    • Record CD spectra over a wavelength range of 200-320 nm at a controlled temperature (e.g., 20 °C).

    • Acquire a baseline spectrum of the buffer alone and subtract it from the sample spectra.

  • Data Interpretation:

    • B-form DNA: Characterized by a positive band around 275 nm, a negative band around 245 nm, and a crossover at approximately 258 nm.[13]

    • A-form RNA/TNA: Characterized by a strong positive band around 260 nm and a strong negative band around 210 nm.[13]

    • TNA:DNA duplexes with high purine content in the TNA strand will exhibit CD spectra with A-form characteristics, while those with low purine content will show spectra more similar to B-form DNA.[2]

High_Purine High Purine Content in TNA Strand CD_Spectra Circular Dichroism Spectroscopy High_Purine->CD_Spectra Low_Purine Low Purine Content in TNA Strand Low_Purine->CD_Spectra A_Form A-Form Conformation (RNA-like) B_Form B-Form Conformation (DNA-like) CD_Spectra->A_Form Exhibits CD_Spectra->B_Form Exhibits

Fig. 3: Purine Content and Duplex Conformation

Conclusion and Future Directions

The purine content of the TNA strand is a dominant factor in determining the stability and conformation of TNA:DNA duplexes. High purine content leads to more stable, A-form like duplexes, while low purine content results in less stable, B-form like structures. This predictable relationship is crucial for the rational design of TNA-based oligonucleotides for various applications.

Future research in this area may focus on:

  • Developing a comprehensive nearest-neighbor model for predicting the thermodynamic stability of TNA:DNA duplexes with any given sequence.

  • Investigating the influence of specific purine and pyrimidine (B1678525) patterns, beyond just the overall content, on duplex stability.

  • Exploring the biological implications of the conformational flexibility of TNA:DNA duplexes, particularly in the context of enzyme recognition and processing.

This technical guide provides a solid foundation for understanding the fundamental principles governing TNA:DNA duplex stability. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals aiming to harness the potential of TNA in their work.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of TNA Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog with a four-carbon threose sugar backbone, distinguishing it from the five-carbon ribose or deoxyribose sugars found in RNA and DNA, respectively. This structural modification confers remarkable resistance to nuclease degradation, making TNA an attractive candidate for various therapeutic and diagnostic applications, including antisense therapy, aptamers, and gene silencing. The synthesis of TNA oligonucleotides is achieved through automated solid-phase phosphoramidite (B1245037) chemistry, a method adapted from standard DNA and RNA synthesis. This document provides a detailed protocol for the successful solid-phase synthesis, deprotection, and purification of TNA oligonucleotides.

Principle of TNA Solid-Phase Synthesis

TNA oligonucleotides are synthesized in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG). The synthesis cycle consists of four main chemical reactions:

  • De-blocking (Detritylation): Removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleotide of the growing chain.

  • Coupling: Addition of the next TNA phosphoramidite monomer to the deprotected 5'-hydroxyl group. This step is a critical determinant of the overall synthesis yield.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences.

  • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

Due to the stereochemical differences in the threose sugar, TNA phosphoramidites exhibit different reaction kinetics compared to their DNA or RNA counterparts. Therefore, modifications to the standard synthesis cycle, particularly longer coupling times and potentially higher phosphoramidite concentrations, are often necessary to achieve high coupling efficiencies.

Experimental Protocols

TNA Phosphoramidite Monomer Preparation

TNA phosphoramidite monomers for A, C, G, and T are synthesized from L-ascorbic acid.[1] The process involves the protection of the threofuranosyl sugar, followed by Vorbrüggen-Hilbert-Johnson glycosylation to introduce the nucleobase, and subsequent phosphitylation to generate the reactive phosphoramidite.[1] An improved synthesis for the guanosine (B1672433) TNA phosphoramidite has been developed to enhance coupling efficiency by avoiding bulky protecting groups.[2]

Automated Solid-Phase Synthesis

TNA oligonucleotides are synthesized on a standard automated DNA/RNA synthesizer. The following protocol is a general guideline and may require optimization based on the specific synthesizer and sequence.

Table 1: Reagents for TNA Solid-Phase Synthesis

ReagentCompositionPurpose
Deblocking Solution3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)Removes the 5'-DMT protecting group.
Activator0.45 M 5-Ethylthio-1H-tetrazole (ETT) in AcetonitrileActivates the incoming phosphoramidite for coupling.
TNA Phosphoramidites0.1 M solution of each TNA phosphoramidite in anhydrous AcetonitrileBuilding blocks for the growing oligonucleotide chain.
Capping Reagent AAcetic Anhydride/2,6-Lutidine/THFAcetylates unreacted 5'-hydroxyl groups.
Capping Reagent B16% N-Methylimidazole in THFCatalyst for the capping reaction.
Oxidizing Solution0.02 M Iodine in THF/Pyridine/WaterOxidizes the phosphite triester to a phosphate triester.
Washing SolutionAnhydrous AcetonitrileWashes the solid support between reaction steps.

Synthesis Cycle Parameters:

The synthesis cycle is programmed into the automated synthesizer. Key parameters that differ from standard DNA synthesis are the coupling times.

Table 2: Recommended Synthesis Cycle Parameters for TNA Oligonucleotides

StepReagentWait Time (seconds)
1. Deblocking3% TCA in DCM60
2. CouplingTNA Phosphoramidite + Activator300 - 600
3. CappingCapping A + Capping B30
4. Oxidation0.02 M Iodine Solution30

Note: A longer coupling time of up to 10 minutes (600 seconds) may be necessary to achieve optimal coupling efficiency, especially for G and C residues. A double coupling step can also be implemented to maximize yield.

Cleavage and Deprotection

Following synthesis, the TNA oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and phosphate backbone are removed.

Protocol:

  • Transfer the CPG solid support from the synthesis column to a 2 mL screw-cap vial.

  • Add 1.5 mL of 30% aqueous ammonium (B1175870) hydroxide (B78521).[2]

  • Seal the vial tightly and incubate at 55°C for 18 hours.[2]

  • Allow the vial to cool to room temperature.

  • Centrifuge the vial to pellet the CPG support.

  • Carefully transfer the supernatant containing the deprotected TNA oligonucleotide to a new tube.

  • Evaporate the ammonium hydroxide solution to dryness using a centrifugal vacuum concentrator.

  • Resuspend the TNA oligonucleotide pellet in an appropriate buffer (e.g., nuclease-free water) for purification.

Purification of TNA Oligonucleotides

Purification of the crude TNA oligonucleotide is essential to remove truncated sequences and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used method.

Table 3: RP-HPLC Purification Parameters for TNA Oligonucleotides

ParameterSpecification
Column C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size)
Mobile Phase A 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
Mobile Phase B 100% Acetonitrile
Gradient 5% to 50% Mobile Phase B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV absorbance at 260 nm

Protocol:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Dissolve the crude TNA oligonucleotide in Mobile Phase A.

  • Inject the sample onto the HPLC column.

  • Run the gradient program to elute the TNA oligonucleotide. The full-length product will typically elute as the major peak.

  • Collect the fractions corresponding to the main peak.

  • Analyze the collected fractions for purity using analytical HPLC or mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the purified TNA oligonucleotide.

Alternatively, denaturing polyacrylamide gel electrophoresis (PAGE) can be used for purification, which separates oligonucleotides based on size.

Data Presentation

Table 4: Expected Coupling Efficiencies for TNA Phosphoramidites

TNA PhosphoramiditeExpected Stepwise Coupling Efficiency (%)
tA> 98%
tC> 97%
tG> 96%
tT> 98%

Note: Coupling efficiencies can be influenced by the synthesizer, reagents, and specific sequence. These values are typical estimates under optimized conditions with extended coupling times.

Visualizations

Solid_Phase_Synthesis_Workflow cluster_synthesis Automated Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Monomer Addition) Deblocking->Coupling Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Linkage Stabilization) Capping->Oxidation Oxidation->Deblocking Cleavage Cleavage from Solid Support Oxidation->Cleavage Deprotection Deprotection of Bases & Phosphates Cleavage->Deprotection Purification Purification (HPLC or PAGE) Deprotection->Purification End Purified TNA Oligonucleotide Purification->End Start Start: CPG Support Start->Deblocking

Caption: Workflow for TNA Oligonucleotide Solid-Phase Synthesis.

Deprotection_Purification_Logic Crude_Product Crude TNA Oligonucleotide (on CPG support) Cleavage_Deprotection Cleavage & Deprotection (Ammonium Hydroxide, 55°C, 18h) Crude_Product->Cleavage_Deprotection Crude_Solution Crude TNA in Solution Cleavage_Deprotection->Crude_Solution Purification Purification Crude_Solution->Purification HPLC Reversed-Phase HPLC Purification->HPLC Hydrophobicity PAGE Denaturing PAGE Purification->PAGE Size Analysis Purity Analysis (Analytical HPLC / Mass Spec) HPLC->Analysis PAGE->Analysis Final_Product Purified TNA Oligonucleotide Analysis->Final_Product

Caption: TNA Oligonucleotide Deprotection and Purification Logic.

References

Application Notes and Protocols for the Incorporation of DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threose Nucleic Acid (TNA) is a synthetic nucleic acid analogue with a threose sugar backbone, which has garnered significant interest in the fields of synthetic biology, diagnostics, and therapeutics.[1][2] Its unique backbone structure, composed of repeating α-L-threofuranosyl nucleotides linked by 2',3'-phosphodiester bonds, confers remarkable properties such as resistance to nuclease degradation and the ability to form stable duplexes with both DNA and RNA.[1][3] This makes TNA an attractive candidate for the development of novel antisense oligonucleotides and other nucleic acid-based drugs.[1]

The chemical synthesis of TNA oligonucleotides relies on the use of phosphoramidite (B1245037) chemistry, analogous to standard DNA and RNA synthesis. However, the synthesis of the constituent TNA phosphoramidite monomers, particularly guanosine (B1672433), presents unique challenges. One significant hurdle is controlling the regioselectivity during the glycosylation step to favor the desired N9 isomer over the N7 isomer. To address this, a bulky diphenylcarbamoyl (DPC) protecting group can be installed at the O6 position of the guanine (B1146940) base.[1][4][5] This application note provides detailed protocols and data for the incorporation of DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite, a key building block for the synthesis of TNA oligonucleotides containing guanine.

Chemical Structure of this compound

The this compound is a complex molecule designed for efficient incorporation into synthetic oligonucleotides. The key functional groups include:

  • DMTr (4,4'-Dimethoxytrityl) group: A bulky, acid-labile protecting group on the 3'-hydroxyl of the threose sugar, essential for solid-phase synthesis.

  • TNA (Threose Nucleic Acid) backbone: The synthetic sugar backbone that defines the unique properties of the resulting oligonucleotide.

  • Guanine (G) base with protecting groups:

    • O6-CONPh2 (Diphenylcarbamoyl): A bulky protecting group at the O6 position to direct glycosylation to the N9 position and prevent side reactions during synthesis.

    • N2Ac (N2-Acetyl): A protecting group on the exocyclic amine of guanine.

  • Phosphoramidite group: The reactive moiety at the 2'-position that enables the coupling reaction during solid-phase oligonucleotide synthesis.

Quantitative Data Summary

The efficiency of incorporating modified phosphoramidites is crucial for the successful synthesis of high-quality oligonucleotides. The following table summarizes the reported coupling efficiency for a TNA-G phosphoramidite protected with a diphenylcarbamoyl (DPC) group.

AmiditeCoupling Time (min)Concentration (mM)Coupling Efficiency (%)Reference
This compound (or similar DPC-protected amidite)550~85-90[4]
TNA-G amidite (without DPC group)550>95[4]

Note: The data is based on a comparative study and suboptimal synthesis conditions to highlight differences in coupling efficiency.[4] The use of the bulky DPC group can slightly lower the coupling efficiency compared to less sterically hindered amidites.[4]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of TNA Oligonucleotides

This protocol outlines the automated solid-phase synthesis cycle for incorporating this compound into a growing oligonucleotide chain on a standard DNA/RNA synthesizer.

Materials:

  • This compound

  • Standard DNA or TNA phosphoramidites (A, C, T)

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in acetonitrile)

  • Capping solution (Cap A: Acetic anhydride/Pyridine/THF; Cap B: 16% 1-Methylimidazole in THF)

  • Oxidizing solution (0.02 M Iodine in THF/Water/Pyridine)

  • Deblocking solution (3% Trichloroacetic acid in Dichloromethane)

  • Anhydrous acetonitrile (B52724)

Procedure:

  • Preparation:

    • Dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M.

    • Install the amidite solution and other necessary reagents on an automated DNA/RNA synthesizer.

    • Program the desired TNA oligonucleotide sequence into the synthesizer.

  • Synthesis Cycle: The following steps are performed for each coupling cycle at the position where the modified guanosine is to be incorporated.

    • Step 1: Deblocking (Detritylation)

      • The CPG-bound oligonucleotide is treated with the deblocking solution to remove the DMTr group from the 3'-hydroxyl of the previously added nucleotide.

      • The column is then washed extensively with anhydrous acetonitrile.

    • Step 2: Coupling

      • The this compound solution is mixed with the activator solution and delivered to the synthesis column.

      • A coupling time of 5-10 minutes is recommended to ensure efficient reaction between the phosphoramidite and the free 3'-hydroxyl group.

    • Step 3: Capping

      • Unreacted 3'-hydroxyl groups are acetylated by treating the support with the capping solution. This prevents the formation of deletion mutants in subsequent cycles.

      • The column is washed with acetonitrile.

    • Step 4: Oxidation

      • The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester by treating the support with the oxidizing solution.

      • The column is washed with acetonitrile.

  • Chain Elongation: The synthesis cycle is repeated until the desired full-length TNA oligonucleotide is assembled.

  • Final Detritylation: The terminal DMTr group can be either removed on the synthesizer or left on for subsequent purification (DMT-on purification).

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized TNA oligonucleotide from the CPG support and the removal of all protecting groups.

Materials:

Procedure:

  • Cleavage from Support:

    • Transfer the CPG support containing the synthesized oligonucleotide to a screw-cap vial.

    • Add 1 mL of concentrated aqueous ammonium hydroxide to the vial.

    • Incubate the vial at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

  • Deprotection:

    • After cleavage, ensure the vial is tightly sealed and heat the solution at 55°C for 18 hours.[4] This step removes the N2-acetyl and O6-diphenylcarbamoyl groups from the guanine bases, as well as the standard protecting groups from the other nucleobases and the cyanoethyl groups from the phosphate backbone.

  • Work-up:

    • After the incubation period, cool the vial to room temperature.

    • Carefully transfer the ammoniacal solution containing the deprotected oligonucleotide to a new microcentrifuge tube, leaving the CPG support behind.

    • Dry the oligonucleotide solution using a centrifugal vacuum concentrator.

  • Purification:

    • The crude deprotected TNA oligonucleotide can be purified by methods such as reverse-phase HPLC (for DMT-on oligos) or polyacrylamide gel electrophoresis (PAGE).[2]

    • The purity and molecular weight of the final product should be confirmed by MALDI-TOF mass spectrometry.[2]

Visualizations

Experimental Workflow

Oligo_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_analysis Purification & Analysis start CPG Support deblock Deblocking (DMTr Removal) start->deblock couple Coupling with This compound deblock->couple cap Capping couple->cap oxidize Oxidation cap->oxidize repeat Repeat Cycle oxidize->repeat n-1 times cleave Cleavage from CPG (Ammonium Hydroxide) repeat->cleave deprotect Base & Phosphate Deprotection (55°C, 18h) cleave->deprotect dry Drying deprotect->dry purify Purification (HPLC or PAGE) dry->purify analyze Analysis (MALDI-TOF MS) purify->analyze final_product Pure TNA Oligonucleotide analyze->final_product

Caption: Workflow for TNA oligonucleotide synthesis, deprotection, and analysis.

Logical Relationship of Protecting Groups

Protecting_Groups cluster_removal Deprotection Steps Amidite This compound DMTr (3'-OH) O6-CONPh2 (Guanine O6) N2Ac (Guanine N2) Cyanoethyl (Phosphate) Deblocking Acid Treatment (TCA) Amidite:f0->Deblocking Removes DMTr Deprotection Base Treatment (Ammonium Hydroxide, 55°C) Amidite:f1->Deprotection Removes O6-CONPh2 Amidite:f2->Deprotection Removes N2Ac Amidite:f3->Deprotection Removes Cyanoethyl

References

Application Notes and Protocols for Utilizing TNA Phosphoramidites on a Standard DNA Synthesizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threose Nucleic Acid (TNA) is an artificial nucleic acid analogue with a threose sugar backbone, differing from the deoxyribose of DNA and the ribose of RNA. This structural modification imparts TNA with unique biochemical properties, including resistance to nuclease degradation and the ability to form stable duplexes with both DNA and RNA. These characteristics make TNA a promising candidate for various therapeutic and diagnostic applications. This document provides detailed application notes and protocols for the successful synthesis of TNA oligonucleotides using standard, commercially available DNA synthesizers.

TNA phosphoramidites are compatible with the well-established phosphoramidite (B1245037) chemistry used in automated DNA synthesis.[1][2] This allows researchers to leverage existing instrumentation for the production of TNA and chimeric TNA/DNA oligonucleotides. This document outlines the necessary modifications to standard DNA synthesis protocols, including optimized coupling times, deprotection procedures, and purification methods, to ensure high-quality TNA oligonucleotide synthesis.

Data Presentation

Table 1: TNA Phosphoramidite Specifications and Recommended Synthesis Parameters
PhosphoramiditeBaseProtecting Group (Exocyclic Amine)Recommended Coupling Time (minutes)Expected Coupling Efficiency (%)
TNA-AAdenineBenzoyl (Bz)5 - 10> 98%
TNA-CCytosineAcetyl (Ac) or Benzoyl (Bz)5 - 10> 98%
TNA-GGuanineIsobutyryl (iBu) or Acetyl (Ac)5 - 10> 98%
TNA-TThymineNone5> 99%

Note: Optimal coupling times may vary depending on the synthesizer, reagents, and the specific sequence. The provided times are recommended starting points for optimization. A 5-minute coupling time has been used in studies to discern differences in coupling efficiency under suboptimal conditions.[3][4]

Experimental Protocols

Protocol 1: Automated Synthesis of TNA Oligonucleotides on a Standard DNA Synthesizer (e.g., ABI 3400)

This protocol outlines the steps for synthesizing TNA oligonucleotides on a standard automated DNA synthesizer. It is crucial to ensure all reagents are anhydrous to achieve high coupling efficiencies.[5]

1. Reagent Preparation:

  • TNA Phosphoramidites: Dissolve TNA phosphoramidites (A, C, G, T) in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M.
  • Activator: Use a 0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) or 0.45 M 5-(Benzylthio)-1H-tetrazole (BTT) in anhydrous acetonitrile.
  • Capping Reagents: Utilize standard capping A (acetic anhydride/lutidine/THF) and capping B (N-methylimidazole/THF) solutions.
  • Oxidizer: Employ a standard iodine/water/pyridine solution.
  • Deblocking Reagent: Use a 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM) solution.
  • Washes: Anhydrous acetonitrile is used for all wash steps.

2. Synthesizer Setup:

  • Install the TNA phosphoramidite, activator, and other reagent bottles on the synthesizer.
  • Ensure the synthesizer is free of moisture and has been recently calibrated.
  • Prime all reagent lines thoroughly to remove any air bubbles and ensure consistent delivery.

3. Synthesis Cycle:

  • Program the synthesizer with a modified cycle for TNA synthesis. The primary modification from a standard DNA cycle is an extended coupling time.
  • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group with 3% TCA in DCM.
  • Coupling: Deliver the TNA phosphoramidite and activator to the synthesis column. Extend the coupling time to 5-10 minutes. For initial runs, a 5-minute coupling time is a good starting point.[3][4]
  • Capping: Acetylate any unreacted 5'-hydroxyl groups using the capping reagents.
  • Oxidation: Oxidize the phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using the oxidizing solution.
  • Washing: Perform thorough washes with anhydrous acetonitrile between each step.

4. Post-Synthesis:

  • Upon completion of the synthesis, the oligonucleotide remains attached to the solid support with protecting groups on the nucleobases and phosphate backbone.
  • The final DMT group can be left on ("DMT-on") to aid in purification or removed ("DMT-off") on the synthesizer. For DMT-on purification, program the synthesizer to skip the final deblocking step.

Protocol 2: Cleavage and Deprotection of TNA Oligonucleotides

This protocol describes the removal of the synthesized TNA oligonucleotide from the solid support and the removal of all protecting groups.

1. Materials:

2. Procedure:

  • Transfer the solid support containing the synthesized TNA oligonucleotide from the synthesis column to a screw-cap vial.
  • Add 1 mL of concentrated aqueous ammonium hydroxide to the vial.
  • Seal the vial tightly to prevent ammonia (B1221849) leakage.
  • Incubate the vial at 55°C for 18 hours.[3][4] This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.
  • After incubation, allow the vial to cool to room temperature.
  • Carefully open the vial in a fume hood and transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new microcentrifuge tube.
  • Evaporate the ammonium hydroxide to dryness using a vacuum concentrator.

Alternative Deprotection Methods: For oligonucleotides containing sensitive modifications, milder deprotection strategies may be necessary. These can include using a mixture of ammonium hydroxide and methylamine (B109427) (AMA) at a lower temperature or for a shorter duration, or using anhydrous ammonia gas.[6][7]

Protocol 3: Purification of TNA Oligonucleotides by HPLC

High-performance liquid chromatography (HPLC) is a reliable method for purifying TNA oligonucleotides to a high degree of purity.[8][9] Both ion-exchange and reverse-phase HPLC can be utilized.

1. Reverse-Phase HPLC (DMT-on):

  • Principle: This method separates the full-length, DMT-on oligonucleotide from shorter, "failure" sequences that lack the hydrophobic DMT group.
  • Sample Preparation: Resuspend the dried, deprotected oligonucleotide pellet (with the DMT group still attached) in 100 µL of mobile phase A.
  • HPLC Conditions:
  • Column: A C18 reverse-phase column is typically used.
  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
  • Mobile Phase B: Acetonitrile
  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point.
  • Detection: UV absorbance at 260 nm.
  • Fraction Collection: Collect the major peak corresponding to the DMT-on TNA oligonucleotide.
  • DMT Removal: After collection, treat the purified fraction with 80% acetic acid for 30 minutes to remove the DMT group.
  • Desalting: Desalt the final product using a suitable method, such as a desalting column or ethanol (B145695) precipitation.

2. Anion-Exchange HPLC (DMT-off):

  • Principle: This method separates oligonucleotides based on their net negative charge, which is proportional to their length.
  • Sample Preparation: Resuspend the fully deprotected (DMT-off) oligonucleotide pellet in mobile phase A.
  • HPLC Conditions:
  • Column: A strong anion-exchange column (e.g., DNAPac).
  • Mobile Phase A: 20 mM Tris-HCl, pH 8.0
  • Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0
  • Gradient: A linear gradient from 0% to 50% Mobile Phase B over 30 minutes is a suitable starting point.
  • Detection: UV absorbance at 260 nm.
  • Fraction Collection and Desalting: Collect the major peak corresponding to the full-length TNA oligonucleotide and desalt as described above.

Mandatory Visualizations

TNA_Synthesis_Cycle Start Start Cycle (Solid Support with 5'-OH) Deblocking Deblocking (3% TCA in DCM) Start->Deblocking Wash1 Wash (Acetonitrile) Deblocking->Wash1 Coupling Coupling (TNA Phosphoramidite + Activator) Wash1->Coupling Wash2 Wash (Acetonitrile) Coupling->Wash2 Capping Capping (Acetic Anhydride) Wash2->Capping Wash3 Wash (Acetonitrile) Capping->Wash3 Oxidation Oxidation (Iodine Solution) Wash3->Oxidation Wash4 Wash (Acetonitrile) Oxidation->Wash4 End End Cycle (Elongated Chain) Wash4->End

Caption: Automated TNA oligonucleotide synthesis cycle on a standard DNA synthesizer.

Deprotection_Purification_Workflow Synthesis 1. Automated TNA Synthesis (DMT-on or DMT-off) Cleavage 2. Cleavage & Deprotection (Conc. NH4OH, 55°C, 18h) Synthesis->Cleavage Evaporation 3. Evaporation of Ammonia Cleavage->Evaporation Purification 4. HPLC Purification Evaporation->Purification RPHPLC Reverse-Phase HPLC (DMT-on) Purification->RPHPLC DMT-on AEHPLC Anion-Exchange HPLC (DMT-off) Purification->AEHPLC DMT-off DMT_Removal 5a. DMT Removal (80% Acetic Acid) RPHPLC->DMT_Removal Desalting 6. Desalting AEHPLC->Desalting DMT_Removal->Desalting Final_Product Pure TNA Oligonucleotide Desalting->Final_Product Troubleshooting_TNA_Synthesis Problem Problem Low Coupling Efficiency Cause1 Cause 1 Moisture in Reagents Problem:c->Cause1:c1 Cause2 Cause 2 Insufficient Coupling Time Problem:c->Cause2:c2 Cause3 Cause 3 Poor Quality Phosphoramidites Problem:c->Cause3:c3 Cause4 Cause 4 Inefficient Activator Problem:c->Cause4:c4 Solution1 Solution 1 Use anhydrous acetonitrile and fresh, dry phosphoramidites and activator. Cause1:d1->Solution1:s1 Solution2 Solution 2 Increase coupling time in increments of 2-3 minutes. Cause2:d2->Solution2:s2 Solution3 Solution 3 Use high-quality TNA phosphoramidites from a reputable supplier. Cause3:d3->Solution3:s3 Solution4 Solution 4 Use a more potent activator like ETT or BTT. Cause4:d4->Solution4:s4

References

Application Notes and Protocols for the Synthesis of Nuclease-Resistant TNA Aptamers and Antisense Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of nuclease-resistant α-L-threofuranosyl nucleic acid (TNA) aptamers and antisense oligonucleotides. TNA is a synthetic nucleic acid analog where the natural ribose sugar is replaced by a threose sugar.[1] This structural modification confers remarkable resistance to nuclease degradation, a critical attribute for therapeutic applications.[1][2] TNA can efficiently base pair with DNA and RNA, making it an excellent candidate for the development of next-generation aptamers and antisense therapies.[1][3]

Core Principles

TNA's unique (3'→2') phosphodiester backbone, in contrast to the (5'→3') linkage in DNA and RNA, is the basis for its profound nuclease resistance.[1] This inherent stability obviates the need for extensive backbone modifications often required for other therapeutic oligonucleotides. TNA oligonucleotides can be synthesized chemically using phosphoramidite (B1245037) chemistry on a standard solid-phase synthesizer or enzymatically using engineered polymerases.[1][4][5]

The selection of TNA aptamers is made possible through in vitro selection techniques, leveraging engineered polymerases that can transcribe DNA libraries into TNA pools.[1][6] Similarly, TNA-based antisense oligonucleotides can be designed to target specific mRNA sequences, leading to gene silencing.[3][7]

Data Summary: Nuclease Resistance and Biological Activity

The following tables summarize quantitative data from various studies, highlighting the superior nuclease resistance and potent biological activity of TNA-based oligonucleotides compared to their natural counterparts.

Table 1: Nuclease Resistance of TNA vs. DNA Oligonucleotides

Oligonucleotide TypeNuclease ChallengeIncubation TimePercent DegradationReference
TNA AptamerSnake Venom Phosphodiesterase (SVPDE)24 hoursUndigested[8]
DNA AptamerSnake Venom Phosphodiesterase (SVPDE)15 minutesAlmost completely degraded[8]
TNA Aptamer50% Human Serum7 daysUndigested[2]
DNA Aptamer50% Human Serum3 days10-fold reduction in affinity[9]
TNA AptamerHuman Liver Microsomes7 daysUndigested[2]
DNA AptamerDNase INot specifiedDegraded[9]

Table 2: Binding Affinity and Efficacy of TNA Aptamers and Antisense Oligonucleotides

TNA ConstructTargetMetricValueReference
TNA AptamerHIV Reverse Transcriptase (HIV RT)KD~0.4–4.0 nM[10]
TNA AptamerATPKD~20 µM[8]
TNA AptamerOchratoxin A (OTA)KD71 ± 8 nM[9]
anti-GFP TNA ASOGreen Fluorescent Protein (GFP) mRNAGene InhibitionHigh antisense activity in HeLa and HEK293 cells[3]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key processes involved in the synthesis and application of TNA oligonucleotides.

TNA_Synthesis_Workflow cluster_monomer TNA Phosphoramidite Monomer Synthesis cluster_solid_phase Solid-Phase Oligonucleotide Synthesis L_ascorbic L-Ascorbic Acid protected_sugar Protected Threofuranosyl Sugar L_ascorbic->protected_sugar 4 steps threofuranosyl_nucleoside Threofuranosyl Nucleosides protected_sugar->threofuranosyl_nucleoside Glycosylation phosphoramidite DMTr-Protected Phosphoramidite Monomers threofuranosyl_nucleoside->phosphoramidite 4 steps synthesis_cycle Automated Synthesis Cycle (Deblock, Couple, Cap, Oxidize) phosphoramidite->synthesis_cycle Input for synthesis CPG Controlled Pore Glass (CPG) Solid Support CPG->synthesis_cycle cleavage Cleavage from Support synthesis_cycle->cleavage deprotection Deprotection cleavage->deprotection purification Purification (HPLC/PAGE) deprotection->purification final_TNA Purified TNA Oligonucleotide purification->final_TNA

Diagram 1: Chemical Synthesis of TNA Oligonucleotides.

TNA_Aptamer_Selection_Workflow dna_library ssDNA Library (~10^14 sequences) transcription Enzymatic Transcription (Engineered TNA Polymerase) dna_library->transcription tna_pool ssTNA Pool transcription->tna_pool incubation Incubation with Target tna_pool->incubation partitioning Partitioning (e.g., Ni-NTA beads for His-tagged target) incubation->partitioning elution Elution of Bound TNA-Target Complexes partitioning->elution reverse_transcription Reverse Transcription to DNA elution->reverse_transcription pcr PCR Amplification reverse_transcription->pcr next_round Enriched DNA Pool for Next Round of Selection pcr->next_round next_round->transcription Iterative Cycles

Diagram 2: In Vitro Selection Workflow for TNA Aptamers.

TNA_Antisense_Mechanism tna_aso TNA Antisense Oligonucleotide hybridization Hybridization (Watson-Crick Base Pairing) tna_aso->hybridization target_mrna Target mRNA target_mrna->hybridization translation_block Steric Blockage of Translation Machinery hybridization->translation_block protein_synthesis_down Decreased Protein Synthesis translation_block->protein_synthesis_down

Diagram 3: Mechanism of Action for TNA Antisense Oligonucleotides.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Synthesis of TNA Oligonucleotides

This protocol is adapted from standard phosphoramidite chemistry for DNA synthesis, with modifications to accommodate TNA monomers.[4][11]

Materials:

  • TNA phosphoramidite monomers (A, G, C, T) dissolved in anhydrous acetonitrile.[11]

  • Controlled Pore Glass (CPG) solid support functionalized with the first TNA nucleoside.[11]

  • Standard DNA synthesis reagents:

    • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

    • Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole in acetonitrile).

    • Capping solutions (Cap A: acetic anhydride/pyridine/THF; Cap B: 16% N-methylimidazole in THF).

    • Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine).[12]

    • Washing solvent (anhydrous acetonitrile).

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA)).[12]

  • Automated DNA/RNA synthesizer.

Procedure:

  • Synthesizer Setup: Install the TNA phosphoramidite monomers and appropriate reagents on an automated solid-phase synthesizer.

  • Synthesis Cycle: The synthesis proceeds through a series of automated steps for each monomer addition: a. Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The column is then washed with acetonitrile. b. Coupling: The next TNA phosphoramidite monomer is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing chain. To ensure high coupling efficiency, it is recommended to increase the coupling time compared to standard DNA synthesis.[3][11] c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutations.[13] d. Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution. The column is then washed with acetonitrile.

  • Chain Elongation: Repeat the synthesis cycle until the desired TNA sequence is assembled.

  • Final Deblocking: The terminal 5'-DMT group can be removed on the synthesizer ("DMT-off") or left on for purification purposes ("DMT-on").[12]

  • Cleavage and Deprotection: The TNA oligonucleotide is cleaved from the CPG support, and the nucleobase and phosphate protecting groups are removed by incubation in the cleavage and deprotection solution (e.g., concentrated ammonium hydroxide at 55°C for 8-12 hours).

  • Purification: The crude TNA oligonucleotide is purified by reverse-phase high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[11]

  • Characterization: The purity and molecular weight of the final product are confirmed by analytical HPLC and MALDI-TOF mass spectrometry.[11]

Protocol 2: Nuclease Resistance Assay

This protocol assesses the stability of TNA oligonucleotides in the presence of nucleases or biological fluids.

Materials:

  • Purified TNA and control DNA/RNA oligonucleotides.

  • Nuclease solution (e.g., snake venom phosphodiesterase (SVPDE), DNase I) or biological fluid (e.g., human serum, human liver microsomes).[9]

  • Reaction buffer appropriate for the chosen nuclease.

  • Incubator (37°C).

  • Denaturing polyacrylamide gel (e.g., 15-20%).

  • Gel loading buffer.

  • Gel electrophoresis apparatus.

  • Gel imaging system.

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, mix the TNA or control oligonucleotide with the nuclease solution or biological fluid in the appropriate reaction buffer.

  • Incubation: Incubate the reactions at 37°C.

  • Time Points: At various time points (e.g., 0, 15 min, 1 hr, 4 hr, 24 hr, 7 days), take an aliquot of each reaction mixture.[2][8][9]

  • Quenching: Stop the enzymatic reaction by adding a quenching agent (e.g., EDTA) and placing the aliquot on ice.

  • Sample Preparation: Mix the quenched aliquots with gel loading buffer.

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis until adequate separation is achieved.

  • Visualization: Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize the bands using a gel imaging system.

  • Analysis: Compare the intensity of the full-length oligonucleotide bands at different time points. The persistence of the TNA band compared to the rapid degradation of the DNA/RNA control demonstrates nuclease resistance.

Protocol 3: Aptamer-Target Binding Assay (Filter Binding)

This protocol determines the binding affinity (KD) of a TNA aptamer to its target protein.

Materials:

  • Radiolabeled (e.g., 32P) or fluorescently labeled TNA aptamer.

  • Purified target protein.

  • Binding buffer (e.g., 20 mM Tris-HCl, 300 mM NaCl, 5 mM MgCl2, pH 7.6).[8]

  • Nitrocellulose and nylon membranes.

  • Vacuum filtration apparatus.

  • Scintillation counter or fluorescence imager.

Procedure:

  • Aptamer Refolding: Heat the labeled TNA aptamer in binding buffer to 95°C for 5 minutes and then cool to room temperature slowly to allow for proper folding.

  • Binding Reactions: Prepare a series of reactions with a constant, low concentration of the labeled TNA aptamer and varying concentrations of the target protein in binding buffer.

  • Incubation: Incubate the binding reactions at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Filtration: Assemble a filter sandwich in the vacuum filtration apparatus with a nitrocellulose membrane (which binds protein) on top of a nylon membrane.

  • Sample Application: Apply each binding reaction to a well of the filter apparatus and apply a gentle vacuum.

  • Washing: Wash each well with a small volume of cold binding buffer to remove unbound aptamer.

  • Analysis:

    • Disassemble the filter apparatus and allow the membranes to dry.

    • Quantify the radioactivity or fluorescence on both the nitrocellulose (protein-bound aptamer) and nylon (unbound aptamer) membranes.

    • Calculate the fraction of bound aptamer at each protein concentration.

    • Plot the fraction of bound aptamer versus the protein concentration and fit the data to a binding isotherm to determine the dissociation constant (KD).

Protocol 4: Antisense Oligonucleotide Activity Assay (Cell-Based)

This protocol evaluates the ability of a TNA antisense oligonucleotide (ASO) to inhibit the expression of a target gene in cultured cells.

Materials:

  • TNA ASO designed to be complementary to the target mRNA.

  • Control oligonucleotide (e.g., a scrambled sequence TNA).

  • Cell line expressing the target gene (e.g., HeLa cells expressing GFP).[3]

  • Cell culture medium and supplements.

  • Transfection reagent (optional, as some studies show TNA can be taken up without it).[3]

  • Method for quantifying gene expression (e.g., qPCR for mRNA levels, Western blot or fluorescence microscopy for protein levels).

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates and allow them to adhere overnight.

  • Transfection (if necessary): On the following day, transfect the cells with the TNA ASO or control oligonucleotide using a suitable transfection reagent according to the manufacturer's protocol. Some studies suggest that TNA ASOs can enter cells without a transfection agent.[3]

  • Incubation: Incubate the cells for a period sufficient to observe a change in gene expression (e.g., 24-72 hours).

  • Analysis of Gene Expression:

    • mRNA Levels (qPCR): a. Harvest the cells and extract total RNA. b. Perform reverse transcription to synthesize cDNA. c. Quantify the relative expression of the target mRNA and a housekeeping gene using quantitative real-time PCR (qPCR).

    • Protein Levels (Western Blot or Fluorescence): a. For Western blotting, lyse the cells, quantify total protein, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the target protein and a loading control. b. For fluorescent proteins like GFP, visualize and quantify the fluorescence using a fluorescence microscope or plate reader.

  • Data Interpretation: Compare the levels of target gene expression in cells treated with the TNA ASO to those treated with the control oligonucleotide and untreated cells. A significant reduction in expression indicates successful antisense activity.

References

Application Note: Novel Methods for Studying DNA Repair Pathways Using α-L-Threofuranosyl Nucleic Acid (TNA) Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The integrity of the genome is constantly threatened by endogenous and exogenous agents, leading to various forms of DNA damage. To counteract this, cells have evolved a sophisticated set of DNA repair pathways, including Base Excision Repair (BER) for small base lesions and Nucleotide Excision Repair (NER) for bulky, helix-distorting adducts.[1][2] The study of these pathways is critical for understanding carcinogenesis and developing new therapeutics. A significant challenge in this field is the instability of standard DNA oligonucleotide probes, which are rapidly degraded by nucleases in cell extracts and in vivo, limiting their application in quantitative and real-time assays.[3]

α-L-threofuranosyl nucleic acid (TNA) is a synthetic nucleic acid analogue that is completely resistant to nuclease degradation while retaining the ability to form stable Watson-Crick duplexes with DNA and RNA.[4][5] This unique combination of properties makes TNA an ideal material for constructing highly stable chimeric oligonucleotides. This application note describes several novel methods that leverage TNA-DNA chimeras to create robust tools for investigating the activity and mechanisms of DNA repair enzymes.

Application 1: Engineering Nuclease-Resistant DNA Damage Substrates

Concept To study the action of a DNA repair enzyme on a specific lesion, a defined oligonucleotide substrate is required. By flanking a central DNA sequence containing the lesion of interest with 5' and 3' TNA "caps," a chimeric substrate can be created. This design protects the oligonucleotide from exonuclease degradation, dramatically increasing its half-life in biological samples while presenting the DNA lesion in a native context for recognition by repair enzymes.[6][7]

TNA_DNA_Chimera cluster_0 TNA-DNA-TNA Chimeric Oligonucleotide TNA_5 5' TNA Cap Nuclease Resistant DNA_core DNA Core Sequence Contains specific lesion (e.g., 8-oxoG, Uracil, T-dimer) TNA_3 3' TNA Cap Nuclease Resistant

Caption: Design of a TNA-capped DNA substrate for DNA repair assays.

Protocol 1: Nuclease Stability Assay

This protocol compares the stability of a standard DNA oligonucleotide versus a TNA-capped DNA oligonucleotide in a nuclease-rich environment, such as fetal bovine serum (FBS).

  • Oligonucleotide Preparation : Synthesize a standard 30-mer DNA oligonucleotide and a corresponding TNA-capped version (e.g., 5 TNA bases - 20 DNA bases - 5 TNA bases). Label the 5' end of each with a fluorophore (e.g., FAM).

  • Reaction Setup : For each oligonucleotide, prepare a reaction mixture containing 10% FBS in 1x PBS buffer.

  • Incubation : Add the oligonucleotide to the FBS mixture to a final concentration of 1 µM. Incubate at 37°C.

  • Time Points : At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and immediately quench nuclease activity by adding an equal volume of formamide (B127407) loading buffer and placing it on ice.

  • Analysis : Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the fluorescently labeled oligonucleotides using a gel imager.

  • Quantification : Quantify the intensity of the full-length oligonucleotide band at each time point. Calculate the percentage of intact oligonucleotide relative to the t=0 time point.

Data Presentation: Oligonucleotide Stability in 10% FBS

Time (Hours)% Intact DNA Oligonucleotide% Intact TNA-Capped Oligonucleotide
0100100
165100
41598
8<597
24095

Note: Data are representative.

Application 2: Real-Time Monitoring of Base Excision Repair (BER) Activity

Concept This method adapts the molecular beacon (MB) probe strategy to create a biostable, real-time sensor for BER glycosylase activity.[2][8] A TNA-capped DNA hairpin probe is designed with a fluorophore and quencher on opposite ends. The loop of the hairpin contains a DNA sequence with a specific lesion (e.g., a G/U mismatch). The TNA stem ensures the probe's stability. When the target glycosylase (e.g., Uracil-DNA Glycosylase, UDG) recognizes and removes the uracil, the resulting abasic site is cleaved by APE1 (added to the reaction), destabilizing the hairpin, separating the fluorophore and quencher, and producing a quantifiable increase in fluorescence.

BER_Beacon TNA-Based Molecular Beacon for BER Activity cluster_0 1. Initial State (Quenched) cluster_1 2. Enzyme Action cluster_2 3. Final State (Fluorescent) Probe Quencher TNA DNA Lesion TNA Fluorophore Glycosylase DNA Glycosylase (e.g., UDG) Probe->Glycosylase Recognizes & excises base APE1 APE1 Glycosylase->APE1 Creates AP site Unquenched Quencher ... Fluorophore APE1->Unquenched Cleaves AP site, destabilizing probe Signal Fluorescent Signal Unquenched->Signal

Caption: Mechanism of a TNA-based molecular beacon for BER analysis.

Protocol 2: Fluorometric Assay for DNA Glycosylase Activity

  • Probe Synthesis : Synthesize a TNA-DNA-TNA chimeric molecular beacon with a 5' fluorophore (e.g., FAM) and a 3' quencher (e.g., DABCYL). The DNA loop should contain the substrate lesion for the glycosylase of interest.

  • Reaction Mixture : In a 96-well plate, prepare a reaction buffer (e.g., 50 mM HEPES, 100 mM KCl, 1 mM DTT, 0.1 mg/ml BSA, pH 7.5).

  • Enzyme/Extract Addition : Add purified DNA glycosylase, purified APE1, and the cell or tissue extract to be assayed. If testing inhibitors, pre-incubate the extract with the inhibitor.

  • Initiate Reaction : Add the TNA-based molecular beacon probe (final concentration ~100 nM) to each well to start the reaction.

  • Real-Time Monitoring : Immediately place the plate in a fluorescence plate reader set to 37°C. Measure the fluorescence intensity every 2 minutes for 1-2 hours.

  • Data Analysis : Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence increase over time. Compare the activity between different samples or inhibitor concentrations.

Data Presentation: Inhibition of UDG Activity

Inhibitor Concentration (µM)Initial Reaction Velocity (RFU/min)% Inhibition
0 (Control)150.20
195.836.2
542.171.9
1015.589.7
502.198.6

Note: Data are representative.

Application 3: Probing Nucleotide Excision Repair (NER) Complex Assembly

Concept NER is initiated by the recognition of a bulky DNA lesion, followed by the assembly of a large protein complex.[1][9][10] A long (e.g., 80-mer) TNA-capped DNA substrate containing a bulky adduct (e.g., a cisplatin (B142131) adduct or a thymine (B56734) dimer) and a biotin (B1667282) tag can be immobilized on streptavidin-coated magnetic beads. This stable, lesion-containing substrate can be used as bait to pull down NER-associated proteins from a nuclear extract. The nuclease resistance of the TNA flanks prevents probe degradation during the long incubation times required for complex assembly.

NER_Pulldown Workflow for NER Protein Pulldown Assay A 1. Prepare Probe Biotinylated TNA-DNA(lesion)-TNA B 2. Immobilize Probe on Streptavidin Beads A->B C 3. Incubate with Nuclear Cell Extract B->C D 4. Wash Beads (Remove non-specific binders) C->D E 5. Elute Bound Proteins D->E F 6. Analyze by Western Blot (Probe for XPC, XPA, RPA, etc.) E->F

Caption: Workflow for immobilizing a TNA-damaged probe for pulldown assays.

Protocol 3: NER Protein Pulldown Assay

  • Probe Preparation : Synthesize a 5'-biotinylated, 80-mer TNA-DNA-TNA oligonucleotide containing a bulky lesion (e.g., a 6-4 photoproduct) in the central DNA region. Also, prepare an undamaged control probe.

  • Bead Preparation : Wash streptavidin-coated magnetic beads with binding buffer.

  • Immobilization : Incubate the beads with the biotinylated probes for 1 hour at room temperature to allow for immobilization. Wash away the unbound probe.

  • Nuclear Extract Incubation : Incubate the probe-bound beads with a prepared nuclear cell extract for 2-3 hours at 4°C with gentle rotation to allow for protein binding and complex assembly.

  • Washing : Pellet the beads using a magnet and discard the supernatant. Wash the beads extensively with a low-salt wash buffer to remove non-specifically bound proteins.

  • Elution : Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

  • Western Blot Analysis : Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against key NER factors (e.g., XPC, XPA, RPA32).

Data Presentation: Relative Abundance of Pulled-Down NER Proteins

Target ProteinUndamaged ProbeDamaged DNA ProbeDamaged TNA-Capped Probe
XPC-+++++
XPA-+++
RPA32-+++
Lamin B1 (Neg. Control)---

Note: Data are representative. +++ indicates a stronger signal, suggesting more stable complex formation on the TNA-capped probe.

References

Application Notes and Protocols: Induction of Apoptosis by TNA-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog that exhibits remarkable biological stability, making it a promising candidate for therapeutic applications. TNA-modified oligonucleotides, particularly antisense oligonucleotides (ASOs), can be designed to modulate the expression of specific genes involved in critical cellular processes, including apoptosis. This document provides detailed application notes and protocols for the induction of apoptosis using TNA-modified oligonucleotides, with a focus on targeting the anti-apoptotic protein Bcl-2.

TNA's unique α-L-threofuranosyl sugar-phosphate backbone, with its 2'-3' phosphodiester linkage, confers significant resistance to nuclease degradation compared to natural DNA and RNA.[1][2] This enhanced stability, coupled with the ability to form stable duplexes with complementary RNA sequences, allows for potent and sustained gene silencing effects.[1] By targeting key regulators of apoptosis, such as Bcl-2, TNA-modified oligonucleotides can effectively trigger programmed cell death in cancer cells, offering a potential therapeutic strategy.[3][4]

Mechanism of Action: Antisense Inhibition of Bcl-2

B-cell lymphoma 2 (Bcl-2) is a key anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria, thereby inhibiting the activation of the caspase cascade and subsequent apoptosis. TNA-modified antisense oligonucleotides designed to be complementary to the Bcl-2 mRNA can induce apoptosis through the following mechanism:

  • Cellular Uptake: TNA oligonucleotides can be taken up by cells.[1]

  • Hybridization: The antisense TNA oligonucleotide binds to the target Bcl-2 mRNA sequence.

  • Translation Arrest/mRNA Degradation: This hybridization event can lead to the degradation of the Bcl-2 mRNA by RNase H or physically block the translation machinery, preventing the synthesis of the Bcl-2 protein.

  • Downregulation of Bcl-2 Protein: The reduction in Bcl-2 protein levels disrupts the balance of pro- and anti-apoptotic proteins at the mitochondrial membrane.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The decrease in Bcl-2 allows pro-apoptotic proteins like Bax and Bak to form pores in the mitochondrial outer membrane.

  • Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.

  • Executioner Caspase Activation: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.

  • Apoptosis Execution: The executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and ultimately, cell death.

Below is a diagram illustrating this signaling pathway.

Bcl2_Inhibition_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm TNA_ASO TNA Antisense Oligonucleotide Bcl2_mRNA Bcl-2 mRNA TNA_ASO->Bcl2_mRNA Hybridization Ribosome Ribosome TNA_ASO->Ribosome Translation Arrest Bcl2_mRNA->Ribosome Bcl2_Protein Bcl-2 Protein Ribosome->Bcl2_Protein Translation Mitochondrion Mitochondrion Bcl2_Protein->Mitochondrion Inhibits MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Activation Caspase9 Pro-caspase-9 Caspase9->Apoptosome Caspase37 Pro-caspase-3/7 Active_Caspase9->Caspase37 Active_Caspase37 Active Caspase-3/7 Caspase37->Active_Caspase37 Activation Apoptosis Apoptosis Active_Caspase37->Apoptosis Execution

Caption: TNA-mediated Bcl-2 antisense inhibition pathway.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of TNA-modified antisense oligonucleotides targeting Bcl-2 in inducing apoptosis and inhibiting tumor growth, as reported by Liu et al. (2019).[3]

Table 1: In Vitro Efficacy of Anti-Bcl-2 TNA Oligonucleotides

Cell LineTreatmentConcentration (µM)Bcl-2 mRNA Downregulation (%)Bcl-2 Protein Downregulation (%)Apoptotic Cells (%)
MCF-7Anti-Bcl-2 TNA1.0~60~75~45
MCF-7Scrambled TNA1.0No significant changeNo significant change~5
HeLaAnti-Bcl-2 TNA1.0~55~70~40
HeLaScrambled TNA1.0No significant changeNo significant change~6

Table 2: In Vivo Antitumor Activity of Anti-Bcl-2 TNA Oligonucleotides in MCF-7 Xenograft Model

Treatment GroupDose (mg/kg)Tumor Volume Reduction (%)Bcl-2 Expression in Tumor (relative to control)
Anti-Bcl-2 TNA5~70~0.25
Scrambled TNA5No significant change~1.0
Saline Control--1.0

Experimental Protocols

This section provides detailed protocols for key experiments to assess the induction of apoptosis by TNA-modified oligonucleotides.

Protocol 1: TNA-Modified Oligonucleotide Synthesis and Purification

TNA phosphoramidite (B1245037) monomers can be synthesized and incorporated into oligonucleotides using standard solid-phase synthesis methods on an automated DNA synthesizer.[1]

  • Synthesis: Utilize TNA phosphoramidite monomers (A, G, C, and T) in the solid-phase synthesis process.

  • Coupling and Deblocking: Increase the frequency and duration of de-blocking and coupling reactions in each synthesis cycle to ensure high yield and purity.[1]

  • Cleavage and Deprotection: Cleave the synthesized TNA oligonucleotides from the solid support and deprotect them.

  • Purification: Purify the TNA oligonucleotides using C18 reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

  • Characterization: Confirm the purity and molecular weight of the TNA oligonucleotides by MALDI-TOF mass spectrometry.

Protocol 2: Cell Culture and Transfection of TNA Oligonucleotides
  • Cell Seeding: Seed the target cancer cells (e.g., MCF-7, HeLa) in 6-well plates at a density of 2 x 10^5 cells per well in complete growth medium.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Transfection:

    • For each well, dilute the desired concentration of TNA-modified oligonucleotide (e.g., 1 µM final concentration) in serum-free medium.

    • In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine) in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted TNA oligonucleotide and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.

    • Add the TNA-lipid complex to the cells.

  • Post-transfection Incubation: Incubate the cells with the transfection complex for 4-6 hours.

  • Medium Change: Replace the transfection medium with fresh complete growth medium.

  • Further Incubation: Incubate the cells for an additional 24-72 hours before proceeding with apoptosis assays.

Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

  • Cell Harvesting: After treatment with TNA oligonucleotides, harvest the cells by trypsinization and collect them by centrifugation at 500 x g for 5 minutes.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol 4: Caspase-3/7 Activity Assay

This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7.[6][7]

  • Cell Seeding: Seed cells in a 96-well white-walled plate at a density of 1 x 10^4 cells per well and treat with TNA oligonucleotides as described in Protocol 2.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Assay Procedure:

    • Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Protocol 5: Western Blotting for Apoptosis-Related Proteins

This method is used to quantify the expression levels of proteins involved in apoptosis, such as Bcl-2, cleaved PARP, and cleaved caspase-3.

  • Protein Extraction: After TNA oligonucleotide treatment, lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

  • Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the study of TNA-induced apoptosis.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Apoptosis Analysis TNA_Synthesis TNA Oligonucleotide Synthesis & Purification Transfection Transfection of Cells with TNA Oligonucleotides TNA_Synthesis->Transfection Cell_Culture Cell Culture Cell_Culture->Transfection AnnexinV Annexin V/PI Staining (Flow Cytometry) Transfection->AnnexinV Caspase_Assay Caspase-3/7 Activity Assay (Luminescence) Transfection->Caspase_Assay Western_Blot Western Blotting (Bcl-2, Cleaved PARP, etc.) Transfection->Western_Blot

Caption: General experimental workflow for apoptosis analysis.

Logical_Relationship TNA_Oligo TNA-modified Antisense Oligonucleotide Target_mRNA Target Anti-Apoptotic mRNA (e.g., Bcl-2) TNA_Oligo->Target_mRNA Binds to Protein_Downregulation Downregulation of Anti-Apoptotic Protein Target_mRNA->Protein_Downregulation Leads to Apoptosis_Induction Induction of Apoptosis Protein_Downregulation->Apoptosis_Induction Triggers

Caption: Logical relationship of TNA-induced apoptosis.

References

Application Notes and Protocols: Enzymatic Incorporation of TNA Triphosphates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Threose Nucleic Acid (TNA) is a synthetic nucleic acid analogue (XNA) with a simplified threose sugar backbone, making it a subject of great interest in synthetic biology, diagnostics, and therapeutics.[1][2] Its backbone is resistant to nuclease degradation, a highly desirable property for the development of biostable aptamers and other nucleic acid-based drugs.[3][4] The ability to synthesize TNA enzymatically using DNA polymerases is crucial for generating TNA libraries for in vitro selection (SELEX) and for site-specific incorporation of TNA monomers into DNA or RNA, thereby creating chimeric oligonucleotides with enhanced properties.[5][6][7]

These notes provide an overview of the polymerases capable of incorporating α-L-threofuranosyl nucleoside triphosphates (tNTPs), quantitative data on their performance, and detailed protocols for common experimental procedures.

Key Polymerases for TNA Synthesis

While most DNA polymerases are unable to efficiently utilize tNTPs, several have been identified and engineered that show significant activity.

  • Therminator DNA Polymerase: A variant of the 9°N DNA polymerase, Therminator is currently one of the most efficient and versatile enzymes for DNA-templated TNA synthesis.[8][9][10][11] It can synthesize TNA oligomers of at least 80 nucleotides in length and is a key tool for creating TNA libraries.[12]

  • Deep Vent (exo-) DNA Polymerase: This thermophilic polymerase is also capable of significant TNA synthesis, although its efficiency can be lower than that of Therminator.[1] It was one of the first polymerases identified with this capability.

  • Terminal deoxynucleotidyl Transferase (TdT): TdT catalyzes the untemplated addition of tNTPs to the 3'-terminus of a DNA strand.[5][6][13] This is particularly useful for creating DNA-TNA chimeras to protect DNA nanostructures from exonuclease digestion.[5][6]

  • Other Polymerases: Other enzymes like Bst DNA Polymerase I and HIV Reverse Transcriptase show some ability to incorporate tNTPs, but with lower efficiency compared to Therminator and Deep Vent (exo-).[1]

Quantitative Data: Polymerase Performance

The efficiency of tNTP incorporation varies significantly between polymerases and even between different tNTP bases. The following tables summarize key kinetic parameters for the single incorporation of tNTPs opposite a DNA template.

Table 1: Steady-State Kinetic Parameters for Single tTTP Incorporation
PolymeraseSubstrateK_m (µM)V_max (%/min)Catalytic Efficiency (V_max/K_m) (%·min⁻¹·M⁻¹)
Bst pol I dTTP0.310.41.3 x 10⁶
tTTP950.0222.3 x 10²
Deep Vent (exo-) dTTP0.520.265.0 x 10⁵
tTTP420.215.0 x 10³
HIV RT dTTP0.220.713.2 x 10⁶
tTTP200.0814.1 x 10³
Data sourced from reference[1]. Assays were performed by extending a DNA primer on a DNA template.
Table 2: Catalytic Efficiency (V_max/K_M) for Single Nucleotide Incorporation by Deep Vent (exo-)
SubstrateTemplate BaseCatalytic Efficiency (min⁻¹·µM⁻¹)
dATPT1.8
tATPT0.012
dCTPG0.28
tCTPG0.0031
dGTPC0.24
tGTPC0.0083
dTTPA1.5
tTTPA0.076
Data sourced from reference[9]. The loss in catalytic efficiency for tNTPs is primarily due to higher K_M values.
Table 3: Comparison of Catalytic Efficiency for Therminator vs. Deep Vent (exo-)
SubstratePolymeraseCatalytic Efficiency (V_max/K_M) (min⁻¹·µM⁻¹)Improvement Factor
tATPDeep Vent (exo-)0.012-
Therminator0.8268x
tCTPDeep Vent (exo-)0.0031-
Therminator0.62200x
tGTPDeep Vent (exo-)0.0083-
Therminator0.1417x
tTTPDeep Vent (exo-)0.076-
Therminator1.317x
Data sourced from reference[8]. This highlights the significant improvement in tNTP incorporation by Therminator polymerase.
Experimental Workflows and Diagrams

Visualizing the experimental process is key to understanding and executing the protocols.

TNA_Incorporation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Design & Synthesize Primer/Template DNA p2 Prepare Reaction Mix (Buffer, MgSO₄, dNTPs/tNTPs) p1->p2 p3 Add Primer/Template and Polymerase p2->p3 r1 Incubate at Optimal Temperature (e.g., 55-75°C) p3->r1 a1 Quench Reaction (EDTA/Urea Stop Buffer) r1->a1 a2 Denaturing PAGE Analysis a1->a2 a3 Visualize & Quantify (PhosphorImager) a2->a3

Caption: Workflow for a typical TNA primer extension assay.

Caption: Conceptual diagram of tNTP incorporation by a polymerase.

Protocols
Protocol 1: Single TNA Nucleotide Incorporation Assay

This protocol is designed to measure the efficiency of incorporating a single tNTP onto a DNA primer annealed to a DNA template.

5.1 Materials:

  • 5X Polymerase Reaction Buffer (e.g., 100 mM Tris-HCl pH 8.8, 50 mM KCl, 10 mM MgSO₄)

  • 5'-radiolabeled DNA primer (e.g., with ³²P)

  • DNA template oligonucleotide

  • Therminator or Deep Vent (exo-) DNA Polymerase

  • tNTP stock solution (e.g., 10 mM)

  • dNTP stock solution (for controls)

  • Stop/Loading Buffer (e.g., 8 M Urea, 20 mM EDTA, 1x TBE, bromophenol blue)

  • Nuclease-free water

5.2 Procedure:

  • Primer-Template Annealing:

    • In a microcentrifuge tube, mix 2.5 µL of 10 µM 5'-radiolabeled primer and 2.5 µL of 12.5 µM DNA template.

    • Add 19.5 µL of 1X reaction buffer.

    • Heat to 95°C for 3 minutes, then cool slowly to room temperature over 30 minutes. This creates a 250 nM primer-template complex.[1]

  • Reaction Setup:

    • Prepare a master mix. For a 10 µL final reaction volume, pre-warm 5 µL of the annealed primer-template complex at the desired reaction temperature (e.g., 55°C) for 2 minutes.[1]

    • Prepare a separate tube containing 5 µL of a 2X concentration of the desired tNTP or dNTP in 1X reaction buffer.[1]

  • Initiation and Incubation:

    • To initiate the reaction, add the 5 µL of 2X tNTP/dNTP solution to the 5 µL of pre-warmed primer-template complex.

    • Immediately add the polymerase (e.g., 1-2.5 nM final concentration).[1]

    • Incubate at the optimal temperature for the polymerase (e.g., 55°C for Therminator) for a defined time course (e.g., 1, 5, 10, 20 minutes).[1]

  • Quenching:

    • Stop the reaction by adding 10 µL of Stop/Loading Buffer.[1]

  • Analysis:

    • Heat the quenched reactions at 95°C for 5 minutes.

    • Load the samples onto a 20% denaturing polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Visualize the bands using a phosphorimager and quantify the percentage of extended primer at each time point to determine reaction rates.[1]

Protocol 2: Template-Dependent TNA Polymerization

This protocol is for synthesizing a longer TNA strand from a DNA template.

5.1 Materials:

  • Therminator DNA Polymerase and its corresponding buffer (e.g., 1.1X ThermoPol Buffer).[12]

  • DNA Primer and DNA Template

  • All four tNTPs (tATP, tCTP, tGTP, tTTP) at desired concentrations (e.g., 2-60 µM).[12]

  • Optional: MnCl₂ (can improve efficiency but may reduce fidelity).[8][10][11]

  • Tth pyrophosphatase (to prevent pyrophosphate inhibition).[12]

  • Stop/Loading Buffer

5.2 Procedure:

  • Reaction Setup:

    • In a PCR tube, prepare the following reaction mix on ice (20 µL total volume):

      • 2.2 µL 10X ThermoPol Buffer

      • 1 µL 1 µM DNA Primer

      • 1 µL 2 µM DNA Template

      • Variable volume of tNTP mix (final concentrations: 60 µM tDTP, 60 µM tTTP, 18 µM tCTP, 2 µM tGTP).[12]

      • 0.5 µL Tth pyrophosphatase (1 U).[12]

      • Optional: 0.25 µL 100 mM MnCl₂ (for 1.25 mM final concentration).[10]

      • Nuclease-free water to 19.5 µL.

  • Initiation and Incubation:

    • Add 0.5 µL of Therminator DNA Polymerase (0.5 U).[12]

    • Mix gently and centrifuge briefly.

    • Incubate in a thermocycler at 55°C or 75°C. Reaction time can vary from 1 to 24 hours depending on the desired length and efficiency.[12] For high fidelity, shorter reaction times are recommended.[12]

  • Quenching and Analysis:

    • Stop the reaction by adding 20 µL of Stop/Loading Buffer.

    • Analyze the products using denaturing polyacrylamide gel electrophoresis (PAGE) as described in Protocol 1. The full-length TNA product can be gel-purified for downstream applications.

Applications and Future Directions

The enzymatic synthesis of TNA is a cornerstone for its application in biotechnology.

  • Therapeutic and Diagnostic Aptamers: TNA's inherent nuclease resistance makes it an ideal candidate for developing therapeutic aptamers that can circulate in the body for longer periods.[3][4]

  • Biostable Nanostructures: Capping DNA origami and other nanostructures with TNA protects them from degradation, enhancing their utility for in-vivo applications like drug delivery.[5][6][7]

  • Expanding the Genetic Alphabet: Modified tNTPs, such as fluorescent analogues, can be incorporated to expand the chemical diversity of TNA, enabling new functionalities.[3][14]

Ongoing research focuses on engineering more efficient and higher-fidelity polymerases to allow for the synthesis of longer and more complex TNA molecules, which will further unlock the potential of this promising synthetic genetic polymer.[4]

References

Application Notes and Protocols for Creating Site-Specific DNA Adducts with Modified Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of DNA adducts, covalent modifications of the DNA molecule, is a critical initial event in chemical carcinogenesis and mutagenesis.[1] The study of these adducts is paramount for understanding the mechanisms of DNA damage, repair, and the etiology of various diseases, including cancer.[1] The ability to introduce specific DNA adducts at defined positions within a DNA sequence is a powerful tool for researchers. This is primarily achieved through the use of modified phosphoramidites in solid-phase oligonucleotide synthesis.

This document provides detailed application notes and protocols for the creation of site-specific DNA adducts using modified phosphoramidites. It covers the synthesis of these specialized reagents, their incorporation into oligonucleotides, and the subsequent purification and characterization of the adducted DNA.

There are two primary strategies for generating site-specific DNA adducts:

  • Direct Synthesis: This approach involves the chemical synthesis of a nucleoside analog containing the desired adduct, which is then converted into a phosphoramidite (B1245037) building block. This modified phosphoramidite is subsequently used in automated solid-phase DNA synthesis to incorporate the adduct at a specific site in an oligonucleotide.[2]

  • Post-Synthetic Modification: In this method, a precursor-modified nucleoside is first incorporated into an oligonucleotide. Following synthesis, the precursor is chemically converted into the final DNA adduct.

This guide will focus on the direct synthesis approach, which offers greater versatility and control over the precise placement of the adduct.

Data Presentation: Quantitative Analysis of Synthesis and Incorporation

The efficiency of synthesizing modified phosphoramidites and their subsequent incorporation into oligonucleotides is crucial for obtaining sufficient quantities of adducted DNA for biological studies. The following tables summarize typical yields and coupling efficiencies for these processes.

Modified Phosphoramidite Synthesis Starting Material Key Reagents Reaction Time Typical Yield Reference
Tyrosine PhosphoramiditeFmoc-tyrosine derivativeTMS-diazomethane, β-cyanoethyl-N,N-diisopropylchlorophosphoramidite24.5 hours41% (esterification), 92% (detritylation), 99% (phosphitylation)[3]
N²-(4-Hydroxyphenyl)-2'-dG PhosphoramiditeProtected 2'-deoxyguanosinePalladium catalyst, 4-isobutyryloxybromobenzeneNot SpecifiedGood[4]
Flow Synthesis of various PhosphoramiditesCorresponding alcoholsP(III) species on resin≤ 3 minutes≥98%[5]
Oligonucleotide Synthesis with Modified Phosphoramidites Type of Modification Synthesis Scale Coupling Time Coupling Efficiency Reference
Amino-modified phosphoramiditesAmino-linkerNot Specified5 minutes~99%[6]
Reverse Synthesis (5' to 3')Standard phosphoramidites1 µmolNot Specified≥93%[3]
Tandem Oligonucleotide SynthesisLinker phosphoramiditeNot SpecifiedNot Specified~97-99%[7]
Oligonucleotide Purification Method Scale Typical Yield Purity Reference
Solid-Phase Extraction ("trityl on")0.2 µM60-95%≥90%[8]
Reversed-Phase HPLC ("trityl off")Not SpecifiedHighly pureNot Specified[8]

Experimental Protocols

Protocol 1: Synthesis of a Modified Phosphoramidite (General Workflow)

This protocol outlines the general steps for synthesizing a modified nucleoside phosphoramidite. The specific protecting groups and reaction conditions will vary depending on the nature of the adduct.

  • Protection of the Nucleoside:

    • Protect the exocyclic amino groups of the nucleobase (e.g., with benzoyl for dA and dC, isobutyryl for dG).

    • Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group. This is a crucial step for solid-phase synthesis.[9]

  • Introduction of the Adduct:

    • Chemically modify the protected nucleoside to introduce the desired adduct. This may involve multiple reaction steps and purification by column chromatography.

  • Phosphitylation:

    • React the 3'-hydroxyl group of the modified, protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base (e.g., N,N-diisopropylethylamine).[2]

    • The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) or acetonitrile (B52724).

  • Purification of the Modified Phosphoramidite:

    • Purify the resulting modified phosphoramidite using silica (B1680970) gel column chromatography to remove any unreacted starting materials and byproducts.

    • The final product should be dried under high vacuum and stored under an inert atmosphere (e.g., argon) at low temperature (-20°C) to prevent degradation.[5]

Protocol 2: Automated Solid-Phase Synthesis of Oligonucleotides with a Site-Specific DNA Adduct

This protocol describes the incorporation of a custom-synthesized modified phosphoramidite into an oligonucleotide using an automated DNA synthesizer.

  • Preparation:

    • Dissolve the modified phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

    • Install the vial containing the modified phosphoramidite on the DNA synthesizer.

    • Program the desired oligonucleotide sequence into the synthesizer, specifying the position for the incorporation of the modified base.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition:

    • Detritylation: Removal of the 5'-DMT protecting group from the support-bound nucleoside with an acid (e.g., trichloroacetic acid in dichloromethane).[9]

    • Coupling: The modified phosphoramidite is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.[9]

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in water/pyridine/THF).

  • Cleavage and Deprotection:

    • After the final coupling cycle, the oligonucleotide is cleaved from the solid support using a concentrated ammonium (B1175870) hydroxide (B78521) solution.

    • This treatment also removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases.[10]

Protocol 3: Purification of Oligonucleotides Containing DNA Adducts by Reversed-Phase HPLC

Purification is essential to isolate the full-length oligonucleotide containing the adduct from shorter, failed sequences.

  • Sample Preparation:

    • After cleavage and deprotection, evaporate the ammonia (B1221849) solution to dryness.

    • Resuspend the crude oligonucleotide in sterile, nuclease-free water.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase A: 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) or triethylammonium bicarbonate in water.[11]

    • Mobile Phase B: Acetonitrile.[11]

    • Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the oligonucleotides. The specific gradient will depend on the length and hydrophobicity of the oligonucleotide and the adduct.[11]

    • Detection: Monitor the elution profile at 260 nm.

  • Fraction Collection and Desalting:

    • Collect the peak corresponding to the full-length, adducted oligonucleotide.

    • Desalt the collected fraction using a desalting column (e.g., a NAP-10 column) to remove the TEAA buffer salts.

    • Lyophilize the desalted oligonucleotide to obtain a pure, dry powder.

Protocol 4: Characterization of Site-Specific DNA Adducts by Mass Spectrometry

Mass spectrometry is the gold standard for confirming the identity and purity of oligonucleotides containing site-specific DNA adducts.[12]

  • Sample Preparation:

    • Dissolve a small amount of the purified oligonucleotide in a suitable solvent for mass spectrometry (e.g., a mixture of water and acetonitrile with a small amount of a volatile salt like ammonium acetate).

  • Mass Spectrometry Analysis:

    • Technique: Electrospray ionization (ESI) mass spectrometry is commonly used for analyzing oligonucleotides.[12][13]

    • Analysis: Determine the molecular weight of the oligonucleotide. The measured mass should correspond to the calculated mass of the adducted oligonucleotide.

    • Tandem Mass Spectrometry (MS/MS): To confirm the location of the adduct, perform tandem mass spectrometry. Fragmentation of the oligonucleotide will produce a series of ions that can be used to sequence the oligonucleotide and pinpoint the modified base.[14][15]

Mandatory Visualizations

experimental_workflow cluster_synthesis Modified Phosphoramidite Synthesis cluster_oligo Oligonucleotide Synthesis cluster_analysis Analysis & Characterization A Protected Nucleoside B Adduct Introduction A->B C Phosphitylation B->C D Purification C->D E Solid-Phase Synthesis D->E F Cleavage & Deprotection G HPLC Purification F->G H Mass Spectrometry G->H I Biological Studies H->I solid_phase_synthesis start Start Cycle (Support-bound Nucleoside) detritylation 1. Detritylation (Remove 5'-DMT) start->detritylation coupling 2. Coupling (Add Modified Phosphoramidite) detritylation->coupling capping 3. Capping (Block Unreacted Sites) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation end Repeat for next nucleotide oxidation->end dna_repair_pathway adduct Site-Specific DNA Adduct replication_block Replication Block adduct->replication_block ber Base Excision Repair (BER) adduct->ber small adducts ner Nucleotide Excision Repair (NER) adduct->ner bulky adducts hr Homologous Recombination (HR) replication_block->hr tls Translesion Synthesis (TLS) replication_block->tls cell_cycle_arrest Cell Cycle Arrest replication_block->cell_cycle_arrest normal_dna Repaired DNA ber->normal_dna ner->normal_dna hr->normal_dna mutation Mutation tls->mutation apoptosis Apoptosis cell_cycle_arrest->apoptosis prolonged arrest

References

Application Note and Protocol: Deprotection of Oligonucleotides with Labile Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The final deprotection step is a critical stage in solid-phase oligonucleotide synthesis. The choice of deprotection strategy is dictated by the nature of the nucleobases, the presence of sensitive modifications (e.g., dyes, haptens), and the desired purity and yield of the final product. The use of labile protecting groups on the exocyclic amines of nucleobases allows for milder and faster deprotection conditions compared to traditional methods, which is essential for preserving the integrity of complex and modified oligonucleotides.[1][2][3] This document provides detailed protocols for various deprotection strategies suitable for oligonucleotides synthesized with labile protecting groups.

Deprotection Workflow Overview

The general workflow for oligonucleotide deprotection involves cleavage from the solid support, removal of phosphate (B84403) protecting groups (typically β-cyanoethyl), and removal of the exocyclic amine protecting groups from the nucleobases.[4][5] The specific order and conditions of these steps can vary depending on the chosen protocol.

Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection cluster_purification Purification & Analysis Synthesized_Oligo Synthesized Oligonucleotide (on solid support, fully protected) Cleavage Cleavage from Solid Support Synthesized_Oligo->Cleavage Phosphate_Deprotection Phosphate Group Deprotection Cleavage->Phosphate_Deprotection Often Concurrent Base_Deprotection Base Protecting Group Removal Phosphate_Deprotection->Base_Deprotection Often Concurrent Purification Purification (e.g., HPLC, PAGE) Base_Deprotection->Purification Analysis Analysis (e.g., Mass Spec, CE) Purification->Analysis Final_Product Purified Oligonucleotide Analysis->Final_Product

Caption: General workflow for oligonucleotide deprotection.

I. Standard Deprotection Protocols

A. Ammonium (B1175870) Hydroxide (B78521) Protocol

This is a traditional and widely used method for standard DNA oligonucleotides.

Experimental Protocol:

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add fresh, concentrated ammonium hydroxide (28-33% NH₃ in water).

  • Seal the vial tightly.

  • Incubate at 55 °C for 17 hours for standard protecting groups (A, C, G, T).[6] For more labile groups like dmf-dG, incubation at room temperature for 17 hours or at 65 °C for 2 hours is sufficient.[6][7]

  • After incubation, cool the vial to room temperature.

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Evaporate the ammonium hydroxide using a vacuum concentrator.

II. UltraFast Deprotection Protocols

These methods significantly reduce the deprotection time, making them ideal for high-throughput synthesis.

A. Ammonium Hydroxide/Methylamine (B109427) (AMA) Protocol

AMA is a popular reagent for rapid deprotection.[8][9] It is crucial to use acetyl-protected dC (Ac-dC) to prevent transamination side reactions that can occur with benzoyl-protected dC (Bz-dC).[9][10][11]

Experimental Protocol:

  • Prepare the AMA solution by mixing equal volumes of aqueous ammonium hydroxide (30%) and aqueous methylamine (40%).[8][10]

  • Transfer the solid support to a screw-cap vial and add the AMA solution.

  • Seal the vial tightly.

  • Incubate at 65 °C for 10 minutes.[9][10][11]

  • Cool the vial to room temperature.

  • Transfer the supernatant to a new tube.

  • Evaporate the AMA solution using a vacuum concentrator.

III. Mild Deprotection Protocols for Sensitive Oligonucleotides

These protocols are designed for oligonucleotides containing sensitive modifications, such as certain dyes or modified bases, that are unstable under harsh basic conditions.[7][12]

A. Potassium Carbonate in Methanol (B129727) Protocol

This is an "UltraMild" deprotection method suitable for very sensitive oligonucleotides synthesized with highly labile protecting groups like Pac-dA, Ac-dC, and iPr-Pac-dG.[6][12]

Experimental Protocol:

  • Prepare a 0.05 M solution of potassium carbonate in methanol.

  • Add the potassium carbonate solution to the solid support in a vial.

  • Incubate at room temperature for 4 hours.[6][7]

  • Transfer the supernatant to a new tube.

  • Neutralize the solution with a suitable buffer or proceed directly to purification.

B. tert-Butylamine (B42293)/Water Protocol

This method is another mild alternative for deprotecting oligonucleotides with sensitive labels.[6][10]

Experimental Protocol:

  • Prepare a 1:3 (v/v) mixture of tert-butylamine and water.[6][10]

  • Add the solution to the solid support in a vial.

  • Incubate at 60 °C for 6 hours.[6][10]

  • Cool the vial and transfer the supernatant to a new tube.

  • Evaporate the solution under vacuum.

IV. Amine-Free Deprotection Protocols

A. Sodium Hydroxide in Methanol/Water Protocol

This protocol is useful for oligonucleotides containing modifications that are sensitive to amine-containing reagents, such as esters that could form amides.[13]

Experimental Protocol:

  • Prepare a fresh 0.4 M solution of sodium hydroxide in a 4:1 (v/v) mixture of methanol and water.[13][14]

  • Transfer the solid support to a vial and add the NaOH solution.

  • Incubate at room temperature for 17 hours.[14]

  • Briefly sonicate the vial to break up the CPG.[14]

  • Pipette the supernatant into a new tube.

  • Rinse the CPG with water and combine the rinse with the supernatant.[14]

  • This method requires a desalting step before further use of the oligonucleotide.[13][14]

Quantitative Data Summary

Deprotection ProtocolReagentTemperatureDurationCompatible Protecting GroupsNotes
Standard Ammonium Hydroxide 30% NH₄OH55 °C17 hoursStandard (A, C, G, T)Traditional method.[6]
Ammonium Hydroxide (Mild) 30% NH₄OHRoom Temp.17 hoursA, C, dmf-dGMilder conditions for more labile groups.[6]
UltraFast AMA 1:1 NH₄OH/Methylamine65 °C10 minutesAll standard bases (requires Ac-dC)Rapid deprotection; risk of transamination with Bz-dC.[9][10][11]
UltraMild Potassium Carbonate 0.05 M K₂CO₃ in MethanolRoom Temp.4 hoursPac-dA, Ac-dC, iPr-Pac-dGFor very sensitive oligonucleotides.[6][7][12]
Mild tert-Butylamine 1:3 t-Butylamine/Water60 °C6 hoursA, C, dmf-dGSuitable for sensitive dyes.[6][10]
Amine-Free Sodium Hydroxide 0.4 M NaOH in 4:1 Methanol/WaterRoom Temp.17 hoursStandard (except dmf-dG)For amine-sensitive modifications; requires desalting.[13][14]

Signaling Pathways and Logical Relationships

The choice of deprotection protocol is dependent on the protecting groups used during synthesis. The following diagram illustrates this relationship.

Deprotection_Choice cluster_synthesis Synthesis Protecting Groups cluster_deprotection Deprotection Protocol Standard_PG Standard Protecting Groups (e.g., Bz-dA, Bz-dC, iBu-dG) NH4OH_Std Standard NH4OH Standard_PG->NH4OH_Std AMA UltraFast AMA Standard_PG->AMA Requires Ac-dC Labile_PG Labile Protecting Groups (e.g., dmf-dG) Labile_PG->NH4OH_Std Milder Conditions Labile_PG->AMA UltraMild_PG UltraMild Protecting Groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) K2CO3 UltraMild K2CO3 UltraMild_PG->K2CO3 Sensitive_Mods Sensitive Modifications (e.g., Dyes, Esters) Sensitive_Mods->K2CO3 tBuNH2 tert-Butylamine Sensitive_Mods->tBuNH2 NaOH Sodium Hydroxide Sensitive_Mods->NaOH For amine-sensitive mods

Caption: Selection of deprotection protocol based on protecting groups.

References

Applications of Threose Nucleic Acid (TNA) in Synthetic Genetic Biopolymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Threose Nucleic Acid (TNA), a synthetic xeno-nucleic acid (XNA) with a simplified four-carbon sugar backbone, is emerging as a powerful tool in synthetic biology and drug development.[1][2] Its remarkable properties, including the ability to form stable duplexes with DNA and RNA and its profound resistance to nuclease degradation, make it an attractive candidate for a range of applications, from diagnostics and therapeutics to nanomaterials.[1][3][4] This document provides detailed application notes and experimental protocols for the synthesis and utilization of TNA in key biotechnological areas.

Enzymatic Synthesis of TNA Oligonucleotides

The enzymatic synthesis of TNA is a cornerstone for many of its applications, enabling the production of TNA strands from a DNA template. This process typically utilizes engineered DNA polymerases that can recognize and incorporate threose nucleoside triphosphates (tNTPs).

Application Note:

Enzymatic synthesis offers a route to generate long and sequence-specific TNA polymers, which can be challenging to produce via chemical synthesis. A key enzyme in this process is Therminator DNA polymerase, a variant of the 9°N DNA polymerase, which has been shown to efficiently catalyze DNA-templated TNA synthesis.[5][6][7][8][9] This method is fundamental for creating TNA libraries for in vitro selection and for producing TNA aptamers and other functional TNA molecules. Another enzyme, terminal deoxynucleotidyl transferase (TdT), can be used to add untemplated TNA tails to DNA oligonucleotides, a technique valuable for enhancing the biostability of DNA nanostructures.

Key Experimental Protocol: DNA-Templated TNA Synthesis using Therminator DNA Polymerase

This protocol is adapted from methodologies described for the enzymatic synthesis of TNA.

Materials:

  • Therminator DNA polymerase

  • 10x Thermopol Buffer (New England Biolabs)

  • Threose nucleoside triphosphates (tATP, tGTP, tCTP, tTTP)

  • DNA template strand

  • DNA primer strand (complementary to the 3' end of the template)

  • Nuclease-free water

  • Urea/EDTA stop solution (e.g., 7 M urea, 40 mM EDTA)

  • Polyacrylamide gel electrophoresis (PAGE) equipment for analysis

Procedure:

  • Primer-Template Annealing:

    • In a PCR tube, mix the DNA primer and template in a 1.5:1 molar ratio in 1x Thermopol buffer.

    • Heat the mixture to 95°C for 3 minutes and then allow it to cool slowly to room temperature to ensure proper annealing.

  • Enzymatic Reaction Setup:

    • Prepare the reaction mixture on ice. For a 20 µL reaction, add the following components:

      • 2 µL of 10x Thermopol Buffer

      • 2 µL of annealed primer-template DNA (from step 1, final concentration ~50 nM)

      • dNTPs and tNTPs to the desired final concentration (e.g., 100 µM each)

      • 1 µL of Therminator DNA polymerase (e.g., 2 units)

      • Nuclease-free water to a final volume of 20 µL.

  • Incubation:

    • Incubate the reaction at the optimal temperature for the polymerase, typically between 65°C and 75°C.[7] The incubation time can vary from 1 to 24 hours depending on the desired length of the TNA product and the efficiency of the polymerase.[7]

  • Reaction Termination and Analysis:

    • Stop the reaction by adding an equal volume of urea/EDTA stop solution.

    • Denature the sample by heating at 95°C for 5 minutes.

    • Analyze the reaction products by denaturing PAGE (e.g., 10-20% acrylamide (B121943) gel containing 7 M urea) to separate the TNA product from the DNA template and primer.

    • Visualize the nucleic acids by staining with a suitable dye (e.g., SYBR Gold).

Quantitative Data Summary: TNA Synthesis Fidelity

PolymeraseError Rate (per nucleotide)Reference
Therminator DNA Polymerase1 in 3,300[7]

In Vitro Selection of TNA Aptamers using DNA Display

TNA aptamers are functional TNA molecules that can bind to specific targets with high affinity and specificity. Their inherent biostability makes them promising alternatives to traditional DNA and RNA aptamers for therapeutic and diagnostic applications.[1] DNA display is a powerful in vitro selection method to isolate these functional TNA molecules.

Application Note:

The DNA display technique physically links the TNA molecule (phenotype) to its encoding DNA sequence (genotype).[6][10] This linkage is crucial for the amplification of successful TNA sequences during the selection process, as there are no known polymerases that can directly replicate TNA. The process involves iterative rounds of selection, partitioning, and amplification to enrich a pool of random TNA sequences for molecules that bind to a target of interest.

Key Experimental Protocol: TNA Aptamer Selection via DNA Display (SELEX)

This protocol provides a general workflow for the selection of TNA aptamers.

Materials:

  • Single-stranded DNA (ssDNA) library with a randomized region flanked by constant regions for PCR amplification.

  • Forward and reverse PCR primers (the reverse primer may be biotinylated for strand separation).

  • Therminator DNA polymerase and tNTPs for TNA synthesis.

  • Target molecule immobilized on a solid support (e.g., magnetic beads).

  • Binding buffer (optimized for the target).

  • Wash buffer.

  • Elution buffer (e.g., high salt, denaturant, or a competitive binder).

  • PCR reagents for amplification.

  • Streptavidin-coated magnetic beads (if using a biotinylated primer).

Procedure:

  • TNA Library Generation:

    • Synthesize the TNA library by primer extension from the ssDNA library using Therminator DNA polymerase as described in Protocol 1. The primer used for this step is covalently attached to the DNA template.

  • Selection Step:

    • Incubate the TNA-DNA library with the immobilized target in the binding buffer. The incubation time and temperature should be optimized for the specific target.

  • Partitioning:

    • Wash the solid support with wash buffer to remove unbound TNA-DNA molecules. The stringency of the washes can be increased in later rounds of selection to isolate higher-affinity binders.

  • Elution:

    • Elute the bound TNA-DNA molecules from the target using the elution buffer.

  • Amplification:

    • Amplify the DNA portion of the eluted TNA-DNA constructs by PCR using the forward and reverse primers.

    • If a biotinylated reverse primer is used, the PCR product will be double-stranded with one biotinylated strand.

  • Strand Separation (if applicable):

    • Incubate the biotinylated PCR product with streptavidin-coated magnetic beads.

    • Denature the DNA to release the non-biotinylated ssDNA, which will serve as the template for the next round of TNA synthesis.

  • Iterative Rounds:

    • Repeat steps 1-6 for multiple rounds (typically 8-15 rounds) to enrich the library for target-binding sequences.

  • Sequencing and Analysis:

    • After the final round, clone and sequence the enriched DNA pool to identify individual TNA aptamer candidates.

    • Synthesize and characterize the binding properties of individual TNA aptamers.

Quantitative Data Summary: TNA Aptamer Binding Affinity

Aptamer TargetTNA AptamerDissociation Constant (Kd)Reference
HIV Reverse TranscriptaseTNA Aptamer~100 nM[11]
Hen Egg LysozymeTNA Aptamer~200 nM[11]

TNA-Mediated Gene Silencing

The exceptional stability of TNA makes it an interesting candidate for modifying short interfering RNAs (siRNAs) to enhance their therapeutic potential.

Application Note:

Introducing TNA modifications into siRNA duplexes can significantly increase their resistance to nuclease degradation, potentially leading to a longer duration of gene silencing activity in vivo.[4] Studies have shown that single TNA substitutions in the seed region of an siRNA can be well-tolerated and maintain potent gene silencing activity.[4]

Key Experimental Protocol: In Vitro Gene Silencing with TNA-Modified siRNA

This protocol outlines a general procedure for evaluating the gene-silencing efficacy of TNA-modified siRNAs in a cell-based assay.

Materials:

  • TNA-modified siRNA and control siRNA duplexes.

  • Mammalian cell line expressing the target gene.

  • Cell culture medium and supplements.

  • Transfection reagent (e.g., lipofectamine).

  • Opti-MEM or other serum-free medium.

  • Reagents for RNA extraction (e.g., TRIzol).

  • Reagents for reverse transcription quantitative PCR (RT-qPCR).

  • Primers for the target gene and a housekeeping gene (for normalization).

Procedure:

  • Cell Culture:

    • Culture the mammalian cells in the appropriate medium until they reach the desired confluency for transfection (typically 70-90%).

  • Transfection:

    • Prepare the siRNA-lipid complexes according to the transfection reagent manufacturer's protocol. Briefly, dilute the TNA-modified siRNA and the transfection reagent separately in serum-free medium, then combine and incubate to allow complex formation.

    • Add the complexes to the cells and incubate for the desired period (e.g., 24-72 hours).

  • RNA Extraction:

    • After incubation, lyse the cells and extract total RNA using a suitable method.

  • RT-qPCR Analysis:

    • Reverse transcribe the RNA into cDNA.

    • Perform qPCR using primers for the target gene and a housekeeping gene to determine the relative mRNA expression levels.

  • Data Analysis:

    • Calculate the percentage of gene knockdown by comparing the target gene expression in cells treated with TNA-modified siRNA to that in cells treated with a non-targeting control siRNA.

Quantitative Data Summary: TNA-Modified siRNA Stability and Activity

ModificationHalf-life in 50% Human SerumIn Vitro Knockdown of Target mRNAReference
Unmodified siRNA< 1 hour~80%[4]
TNA-modified siRNA (single substitution)> 24 hours~80%[4]

Stabilization of DNA Nanostructures with TNA

The susceptibility of DNA nanostructures to nuclease degradation in biological environments limits their in vivo applications. TNA's inherent resistance to nucleases can be leveraged to protect these structures.

Application Note:

By enzymatically adding TNA "caps" to the ends of the DNA strands that compose a nanostructure, it is possible to shield the structure from exonuclease activity. This approach enhances the stability of DNA origami and other DNA-based nanomaterials in serum and other biological fluids, opening up possibilities for their use in drug delivery and in vivo imaging.

Key Experimental Protocol: TNA Capping of DNA Nanostructures

This protocol describes a general method for protecting DNA nanostructures using TdT-mediated TNA tailing.

Materials:

  • Pre-assembled DNA nanostructures.

  • Terminal deoxynucleotidyl transferase (TdT).

  • TdT reaction buffer.

  • Threose nucleoside triphosphates (tNTPs).

  • Nuclease-free water.

  • Agarose (B213101) gel electrophoresis equipment.

  • Exonuclease I.

Procedure:

  • TNA Tailing Reaction:

    • In a microcentrifuge tube, combine the pre-assembled DNA nanostructures with TdT reaction buffer, tNTPs, and TdT.

    • Incubate the reaction at 37°C for a sufficient time to add TNA tails of the desired length (e.g., 1-2 hours).

  • Purification (Optional):

    • Purify the TNA-capped nanostructures from excess tNTPs and enzyme using a suitable method, such as spin filtration.

  • Stability Assay:

    • Incubate both TNA-capped and uncapped (control) DNA nanostructures with an exonuclease (e.g., Exonuclease I) or in a biological fluid like fetal bovine serum.

    • Take aliquots at different time points.

  • Analysis:

    • Analyze the integrity of the DNA nanostructures at each time point by agarose gel electrophoresis.

    • Compare the degradation profiles of the TNA-capped and uncapped nanostructures to assess the protective effect of the TNA tails.

Visualizations

Experimental Workflow for TNA Aptamer Selection (SELEX)

SELEX_Workflow cluster_0 SELEX Cycle DNA_Library ssDNA Library (Randomized Region) TNA_Synthesis Enzymatic TNA Synthesis (Therminator Polymerase) DNA_Library->TNA_Synthesis TNA_Library TNA-DNA Library TNA_Synthesis->TNA_Library Incubation Incubation with Immobilized Target TNA_Library->Incubation Washing Partitioning (Washing) Incubation->Washing Elution Elution of Binders Washing->Elution PCR PCR Amplification Elution->PCR Final_Pool Enriched DNA Pool Elution->Final_Pool Strand_Separation Strand Separation PCR->Strand_Separation Strand_Separation->DNA_Library Next Round Sequencing Cloning & Sequencing Final_Pool->Sequencing Characterization Aptamer Synthesis & Characterization Sequencing->Characterization

Caption: Workflow for the in vitro selection of TNA aptamers using DNA display (SELEX).

Logical Relationship of TNA Properties and Applications

TNA_Applications cluster_apps Applications TNA_Properties TNA Properties - High Biostability - Watson-Crick Base Pairing - Nuclease Resistance Aptamers Therapeutic Aptamers TNA_Properties->Aptamers Enables in vivo use Diagnostics Diagnostic Probes TNA_Properties->Diagnostics Increases shelf-life and robustness Gene_Silencing Modified siRNAs TNA_Properties->Gene_Silencing Prolongs silencing effect Nanotechnology Stabilized Nanostructures TNA_Properties->Nanotechnology Protects from degradation

Caption: Relationship between the key properties of TNA and its diverse applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Efficiency of Modified TNA Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of oligonucleotides using modified TNA (α-L-threofuranosyl nucleic acid) phosphoramidites.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that influence the coupling efficiency of modified TNA phosphoramidites?

A1: Several factors can significantly impact the coupling efficiency of modified TNA phosphoramidites during solid-phase oligonucleotide synthesis. These include:

  • Purity of Phosphoramidites and Reagents: The presence of impurities, moisture, or oxidized phosphoramidites can drastically reduce coupling efficiency.[1] It is crucial to use high-quality, dry reagents.

  • Anhydrous Conditions: Moisture is a primary inhibitor of efficient coupling as it reacts with the activated phosphoramidites.[1][2] Maintaining anhydrous conditions for all reagents, especially the acetonitrile (B52724) (ACN) solvent, is critical.[1][2]

  • Activator Choice: The selection of an appropriate activator is key to converting the phosphoramidite (B1245037) into a reactive intermediate for coupling.[]

  • Coupling Time: The reaction time for the coupling step must be optimized. While insufficient time leads to incomplete coupling, excessively long times can result in side reactions.[1] For TNA synthesis, extended coupling times are often required.[4]

  • Steric Hindrance: Bulky protecting groups on the phosphoramidite can sterically hinder the coupling reaction, leading to lower efficiency.[4][5]

  • Concentration of Reagents: A higher molar excess of the phosphoramidite can help drive the coupling reaction to completion.[]

Q2: I am observing low coupling efficiency specifically with a modified guanosine (B1672433) TNA phosphoramidite. What could be the cause?

A2: A common issue with guanosine TNA phosphoramidites is the use of a bulky diphenylcarbamoyl (DPC) protecting group on the O6 position of the guanine.[4][5] This DPC group can cause significant steric hindrance during the coupling step, leading to reduced efficiency.[4][5] Recent studies have shown that using a less bulky acetyl-protected guanosine TNA amidite can improve coupling efficiency by approximately 25%.[5] If you are using a DPC-protected guanosine TNA phosphoramidite, consider switching to a monomer with a smaller protecting group.[5]

Q3: How can I minimize the impact of moisture on my TNA oligonucleotide synthesis?

A3: To minimize the detrimental effects of moisture, a stringent anhydrous technique is essential. Here are some key recommendations:

  • Use septum-sealed bottles of anhydrous acetonitrile with low water content (e.g., 10-15 ppm or lower).[2]

  • Ensure the argon or helium gas used on the synthesizer is passed through an in-line drying filter.[2]

  • Dissolve phosphoramidites under an anhydrous atmosphere.[2]

  • If you suspect water contamination in your phosphoramidite, it can be co-evaporated with dry dichloromethane (B109758) and stored over a desiccant like P₂O₅.[6]

  • Be aware that synthesizers that have been idle for a period may require some time to become fully dried out, and initial syntheses may show lower coupling efficiency.[2]

Q4: What are the recommended general conditions for coupling modified TNA phosphoramidites?

A4: While specific conditions may vary depending on the modification, a general starting point for TNA oligonucleotide synthesis often involves:

  • Extended coupling times (e.g., 5 minutes or longer).[4][5][6]

  • Increased phosphoramidite concentration (e.g., 50 mM).[4][5]

  • The use of an appropriate activator, such as BMT (5-(benzylmercapto)-1H-tetrazole).[6] It's important to note that these conditions may need to be optimized for your specific modified TNA phosphoramidite and oligonucleotide sequence.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low overall yield of full-length TNA oligonucleotide 1. Low coupling efficiency at each step.[1] 2. Suboptimal deprotection conditions.[7] 3. Degradation of the oligonucleotide during synthesis or workup.1. Systematically troubleshoot coupling efficiency (see below). 2. Optimize deprotection conditions for your specific modified TNA oligonucleotide. 3. Ensure the use of appropriate, high-purity reagents and mild conditions where necessary.[]
Consistently low coupling efficiency for all TNA monomers 1. Presence of moisture in reagents or on the synthesizer.[2] 2. Degraded or low-purity phosphoramidites or activator.[1] 3. Suboptimal coupling time or activator concentration.[1]1. Replace all reagents with fresh, anhydrous stock. Purge synthesizer lines thoroughly.[2] 2. Use freshly prepared phosphoramidite solutions. Verify the quality of the activator. 3. Systematically increase coupling time and/or phosphoramidite concentration.[4]
Low coupling efficiency for a specific modified TNA phosphoramidite 1. Steric hindrance from a bulky protecting group (e.g., DPC on guanosine).[4][5] 2. The specific modification itself hinders the reaction. 3. The phosphoramidite has poor solubility in acetonitrile.1. If possible, switch to a phosphoramidite with a smaller protecting group.[5] 2. Increase coupling time and phosphoramidite concentration significantly for this specific step. Consider using a stronger activator if compatible. 3. Co-evaporate the phosphoramidite with anhydrous acetonitrile before dissolving. If solubility remains an issue, consult the supplier for alternative solvent recommendations.
Truncated sequences observed in final product analysis (e.g., by HPLC or Mass Spectrometry) 1. Incomplete coupling at one or more steps.[] 2. Inefficient capping of unreacted 5'-hydroxyl groups.1. Address the potential causes of low coupling efficiency as outlined above. 2. Ensure your capping reagent is fresh and active.
Presence of unexpected side products 1. Side reactions due to extended coupling times or overly reactive activators.[1] 2. Reaction of protecting groups with other reagents.[]1. Optimize coupling time to be sufficient for complete reaction without being excessive. 2. Ensure that the protecting groups on your modified TNA phosphoramidite are compatible with all reagents used in the synthesis cycle.

Quantitative Data Summary

The following table summarizes quantitative data on the coupling efficiency of TNA phosphoramidites from the cited literature.

TNA PhosphoramiditeProtecting GroupCoupling Efficiency (%)NotesReference
Guanosine TNA (tG)DPC (diphenylcarbamoyl)~50% (relative)Suboptimal synthesis conditions were used to highlight differences.[5]
Guanosine TNA (tG)Acetyl~75% (relative)Showed a ~25% higher coupling efficiency compared to the DPC-protected version under the same suboptimal conditions.[5]
General Modified PhosphoramiditesN/A>90% (typical)This is a general expectation for high-quality phosphoramidites under optimized conditions.[9]
General Oligonucleotide SynthesisN/A>95%Stepwise coupling yields estimated by trityl monitoring for a modified oligonucleotide synthesis.[7]

Experimental Protocols

Protocol 1: Synthesis of a Chimeric TNA-DNA Oligonucleotide

This protocol is adapted from a study comparing the coupling efficiencies of different guanosine TNA phosphoramidites.[4][5]

Objective: To synthesize a chimeric oligonucleotide of the sequence 3′-tGtTdT₅-3′ to evaluate the coupling efficiency of the tG phosphoramidite.

Materials:

  • ABI 3400 DNA synthesizer

  • TNA-G (tG) phosphoramidite (e.g., with or without DPC protecting group), 50 mM in anhydrous acetonitrile

  • TNA-T (tT) phosphoramidite, 50 mM in anhydrous acetonitrile

  • DNA-T (dT) phosphoramidite, 50 mM in anhydrous acetonitrile

  • Standard DNA synthesis reagents (activator, capping reagents, oxidant, deblocking solution)

  • Controlled Pore Glass (CPG) solid support

  • 30% aqueous ammonium (B1175870) hydroxide (B78521) (NH₄OH)

Methodology:

  • Synthesizer Setup: Prepare the ABI 3400 DNA synthesizer with all necessary and fresh reagents. Ensure all lines are primed and the system is anhydrous.

  • Sequence Programming: Program the synthesizer for the sequence 3′-tGtTdT₅-3′.

  • Synthesis Cycle:

    • Coupling: For the TNA monomer coupling steps (tT followed by tG), use a single 5-minute coupling time with the 50 mM phosphoramidite solution.[4][5] For the DNA portion (dT₅), standard DNA synthesis coupling times can be used.

    • Capping, Oxidation, and Deblocking: Use standard protocols for these steps.

  • Cleavage and Deprotection:

    • After the synthesis is complete, transfer the CPG support to a screw-cap vial.

    • Add 30% aqueous ammonium hydroxide.

    • Incubate at 55°C for 18 hours to cleave the oligonucleotide from the support and remove the protecting groups.[4][5]

  • Analysis:

    • After deprotection, evaporate the ammonium hydroxide.

    • Analyze the crude product using Anion-Exchange HPLC (AEX-HPLC) and MALDI-TOF mass spectrometry to determine the relative amounts of the full-length product (3′-tGtTdT₅-3′) and the truncated product (3′-tTdT₅-3′).[4][5] The ratio of these products allows for the calculation of the coupling efficiency of the tG phosphoramidite.

Visualizations

TNA_Oligonucleotide_Synthesis_Workflow cluster_synthesis_cycle Solid-Phase Synthesis Cycle Deblocking Deblocking (Remove 5'-DMT group) Coupling Coupling (Add TNA phosphoramidite) Deblocking->Coupling Exposes 5'-OH Capping Capping (Block unreacted 5'-OH) Coupling->Capping Forms phosphite (B83602) triester Oxidation Oxidation (P(III) to P(V)) Capping->Oxidation Prevents n-1 sequences Oxidation->Deblocking Stabilizes linkage Ready for next cycle End Final Oligonucleotide (Cleavage & Deprotection) Oxidation->End After final cycle Start Start: Solid Support with first nucleoside Start->Deblocking

Caption: Standard workflow for solid-phase TNA oligonucleotide synthesis.

Troubleshooting_Low_Coupling_Efficiency Start Problem: Low Coupling Efficiency Check_Reagents Are all reagents (ACN, amidites, activator) fresh and anhydrous? Start->Check_Reagents Check_Conditions Is coupling time sufficiently long? Check_Reagents->Check_Conditions Yes Solution_Reagents Solution: Replace all reagents. Purge synthesizer lines. Check_Reagents->Solution_Reagents No Check_Amidite Is the issue with a specific amidite? Check_Conditions->Check_Amidite Yes Solution_Conditions Solution: Increase coupling time (e.g., 5-15 min). Check_Conditions->Solution_Conditions No Solution_Amidite Solution: Check for bulky protecting groups. Increase concentration/time for that step. Check_Amidite->Solution_Amidite Yes Success Problem Resolved Check_Amidite->Success No Solution_Reagents->Success Solution_Conditions->Success Solution_Amidite->Success

Caption: Decision tree for troubleshooting low TNA coupling efficiency.

References

Technical Support Center: TNA Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Threose Nucleic Acid (TNA) oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of TNA oligonucleotides.

Troubleshooting Guides

This section provides answers to specific problems you might encounter during your TNA synthesis experiments.

Q1: Why is my TNA oligonucleotide synthesis yield consistently low?

Low synthesis yield is a common issue that can stem from several factors throughout the synthesis process. The most critical factor is the stepwise coupling efficiency.

Possible Causes and Solutions:

  • Low Coupling Efficiency: Even a small decrease in coupling efficiency can dramatically reduce the yield of the full-length product, especially for longer oligonucleotides.[1][2]

    • Moisture Contamination: The presence of water is a primary cause of reduced coupling efficiency.[2][3] Water can react with the activated phosphoramidite (B1245037), preventing it from coupling to the growing TNA chain.

      • Solution: Ensure all reagents, especially acetonitrile (B52724) (ACN) and TNA phosphoramidites, are anhydrous. Use fresh, high-quality reagents and consider using molecular sieves to dry solvents and reagents.[3][4]

    • Degraded Phosphoramidites: TNA phosphoramidites can degrade over time, especially if not stored under proper anhydrous and temperature-controlled conditions.

      • Solution: Use fresh phosphoramidites for each synthesis. Aliquot phosphoramidites upon receipt to minimize exposure to air and moisture.

    • Suboptimal Activator: The choice and concentration of the activator are crucial for efficient coupling.

      • Solution: Ensure the activator is fresh and used at the recommended concentration. For TNA synthesis, longer coupling times or a more potent activator might be necessary compared to standard DNA synthesis.

  • Incomplete Detritylation: Failure to completely remove the 5'-dimethoxytrityl (DMT) protecting group in each cycle will result in n-1 deletion sequences.[5][6]

    • Solution: Optimize the detritylation step by adjusting the deblocking agent (e.g., using Dichloroacetic Acid - DCA instead of Trichloroacetic Acid - TCA to minimize depurination) and extending the deblocking time if necessary.[3][7]

  • Inefficient Capping: Unreacted 5'-hydroxyl groups that are not capped will be available for coupling in subsequent cycles, leading to the formation of n-1 and other truncated sequences.

    • Solution: Ensure your capping reagents are fresh and that the capping step is efficient.

Summary of Impact of Coupling Efficiency on Theoretical Yield:

Coupling Efficiency per CycleTheoretical Yield of a 20-mer TNA OligoTheoretical Yield of a 50-mer TNA Oligo
99.5%90.5%77.9%
99.0%81.8%60.5%
98.0%66.8%36.4%
95.0%35.8%7.7%
Q2: My final TNA product is impure. What are the likely side products and how can I avoid them?

Impurities in the final TNA product can arise from various side reactions occurring during the synthesis and deprotection steps.

Common Side Reactions and Mitigation Strategies:

  • Depurination: The acidic conditions of the detritylation step can lead to the cleavage of the glycosidic bond between the purine (B94841) base (A or G) and the threose sugar, creating an abasic site.[8] This can lead to chain cleavage during the final deprotection.

    • Mitigation: Use a weaker acid for detritylation, such as 3% Dichloroacetic Acid (DCA) in dichloromethane, instead of Trichloroacetic Acid (TCA).[3] Minimize the exposure time to the acid.

  • N-1 Deletion Sequences: These are shorter sequences missing one nucleotide and are a common impurity.

    • Cause: Incomplete coupling or detritylation.

    • Mitigation: Optimize coupling and detritylation steps as described in Q1.

  • Formation of Phosphonate Internucleotidic Linkages: This can occur if the phosphoramidite is hydrolyzed by water before coupling.

    • Mitigation: Ensure strictly anhydrous conditions during synthesis.[3]

  • Modification of Nucleobases during Deprotection: The conditions used for cleavage and deprotection can sometimes lead to modification of the nucleobases if not carefully controlled.

    • Mitigation: Use fresh deprotection solutions (e.g., ammonium (B1175870) hydroxide) and follow the recommended temperature and time for deprotection. For sensitive modified bases, milder deprotection conditions may be required.[9][10]

Q3: I am having trouble with the deprotection and cleavage of my TNA oligonucleotide. What are the best practices?

The final deprotection and cleavage step is critical for obtaining a high-quality TNA oligonucleotide. Incomplete or harsh deprotection can lead to a variety of problems.

Key Considerations for TNA Deprotection and Cleavage:

  • Choice of Deprotection Reagent:

    • Standard TNA Oligos: A fresh solution of concentrated ammonium hydroxide (B78521) is commonly used.

    • TNA with Sensitive Modifications: For oligonucleotides containing sensitive functional groups, milder deprotection reagents such as ammonium hydroxide/methylamine (AMA) or potassium carbonate in methanol (B129727) may be necessary.[9][10]

  • Deprotection Time and Temperature:

    • These parameters must be optimized based on the protecting groups used for the TNA phosphoramidites and the specific sequence. Insufficient time or temperature will lead to incomplete deprotection, while excessive time or temperature can cause degradation of the oligonucleotide.

  • Cleavage from Solid Support:

    • Ensure that the cleavage from the solid support is complete. The choice of linker on the solid support will dictate the required cleavage conditions.

Recommended Deprotection Conditions for Standard TNA Oligonucleotides:

ReagentTemperatureTimeNotes
Concentrated Ammonium Hydroxide55 °C8-12 hoursEnsure the vial is tightly sealed.
AMA (1:1 Ammonium Hydroxide/Methylamine)65 °C15-30 minutesFaster deprotection, but may not be suitable for all modifications.

FAQs

Q: How can I analyze my crude and purified TNA oligonucleotides to assess the success of the synthesis?

A: The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • Reversed-Phase HPLC (RP-HPLC): This is useful for assessing the purity of the crude product and for purification. The retention time can help identify the full-length product versus shorter failure sequences.

  • Ion-Exchange HPLC (IEX-HPLC): This method separates oligonucleotides based on charge and is very effective at resolving failure sequences from the full-length product.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS can be used to confirm the molecular weight of the synthesized TNA oligonucleotide. This is the definitive method to confirm that you have synthesized the correct product.[11][12]

Q: Are TNA phosphoramidites more sensitive than standard DNA phosphoramidites?

A: TNA phosphoramidites can be more challenging to synthesize and may exhibit different stability profiles compared to their DNA counterparts. Due to the different sugar backbone, their reactivity and sensitivity to moisture and oxidation might vary. It is crucial to handle them with extra care, ensuring strictly anhydrous conditions throughout the synthesis process.

Q: Can I use the same synthesis cycle on the DNA synthesizer for TNA as I do for DNA?

A: While the fundamental steps of the synthesis cycle (detritylation, coupling, capping, oxidation) are the same, the reaction times may need to be optimized for TNA synthesis. Specifically, the coupling step for TNA phosphoramidites may require a longer time to achieve high efficiency.[13] It is recommended to start with the instrument manufacturer's recommended protocol for modified oligonucleotides and optimize from there.

Experimental Protocols

Protocol: Standard Solid-Phase TNA Oligonucleotide Synthesis Cycle

This protocol outlines a typical cycle for the automated synthesis of TNA oligonucleotides on a solid support.

  • Detritylation:

    • Reagent: 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

    • Procedure: The solid support is washed with DCM, followed by the addition of the detritylation reagent to remove the 5'-DMT protecting group from the growing chain. The column is then washed extensively with acetonitrile.

    • Time: 2-3 minutes.

  • Coupling:

    • Reagents: TNA phosphoramidite solution (0.1 M in anhydrous acetonitrile) and Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).

    • Procedure: The TNA phosphoramidite and activator are delivered simultaneously to the synthesis column.

    • Time: 5-10 minutes. This step is critical and may require longer times than for standard DNA synthesis.

  • Capping:

    • Reagents: Capping A (e.g., acetic anhydride/lutidine/THF) and Capping B (e.g., 16% N-methylimidazole in THF).

    • Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps.

    • Time: 1-2 minutes.

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Water/Pyridine.

    • Procedure: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage.

    • Time: 1-2 minutes.

  • Wash: The column is washed with acetonitrile before the next cycle begins.

Visualizations

TNA_Synthesis_Workflow start Start: Solid Support with Linker detritylation 1. Detritylation (Remove 5'-DMT) start->detritylation coupling 2. Coupling (Add TNA Phosphoramidite) detritylation->coupling capping 3. Capping (Block Unreacted Sites) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation repeat Repeat Cycle (n-1 times) oxidation->repeat repeat->detritylation Next Cycle cleavage Cleavage & Deprotection repeat->cleavage Final Cycle purification Purification (HPLC) cleavage->purification final_product Final TNA Oligonucleotide purification->final_product

Caption: Automated solid-phase synthesis cycle for TNA oligonucleotides.

Troubleshooting_Logic cluster_synthesis Synthesis Issues cluster_analysis Analysis of Impurities low_yield Low Synthesis Yield? check_coupling Check Coupling Efficiency low_yield->check_coupling Yes check_detritylation Check Detritylation low_yield->check_detritylation Yes check_deprotection Check Final Deprotection low_yield->check_deprotection Yes check_reagents Check Reagent Quality (Anhydrous ACN, Fresh Amidites) check_coupling->check_reagents optimize_coupling Optimize Coupling Time check_reagents->optimize_coupling optimize_deblocking Optimize Deblocking Step check_detritylation->optimize_deblocking impure_product Impure Product? analyze_hplc_ms Analyze by HPLC/MS impure_product->analyze_hplc_ms Yes identify_impurities Identify Impurities (n-1, depurinated, etc.) analyze_hplc_ms->identify_impurities troubleshoot_side_reactions Address Specific Side Reactions identify_impurities->troubleshoot_side_reactions

Caption: Troubleshooting decision tree for TNA oligonucleotide synthesis.

References

Technical Support Center: Deprotection of O6-Diphenylcarbamoyl Guanine in TNA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Protocols and troubleshooting guides for the deprotection of O6-diphenylcarbamoyl guanine (B1146940) specifically on threose nucleic acid (TNA) are not extensively documented in publicly available literature. The following information is based on established principles of oligonucleotide deprotection in DNA and RNA chemistry and the known chemical properties of the TNA backbone. Researchers should treat these recommendations as starting points for optimization and perform small-scale analytical experiments to determine the ideal conditions for their specific TNA sequence.

Frequently Asked Questions (FAQs)

Q1: What is the general principle for removing the O6-diphenylcarbamoyl protecting group from guanine?

The O6-diphenylcarbamoyl group is typically removed under basic conditions through nucleophilic attack by an amine (e.g., ammonia (B1221849) or methylamine) on the carbonyl carbon of the carbamate. This cleaves the group from the guanine oxygen, restoring the natural guanine structure. The selection of the base and reaction conditions must be compatible with the stability of the TNA backbone and any other modifications present on the oligonucleotide.

Q2: What are the primary reagents used for deprotection of guanine protecting groups, and how do they compare?

The most common reagents are concentrated ammonium (B1175870) hydroxide (B78521) and a mixture of ammonium hydroxide and aqueous methylamine (B109427) (AMA). Milder, non-aqueous bases can also be used for highly sensitive oligonucleotides. A comparison of common deprotection reagents, which can serve as a starting point for TNA, is provided in Table 1.

Q3: What are the main risks to the TNA oligonucleotide during deprotection?

While TNA is known to be highly resistant to nuclease degradation and acid-mediated depurination, its stability under strongly basic conditions must be considered.[1][2][3] The primary risks are:

  • Backbone Degradation: The 2'-3' phosphodiester linkage in TNA could be susceptible to cleavage under harsh basic conditions, although specific data is limited.

  • Base Modification: Side reactions can occur, particularly with cytosine. If benzoyl-protected cytidine (B196190) (Bz-dC) is used, reagents like methylamine can cause transamination to form N4-methyl-cytidine.[4][5] It is highly recommended to use acetyl-protected cytidine (Ac-dC) if AMA is considered for deprotection.[6][7]

  • Incomplete Deprotection: The diphenylcarbamoyl group is bulky, and its complete removal may be slower than for smaller protecting groups like isobutyryl.[8] Incomplete deprotection will result in a modified guanine that can interfere with downstream applications.

Q4: How can I monitor the deprotection process?

The deprotection should be monitored using analytical techniques such as:

  • Mass Spectrometry (MS): ESI or MALDI-TOF MS is essential to confirm the complete removal of the diphenylcarbamoyl group (mass loss) and to check for the correct molecular weight of the final TNA product. It can also identify adducts or degradation products.

  • High-Performance Liquid Chromatography (HPLC): Anion-exchange or reverse-phase HPLC can be used to assess the purity of the deprotected TNA. Incomplete deprotection or degradation will typically result in additional peaks in the chromatogram.

Q5: Are there milder alternatives if standard conditions degrade my TNA?

Yes. If standard reagents like ammonium hydroxide or AMA cause backbone degradation, milder conditions should be tested. A common mild deprotection strategy involves using 0.05 M potassium carbonate in methanol (B129727).[8][9] This method is often used for oligonucleotides with sensitive dyes or modifications and may be more compatible with the TNA backbone. However, it is significantly slower.

Troubleshooting Guide

This guide addresses common problems that may be encountered when deprotecting TNA oligonucleotides.

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Deprotection (Mass spectrum shows residual diphenylcarbamoyl group; +195 Da)1. Insufficient reaction time or temperature.2. Deprotection reagent has degraded (e.g., old ammonium hydroxide).3. Steric hindrance due to TNA structure or sequence.1. Cautiously increase the deprotection time or temperature (e.g., from 55°C to 65°C). Run a time-course experiment (e.g., 4, 8, 16 hours) and analyze by MS.2. Always use a fresh, unopened bottle of ammonium hydroxide or freshly prepared AMA solution.[7][8]3. Consider a stronger nucleophile like AMA if ammonium hydroxide is insufficient, ensuring Ac-dC is used.[4][10]
TNA Backbone Degradation (HPLC shows multiple shorter fragments; MS confirms cleavage products)1. The deprotection conditions (temperature or base concentration) are too harsh for the TNA backbone.2. Prolonged exposure to the basic reagent.1. Switch to a milder deprotection reagent, such as 0.05 M potassium carbonate in methanol at room temperature.[9]2. Reduce the temperature of the deprotection (e.g., from 65°C to room temperature) and extend the time, monitoring carefully.3. For ammonium hydroxide, ensure the reaction is not heated for an excessive duration.
Unexpected Mass Adducts (Mass spectrum shows +14 Da on Cytosine or +53 Da on Thymine)1. Transamination of benzoyl-protected cytosine by methylamine in AMA, resulting in N4-methyl-cytidine (+14 Da).[5]2. Cyanoethylation of thymine (B56734) (+53 Da) if the β-cyanoethyl phosphate (B84403) protecting groups are not efficiently scavenged.1. Synthesize the TNA using acetyl-protected cytidine (Ac-dC) if you plan to use AMA for deprotection.[6]2. AMA is an effective scavenger for acrylonitrile, reducing the risk of cyanoethylation.[6] If using other reagents, ensure conditions are sufficient for complete and clean removal of the phosphate protecting groups.
Low Final Yield 1. Degradation of the TNA during deprotection (see above).2. Adsorption of the TNA to the reaction vessel.3. Incomplete cleavage from the solid support.1. Address degradation by optimizing deprotection conditions.2. Use low-binding microcentrifuge tubes for all steps.3. Ensure the initial cleavage step (e.g., 1-2 hours at room temperature with ammonium hydroxide) is sufficient before proceeding to heated deprotection.[7]

Quantitative Data and Protocols

Table 1: Comparison of Common Deprotection Reagents (Starting Points for TNA)
ReagentTypical Conditions (for DNA/RNA)ProsCons & Considerations for TNA
Conc. Ammonium Hydroxide 8-16 hours at 55°C• Simple, widely used.• Effective for most standard protecting groups.• Slow.• Potential for TNA backbone degradation with prolonged heating.[11]
AMA (1:1 mix of aq. NH₄OH & 40% aq. Methylamine)10-15 minutes at 65°C• Very fast and efficient.[6][10]• Acts as a scavenger for acrylonitrile.[6]• Highly basic; potential for TNA degradation must be tested.• Requires Ac-dC to prevent cytosine transamination.[4][5]
Potassium Carbonate in Methanol 4-17 hours at Room Temp (for UltraMILD monomers)• Very mild conditions.[8][9]• Suitable for sensitive modifications.• May be too slow or inefficient for the bulky diphenylcarbamoyl group.• Requires prior cleavage from the support.
Aqueous Ammonia / Methanol 8 hours at 60°C• Reported to be effective for deprotection of diphenylcarbamoyl-guanine nucleosides.[12]• Slower than AMA.• Compatibility with the full TNA oligomer needs to be verified.
Experimental Protocol: Screening for Optimal Deprotection Conditions

This protocol outlines a general method for identifying a suitable deprotection strategy for a TNA oligonucleotide protected with O6-diphenylcarbamoyl guanine.

1. Preparation:

  • Synthesize the TNA oligonucleotide on a solid support.

  • Divide the support into at least four equal aliquots in separate low-binding microcentrifuge tubes. This will allow for parallel testing of different conditions.

2. Deprotection & Cleavage Screening:

  • Condition A (Standard): Add 1 mL of fresh, concentrated ammonium hydroxide. Incubate at 55°C.

  • Condition B (Fast/Harsh): Add 1 mL of freshly prepared AMA solution. Incubate at 65°C. (Ensure Ac-dC was used in synthesis).

  • Condition C (Mild): First, cleave the oligo from the support with 1 mL of ammonium hydroxide for 2 hours at room temperature. Evaporate the solution. Resuspend the oligo in 1 mL of 0.05 M K₂CO₃ in methanol and incubate at room temperature.

  • Condition D (Alternative): Add 1 mL of a 1:1 mixture of concentrated ammonium hydroxide and methanol. Incubate at 60°C.[12]

3. Time-Point Analysis:

  • For each condition, remove a small aliquot (e.g., 20 µL) at various time points (e.g., A/D: 4, 8, 16h; B: 10, 30, 60min; C: 8, 16, 24h).

  • Immediately quench the reaction by evaporating the solvent in a vacuum centrifuge.

  • Resuspend the sample in sterile water for analysis.

4. Analysis:

  • Analyze each time-point aliquot by ESI-MS to determine the extent of deprotection (disappearance of the +195 Da modification) and to check for degradation products.

  • Analyze the optimal time points (where deprotection is complete) by HPLC to assess the purity and integrity of the TNA strand.

5. Optimization:

  • Based on the results, select the condition that provides complete deprotection with the highest purity and minimal degradation.

  • If necessary, further refine the selected condition by adjusting the temperature or time. For example, if 65°C with AMA shows some degradation, try the reaction at 55°C for a slightly longer time.

Visualizations

Experimental Workflow

Deprotection_Workflow cluster_synthesis Synthesis & Prep cluster_deprotection Deprotection Screening cluster_analysis Analysis s1 Synthesized TNA on Solid Support s2 Aliquot Support for Parallel Screening s1->s2 c1 Condition A: NH4OH @ 55°C s2->c1 Add Reagents c2 Condition B: AMA @ 65°C s2->c2 Add Reagents c3 Condition C: Mild Base (K2CO3) s2->c3 Add Reagents a1 Take Time-Point Aliquots c1->a1 c2->a1 c3->a1 a2 Analysis by LC-MS & HPLC a1->a2 a3 Identify Optimal Condition a2->a3 a4 Purified TNA Oligonucleotide a3->a4 Scale-up

Caption: Workflow for screening and optimizing TNA deprotection conditions.

Troubleshooting Decision Tree

Troubleshooting_Tree start Analyze Deprotected Sample by LC-MS q1 Is Deprotection Complete? start->q1 q2 Is TNA Integrity High? (No Degradation) q1->q2 Yes res1 Incomplete Deprotection q1->res1 No res3 Backbone Degradation q2->res3 No res5 SUCCESS: Proceed to Purification q2->res5 Yes res2 Increase Time/Temp OR Use Stronger Base (AMA) res1->res2 res4 Decrease Time/Temp OR Use Milder Base res3->res4

Caption: Decision tree for troubleshooting TNA deprotection issues.

References

minimizing side reactions during TNA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for threose nucleic acid (TNA) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side reactions and troubleshooting common issues encountered during TNA oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthetic TNA oligonucleotide assembly?

A1: TNA oligonucleotides are typically synthesized using automated solid-phase phosphoramidite (B1245037) chemistry, similar to standard DNA and RNA synthesis.[1] This process involves the sequential addition of TNA phosphoramidite monomers to a growing chain on a solid support, such as controlled-pore glass (CPG).[2][3]

Q2: Are TNA oligonucleotides more susceptible to acid-induced depurination than DNA?

A2: No, in fact, TNA is significantly more resistant to acid-mediated degradation and depurination compared to DNA and RNA.[4][5] Studies have shown that the 2'-phosphodiester linkage in the TNA backbone destabilizes the formation of the oxocarbenium intermediate that is responsible for depurination. This inherent stability is a key advantage of TNA for applications requiring resistance to acidic conditions.[4][5]

Q3: What are the most common side reactions to be aware of during TNA synthesis?

A3: While TNA is more resistant to depurination, other side reactions common to phosphoramidite chemistry can still occur. These include:

  • Incomplete Capping: Failure to cap unreacted 5'-hydroxyl groups after a coupling step leads to the formation of n-1 and other deletion mutants.

  • Formation of N7-Guanine Adducts: Although less frequent than in DNA synthesis, modification of the guanine (B1146940) base can still be a concern.

  • Phosphoramidite Oxidation: Premature oxidation of phosphoramidite monomers can reduce coupling efficiency.

  • Incomplete Deprotection: Residual protecting groups on the bases or phosphate (B84403) backbone after cleavage and deprotection can affect the functionality of the TNA oligonucleotide.[3]

Q4: What are the critical parameters to optimize for efficient TNA synthesis?

A4: Key parameters for optimization include the choice of activator, coupling time, and the deprotection strategy. The sterically hindered nature of some modified phosphoramidites, which could be analogous to TNA monomers, may require longer coupling times or more potent activators to achieve high coupling efficiencies.[6] Deprotection conditions should be carefully chosen to ensure complete removal of all protecting groups without degrading the TNA product.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during TNA synthesis, with potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Synthesis Yield 1. Poor Coupling Efficiency: Insufficient coupling time or inactive activator. 2. Degraded Phosphoramidites: Monomers may have degraded due to moisture or improper storage. 3. Poor Quality Reagents: Contaminated or expired synthesis reagents (e.g., acetonitrile (B52724), activator). 4. Suboptimal Protocol: Standard DNA/RNA protocols may not be optimal for TNA.1. Increase the coupling time. Consider using a more potent activator such as DCI (4,5-dicyanoimidazole) or ETT (5-ethylthio-1H-tetrazole).[7] 2. Use fresh, high-quality TNA phosphoramidites. Ensure anhydrous conditions during monomer preparation and storage. 3. Replace all synthesis reagents with fresh, high-purity stock. 4. Empirically optimize the synthesis cycle for TNA monomers, particularly the coupling step.
Presence of n-1 Deletion Mutants 1. Inefficient Coupling: See "Low Synthesis Yield". 2. Incomplete Capping: The capping step is not effectively blocking unreacted 5'-hydroxyl groups.1. Optimize the coupling step as described above. 2. Ensure capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and active. Consider a double capping step in your synthesis protocol.
Broad or Multiple Peaks in HPLC/MS Analysis 1. Incomplete Deprotection: Residual protecting groups on bases or the phosphate backbone. 2. Depurination (less common for TNA): Although more resistant, some depurination might occur under harsh acidic conditions.[4][5] 3. Formation of Adducts: Side reactions with deprotection reagents.1. Extend the deprotection time or use a stronger deprotection solution, ensuring it is compatible with TNA.[3] 2. Use milder deblocking conditions (e.g., 3% dichloroacetic acid instead of trichloroacetic acid) during synthesis.[8][9] 3. Use scavengers in the deprotection cocktail and ensure appropriate temperature control.
Failure to Synthesize Full-Length Product 1. Steric Hindrance: TNA monomers may present steric challenges for coupling, especially in longer sequences. 2. Secondary Structure Formation: The growing TNA chain may form secondary structures that hinder reagent access.1. Increase coupling time and/or use a more potent activator. 2. Synthesize at a higher temperature if your synthesizer allows, or use modified phosphoramidites designed to disrupt secondary structures if available.

Experimental Protocols

Protocol 1: Automated Solid-Phase TNA Synthesis

This protocol outlines a generalized cycle for automated solid-phase TNA synthesis on a standard DNA/RNA synthesizer. Note: Specific timings and reagent volumes may need to be optimized based on the synthesizer model and the specific TNA sequence.

  • Preparation:

    • Dissolve TNA phosphoramidites in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).

    • Install fresh, high-purity synthesis reagents (deblocking, capping, oxidation, and activator solutions) on the synthesizer.

    • Pack a synthesis column with the appropriate CPG solid support functionalized with the first TNA nucleoside.

  • Synthesis Cycle:

    • Step 1: Detritylation (Deblocking)

      • Reagent: 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

      • Purpose: Removes the 5'-DMTr protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction.

      • Time: 60-120 seconds.

    • Step 2: Coupling

      • Reagents: TNA phosphoramidite solution and an activator (e.g., 0.25 M DCI in acetonitrile).

      • Purpose: Couples the incoming TNA phosphoramidite to the free 5'-hydroxyl group of the growing chain.

      • Time: 3-10 minutes (TNA may require longer coupling times than DNA).

    • Step 3: Capping

      • Reagents: Capping A (acetic anhydride/lutidine/THF) and Capping B (N-methylimidazole/THF).

      • Purpose: Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.

      • Time: 30-60 seconds.

    • Step 4: Oxidation

      • Reagent: 0.02 M Iodine in THF/Pyridine/Water.

      • Purpose: Oxidizes the unstable phosphite (B83602) triester linkage to a stable phosphate triester.

      • Time: 30-60 seconds.

  • Iteration: Repeat the synthesis cycle for each subsequent TNA monomer in the desired sequence.

  • Final Detritylation: The final 5'-DMTr group can be removed on the synthesizer (trityl-off) or left on for purification (trityl-on).

Protocol 2: Cleavage and Deprotection of TNA Oligonucleotides
  • Cleavage from Support:

    • Transfer the CPG support from the synthesis column to a screw-cap vial.

    • Add a solution of concentrated ammonium (B1175870) hydroxide/methylamine (AMA) (1:1 v/v).

    • Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the CPG.

  • Deprotection:

    • Heat the AMA solution containing the cleaved oligonucleotide at 65°C for 2-4 hours to remove the cyanoethyl phosphate protecting groups and the base protecting groups.

    • Note: The optimal time and temperature may need to be determined empirically to ensure complete deprotection without any degradation of the TNA backbone.

  • Work-up:

    • Cool the vial to room temperature.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the AMA solution to dryness using a centrifugal vacuum concentrator.

    • Resuspend the TNA oligonucleotide pellet in nuclease-free water for purification.

Visualizations

TNA_Synthesis_Workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing start Start with CPG-bound TNA monomer detritylation 1. Detritylation (Deblocking) start->detritylation coupling 2. Coupling (TNA phosphoramidite + Activator) detritylation->coupling capping 3. Capping coupling->capping oxidation 4. Oxidation capping->oxidation end_cycle End of Cycle oxidation->end_cycle cleavage Cleavage from CPG (e.g., AMA) end_cycle->cleavage Repeat n times deprotection Deprotection (Heat) cleavage->deprotection purification Purification (HPLC or PAGE) deprotection->purification qc Quality Control (MS, HPLC) purification->qc

Caption: Workflow for TNA Oligonucleotide Synthesis and Processing.

Troubleshooting_Low_Yield start Low TNA Synthesis Yield check_coupling Check Coupling Efficiency start->check_coupling check_reagents Check Reagent Quality start->check_reagents check_protocol Review Synthesis Protocol start->check_protocol sol_coupling_time Increase Coupling Time check_coupling->sol_coupling_time If inefficient sol_activator Use Stronger Activator (e.g., DCI) check_coupling->sol_activator If inefficient sol_phosphoramidites Use Fresh Phosphoramidites check_reagents->sol_phosphoramidites If degraded/expired sol_solvents Replace Solvents & Reagents check_reagents->sol_solvents If degraded/expired sol_optimize Empirically Optimize Cycle Times for TNA check_protocol->sol_optimize If using standard DNA/RNA protocol

Caption: Troubleshooting Flowchart for Low TNA Synthesis Yield.

References

Technical Support Center: Purification of TNA Oligonucleotides by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Threose Nucleic Acid (TNA) oligonucleotides using High-Performance Liquid Chromatography (HPLC). While TNA is a synthetic xeno-nucleic acid (XNA), the principles and techniques for its purification are largely analogous to those for DNA and RNA oligonucleotides.[1] A notable property of TNA is its significant resistance to acid-mediated degradation compared to natural DNA and RNA.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of HPLC purification for synthetic TNA oligonucleotides?

A1: The primary goal is to separate the desired full-length TNA oligonucleotide product from impurities generated during chemical synthesis.[2][3] These impurities primarily consist of "failure sequences" or "shortmers" (n-1, n-2, etc.), which are truncated versions of the target sequence, as well as by-products from cleavage and deprotection steps.[4][5] High purity is crucial for the accuracy and reproducibility of downstream applications in research, diagnostics, and therapeutics.[2]

Q2: Which HPLC method should I choose for my TNA oligonucleotide: Ion-Pair Reversed-Phase (IP-RP) or Anion-Exchange (AEX)?

A2: The choice depends on your specific needs, including the length of the TNA oligonucleotide, the presence of modifications, and downstream application requirements.[6][7]

  • Ion-Pair Reversed-Phase (IP-RP) HPLC is the most common method. It separates oligonucleotides based on hydrophobicity.[8] It is highly effective for purifying oligonucleotides with hydrophobic modifications (like dyes) and is compatible with mass spectrometry (MS) when using volatile buffers like triethylammonium (B8662869) acetate (B1210297) (TEAA) or triethylamine (B128534)/hexafluoroisopropanol (TEA/HFIP).[3][9][10]

  • Anion-Exchange (AEX) HPLC separates oligonucleotides based on the net negative charge of their phosphodiester backbone.[11][12] This method offers excellent resolution for separating sequences based on length, making it very effective for removing shortmers.[13] It is particularly useful for oligonucleotides prone to forming secondary structures, as it can be run at a high pH (e.g., pH 12) to denature them.[12][14] However, the high salt concentrations used are not compatible with MS analysis.[7]

Q3: My TNA oligonucleotide sequence is G-rich. What purification challenges should I anticipate?

A3: Guanine-rich oligonucleotides have a strong tendency to form stable secondary structures, such as G-quadruplexes, through Hoogsteen hydrogen bonding.[15] This can lead to aggregation, causing poor solubility and complex or broad peaks in the chromatogram.[15] To mitigate this, use denaturing conditions during HPLC. This can be achieved by increasing the column temperature (e.g., 60-80°C) or using a high-pH mobile phase (in AEX chromatography).[16]

Q4: Why is temperature control important in TNA oligonucleotide HPLC?

A4: Temperature control is critical for several reasons. First, elevated temperatures (e.g., >60°C) help to disrupt secondary structures (like hairpin loops or duplexes) that can cause peak broadening or splitting.[16] Second, it can improve mass transfer kinetics in the stationary phase, leading to sharper peaks and better resolution.[9][10] Consistent temperature control is essential for ensuring run-to-run reproducibility.[16]

Q5: What is "Trityl-on" purification and can it be used for TNA?

A5: "Trityl-on" purification is a strategy used in reversed-phase HPLC. The final 5'-dimethoxytrityl (DMT) protecting group, which is highly hydrophobic, is intentionally left on the full-length oligonucleotide after synthesis. This makes the desired product significantly more hydrophobic than any of the failure sequences (which lack the DMT group). The DMT-on product is strongly retained on the RP column and easily separated. The DMT group is then chemically cleaved after the purified fractions are collected. This technique is effective for purifying TNA and other oligonucleotides.[15]

Data Summary Tables

Table 1: Comparison of HPLC Purification Methods for TNA Oligonucleotides

FeatureIon-Pair Reversed-Phase (IP-RP) HPLCAnion-Exchange (AEX) HPLC
Separation Principle HydrophobicityNet Charge (Phosphate Backbone Length)[11][17]
Primary Application High-resolution purification, especially for modified or hydrophobic oligos.[5]High-resolution separation of full-length sequences from shortmers.[13]
MS Compatibility Yes, with volatile ion-pairing agents (e.g., TEAA, TEA/HFIP).[3]No, due to high concentrations of non-volatile salts.[7]
Handling Secondary Structures Effective when combined with elevated temperature (e.g., >60°C).[16]Very effective at high pH (e.g., pH 12) to denature structures.[12][14]
Common Mobile Phases Acetonitrile gradient with an aqueous buffer containing an ion-pairing agent (e.g., TEAA).[9]Increasing salt gradient (e.g., NaCl, NaClO4) in an aqueous buffer (e.g., Tris, Phosphate).[7]
Advantages Versatile, MS-compatible, excellent for modified oligos.Excellent length-based resolution, predictable elution, cost-effective buffers.[7][13]
Limitations Resolution may decrease for very long oligonucleotides.[5]Not MS-compatible, sensitive to pH changes.

Table 2: Summary of Common HPLC Troubleshooting Issues

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary analyte interactions (e.g., with column silanols); Column overload; Blocked column frit.Use a robust column (e.g., polymeric); Increase column temperature; Reduce sample mass injected; Backflush the column.
Peak Fronting Sample solvent stronger than mobile phase; Column overload.Dissolve sample in mobile phase or a weaker solvent; Reduce sample concentration.
Broad Peaks Secondary structures; Poor mass transfer; Large extra-column volume.Increase column temperature; Use a column with smaller particles; Optimize tubing and connections.[9][10]
Split Peaks Secondary structures; Column void or contamination; Mobile phase pH close to analyte pKa.Increase column temperature; Use a guard column or replace main column; Adjust mobile phase pH to be at least 2 units away from pKa.
Inconsistent Retention Times Inadequate column equilibration; Mobile phase composition drift; Temperature fluctuations.Ensure sufficient equilibration time between runs; Prepare fresh mobile phase daily; Use a column oven for stable temperature control.
Low Purity/Yield Poor separation resolution; Inappropriate fraction collection window; Sample degradation.Optimize gradient slope (make it shallower); Re-analyze collected fractions to confirm purity before pooling; Ensure mobile phase pH is appropriate for TNA stability.

Troubleshooting Guide

Q: My chromatogram shows a broad peak for my TNA oligonucleotide. What's causing this and how can I fix it?

A: A broad peak is typically caused by one of three factors:

  • Secondary Structures: The TNA oligonucleotide may be folding on itself or aggregating, causing it to interact with the stationary phase non-uniformly.

    • Solution: Increase the column temperature to 60-80°C to denature these structures.[16] For AEX, using a high-pH mobile phase can also achieve denaturation.[14]

  • Poor Mass Transfer: The oligonucleotide is not moving efficiently into and out of the pores of the stationary phase.

    • Solution: Use a column with smaller particles or a slower flow rate to improve efficiency.[9][10]

  • Extra-Column Effects: The tubing and connections in your HPLC system may be causing the sample band to spread before it reaches the detector.

    • Solution: Minimize the length and diameter of all tubing between the injector, column, and detector.

Q: I'm seeing tailing peaks for all my analytes. What should I check first?

A: If all peaks in the chromatogram are tailing, the problem likely occurs before the separation begins. The most common cause is a partially blocked inlet frit on the column, which distorts the sample flow.

  • Solution: First, try reversing the column and flushing it to waste (do not flush through the detector). If this doesn't work, the frit may need to be replaced, or the column itself may need replacement. Using a guard column can prevent this issue.

Q: My main product peak is split or has a significant shoulder. What does this indicate?

A: Peak splitting or shoulders can indicate several issues:

  • Co-eluting Impurity: A synthesis-related impurity (e.g., an n-1 sequence) is not fully resolved from the main product.

    • Solution: Optimize the separation gradient. A shallower gradient (e.g., a smaller change in organic solvent percentage per minute) will increase the separation between closely eluting species.[9]

  • On-Column Isomers: The TNA oligonucleotide is existing in two or more stable conformations (secondary structures) that are separating during the run.

    • Solution: Increase the column temperature to force the oligonucleotide into a single, denatured state.[16]

  • Column Degradation: A void has formed at the head of the column.

    • Solution: This is often accompanied by a loss of pressure. The column will need to be replaced. Using a guard column can extend the life of your analytical column.

Q: My retention times are shifting from one run to the next. How can I improve reproducibility?

A: Drifting retention times are usually caused by a lack of system equilibrium or changes in the mobile phase.

  • Solution: Ensure the column is fully equilibrated with the mobile phase before starting your injection sequence; this is especially important for gradient methods. Prepare fresh mobile phases daily, as the concentration of volatile components (like triethylamine in IP-RP buffers) can change over time. Finally, use a column oven to maintain a constant temperature, as even small fluctuations can affect retention.[8]

Experimental Protocols

Protocol: Ion-Pair Reversed-Phase (IP-RP) HPLC for TNA Oligonucleotide Purification

This protocol is a general guideline based on methods used for TNA analysis and should be optimized for your specific oligonucleotide and HPLC system.[1]

  • Sample Preparation:

    • After synthesis and deprotection, desalt the crude TNA oligonucleotide using an appropriate method (e.g., oligonucleotide purification cartridge, ethanol (B145695) precipitation).

    • Lyophilize the desalted product to a dry pellet.

    • Reconstitute the TNA pellet in an aqueous buffer compatible with the initial HPLC mobile phase conditions (e.g., 100% Buffer A or water).

  • HPLC System and Column:

    • HPLC System: A standard analytical or preparative HPLC system.

    • Column: A C18 reversed-phase column (e.g., Discovery C18, Agilent PLRP-S, or equivalent).[1][4]

  • Mobile Phase Preparation:

    • Buffer A (Aqueous): 50 mM Triethylammonium Bicarbonate (TEAB), pH 8.5.[1]

    • Buffer B (Organic): Acetonitrile.[1]

    • Filter and degas both mobile phases thoroughly before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (for analytical scale; adjust for preparative scale).[1]

    • Column Temperature: 40°C (can be increased to >60°C to resolve secondary structures).[1]

    • Detection Wavelength: 260 nm.

    • Injection Volume: Varies based on sample concentration and column size.

    • Gradient:

      • 0-2 minutes: 0% Buffer B

      • 2-16 minutes: Linear gradient from 0% to 20% Buffer B.[1]

      • 16-18 minutes: Ramp to 100% Buffer B (column wash).

      • 18-20 minutes: Hold at 100% Buffer B.

      • 20-22 minutes: Return to 0% Buffer B.

      • 22-30 minutes: Re-equilibration at 0% Buffer B. (Note: This gradient is a starting point and must be optimized to ensure the TNA oligonucleotide elutes with good separation from impurities.)

  • Post-Purification:

    • Collect fractions corresponding to the main product peak.

    • Analyze a small aliquot of each collected fraction by analytical HPLC or MS to confirm purity.

    • Pool the fractions that meet the desired purity level.

    • Lyophilize the pooled fractions to remove the volatile TEAB buffer and acetonitrile, yielding the purified TNA oligonucleotide.

Visualizations

TNA_Purification_Workflow cluster_synthesis Upstream Processing cluster_hplc HPLC Purification cluster_downstream Downstream Processing Synthesis TNA Oligonucleotide Solid-Phase Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Desalting Crude Desalting (e.g., OPC Cartridge) Cleavage->Desalting Preparation Reconstitute Crude TNA in Mobile Phase A Desalting->Preparation Injection Inject Sample onto Equilibrated HPLC Column Preparation->Injection Separation Gradient Elution (IP-RP or AEX) Injection->Separation Detection UV Detection (260 nm) Separation->Detection Fractionation Collect Fractions Across Product Peak Detection->Fractionation Analysis Purity Analysis of Fractions (Analytical HPLC / MS) Fractionation->Analysis Pooling Pool High-Purity Fractions Analysis->Pooling Lyophilization Lyophilization to Yield Final Purified TNA Pooling->Lyophilization FinalProduct Purified TNA Oligonucleotide Lyophilization->FinalProduct HPLC_Troubleshooting_Tree Start Poor Peak Shape Observed AllPeaks Are ALL peaks affected? Start->AllPeaks SpecificPeaks Are only SPECIFIC peaks affected? AllPeaks->SpecificPeaks No Sol_Frit Cause: Blocked Column Frit Solution: Backflush or replace column. AllPeaks->Sol_Frit Yes Tailing Peak Tailing? SpecificPeaks->Tailing Yes Broad Broad Peak? Tailing->Broad No Sol_Overload Cause: Column Overload Solution: Reduce sample mass injected. Tailing->Sol_Overload Yes Split Split Peak? Broad->Split No Sol_Secondary Cause: Secondary Structures Solution: Increase column temperature (>60°C). Broad->Sol_Secondary Yes Sol_Gradient Cause: Co-eluting Impurity Solution: Optimize gradient (make shallower). Split->Sol_Gradient No, a single peak Sol_Void Cause: Column Void Solution: Replace column. Split->Sol_Void Yes, multiple peaks

References

characterization of modified TNA oligos by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the mass spectrometric characterization of modified Threose Nucleic Acid (TNA) oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges, experimental procedures, and data interpretation.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the mass spectrometric analysis of modified TNA oligos.

Sample Preparation

Q1: Why is my signal intensity low or non-existent?

A1: Low signal intensity is often due to contaminants, particularly sodium (Na⁺) and potassium (K⁺) adducts, which suppress ionization.[1][2] The negatively charged phosphodiester backbone of oligonucleotides readily binds these cations.[1]

  • Troubleshooting Steps:

    • Desalting: This is a critical step.[1] Use methods like ammonium (B1175870) acetate (B1210297) precipitation, C18 reverse-phase purification (e.g., ZipTips), or dialysis for larger oligos.[3][4][5]

    • Solvent Purity: Ensure you are using high-purity, MS-grade solvents and reagents to avoid introducing contaminants.

    • Check Concentration: Verify the concentration of your TNA oligo. Low concentrations in biological matrices often require sensitive detection methods and optimized sample preparation.[6]

Q2: I'm seeing multiple peaks in my spectrum for a single, purified oligo. What are they?

A2: This is a common phenomenon in electrospray ionization (ESI-MS) of large molecules like oligonucleotides.

  • Multiple Charge States: ESI generates multiply charged ions.[7] A single compound will appear as a series of peaks, each representing the molecule with a different number of charges (e.g., [M-3H]³⁻, [M-4H]⁴⁻). Deconvolution software is used to calculate the neutral molecular weight from this charge state envelope.

  • Cation Adducts: As mentioned, even after desalting, you may see adducts where one or more protons are replaced by cations like Na⁺ (+22 Da) or K⁺ (+38 Da). This splits the signal for a single charge state into multiple peaks, reducing sensitivity.[2]

  • Synthesis Impurities: Peaks with masses slightly lower than the main peak could be (n-1) deletion sequences that occurred during synthesis.[8][9] Peaks with higher masses could be due to incomplete removal of protecting groups.[8]

Data Interpretation

Q3: The observed molecular weight of my modified TNA oligo doesn't match the expected mass. What could be wrong?

A3:

  • Verify the Modification Mass: Double-check the exact mass of the modification itself. Incomplete coupling of a modification during synthesis can result in a peak with a mass lower than the expected final product.[8]

  • Check for Unexpected Adducts: Besides common alkali metal adducts, mobile phase additives like triethylamine (B128534) (TEA) can form adducts.

  • In-Source Fragmentation/Decay: Depurination (the loss of a purine (B94841) base) can occur during ESI analysis due to heating, resulting in a lower-than-expected mass.[8] TNA has been shown to be significantly more resistant to acid-mediated degradation and depurination than DNA or RNA, but it is not impossible under certain conditions.[10]

  • Instrument Calibration: Ensure the mass spectrometer is properly calibrated for the mass range you are analyzing.

Q4: How can I confirm the location of a modification within the TNA sequence?

A4: Tandem mass spectrometry (MS/MS) is required for this. By isolating a specific precursor ion (a single charge state of your TNA oligo) and fragmenting it, you can generate sequence-specific ions. The mass shifts in the resulting fragment ions will pinpoint the location of the modification.[1]

Data & Protocols

Table 1: Common Adducts and Mass Changes

This table summarizes common adducts seen in negative-ion mode ESI-MS of oligonucleotides and their effect on the measured mass-to-charge ratio (m/z).

Adduct/ModificationMass Change (Da)Common CauseImpact on Spectrum
Sodium Adduct+21.98Incomplete desalting (NaCl, etc.)Creates peaks at [M-(n+1)H+Na]ⁿ⁻
Potassium Adduct+38.96Incomplete desalting (KCl, etc.)Creates peaks at [M-(n+1)H+K]ⁿ⁻
Triethylamine (TEA)+101.19Ion-pairing reagent in mobile phaseCreates adduct peaks, can suppress signal
(n-1) Deletion-289.18 to -313.21Failure during solid-phase synthesisPeaks lower than the full-length product
Depurination (Loss of A)-134.05In-source decayPeak at M-134 Da
Depurination (Loss of G)-150.05In-source decayPeak at M-150 Da
Experimental Protocol: ESI-LC-MS of Modified TNA Oligos

This protocol provides a general framework for the analysis of modified TNA oligonucleotides. Optimization will be required for specific instruments and oligo characteristics.

1. Sample Preparation (Desalting) [3]

  • Objective: To remove interfering salts (Na⁺, K⁺) that suppress ionization and complicate spectra.

  • Method (Ammonium Acetate Precipitation):

    • Dissolve the TNA oligo sample in nuclease-free water.

    • Add an equal volume of 4 M ammonium acetate solution.

    • Add 3 volumes of pre-chilled absolute ethanol (B145695).

    • Vortex briefly and incubate at -80°C for at least 1 hour.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 30 minutes at 4°C.

    • Carefully decant the supernatant.

    • Wash the pellet with 70% ethanol and centrifuge again.

    • Air-dry the pellet and resuspend in the appropriate MS-grade solvent for analysis.

2. Liquid Chromatography (LC)

  • Objective: To separate the TNA oligo from remaining impurities and deliver it to the mass spectrometer.

  • Column: Reversed-phase (RP) C18 column suitable for oligonucleotides.

  • Mobile Phase A: 10-20 mM Triethylammonium Acetate (TEAA) or Diisopropylethylamine (DIEA) with 1-5% Methanol in water. These ion-pairing reagents neutralize the negative charge on the oligo backbone, improving retention.[6]

  • Mobile Phase B: 10-20 mM TEAA or DIEA with 50-90% Acetonitrile or Methanol in water.

  • Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over 15-30 minutes.

  • Flow Rate: 200-400 µL/min.

  • Temperature: 50-60°C to minimize secondary structure formation.[2]

3. Mass Spectrometry (MS)

  • Objective: To determine the accurate molecular weight of the intact TNA oligo.

  • Ionization Mode: Electrospray Ionization (ESI) in Negative Ion Mode.

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution and mass accuracy.

  • Scan Range: m/z 500 - 2500 (adjust based on expected oligo mass and charge states).

  • Source Conditions: Optimize capillary voltage, gas flow, and capillary temperature to maximize signal and minimize fragmentation.[6]

4. Data Analysis

  • Use deconvolution software provided with the instrument to convert the multiply charged spectrum into a zero-charge spectrum, which provides the neutral molecular mass of the TNA oligonucleotide.

  • Compare the observed mass to the theoretical calculated mass to confirm identity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for characterizing a modified TNA oligonucleotide using LC-MS.

TNA_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Synthesis TNA Synthesis & Modification Purification Crude Purification (e.g., PAGE) Synthesis->Purification Desalting Desalting (e.g., Precipitation) Purification->Desalting LC LC Separation (Ion-Pair RP-HPLC) Desalting->LC MS ESI-MS Detection (Negative Ion Mode) LC->MS MSMS Tandem MS (Fragmentation) MS->MSMS Deconvolution Deconvolution to Neutral Mass MS->Deconvolution Sequencing Sequence & Modification Localization MSMS->Sequencing Confirmation Mass Confirmation Deconvolution->Confirmation

Caption: General workflow for TNA oligo analysis by LC-MS.

Troubleshooting Logic for Low Signal

This decision tree provides a logical path for troubleshooting poor signal intensity in your mass spectrometry results.

Troubleshooting_Low_Signal Start Low or No Signal Detected CheckSample Is sample purity a concern? Start->CheckSample CheckMS Are MS parameters optimized? CheckSample->CheckMS No PerformDesalting Action: Perform rigorous desalting (e.g., C18, precipitation). CheckSample->PerformDesalting Yes CheckLC Is chromatography performing well? CheckMS->CheckLC Yes OptimizeSource Action: Optimize source voltage, gas flows, and temperature. CheckMS->OptimizeSource No CheckMobilePhase Action: Prepare fresh mobile phase with ion-pairing reagent. CheckLC->CheckMobilePhase No Rerun Re-run Analysis CheckLC->Rerun Yes PerformDesalting->Rerun OptimizeSource->Rerun CheckMobilePhase->Rerun

Caption: Decision tree for troubleshooting low MS signal.

References

Technical Support Center: Troubleshooting Poor Solubility of Protected TNA Amidites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a centralized resource for addressing the common challenge of poor solubility of protected α-L-threofuranosyl nucleic acid (TNA) phosphoramidites during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why are my protected TNA amidites not dissolving properly in acetonitrile (B52724)?

Poor solubility of protected TNA amidites, particularly guanosine (B1672433) analogues, is a frequently encountered issue.[1] Several factors can contribute to this problem:

  • Protecting Groups: The type and bulkiness of the protecting groups on the nucleobase can significantly impact solubility. For instance, N-acetyl-O-diphenylcarbamoyl-protected guanine (B1146940) (AcDPC-G) is known for its low solubility, often requiring large volumes of solvents like pyridine (B92270) for synthesis reactions.[1][2] Bulky groups like diphenylcarbamoyl (DPC) can lead to solubility issues.[1][2]

  • Amphoteric Nature: Guanine and its analogues are amphoteric, which can lead to the formation of gels and cause solubility problems unless they are protected by a lipophilic group.[1][2]

  • Solvent Quality: The purity and water content of the solvent are critical. Acetonitrile, the standard solvent for oligonucleotide synthesis, must be anhydrous (water content < 30 ppm, preferably < 10 ppm) for optimal phosphoramidite (B1245037) solubility and stability.[3]

  • Compound Purity: The presence of impurities or different polymorphic forms of the amidite can affect its solubility characteristics.[4]

Q2: Which protecting groups are known to cause solubility problems with TNA amidites?

The diphenylcarbamoyl (DPC) group, often used at the O6 position of guanine to favor the desired N9 isomer during glycosylation, is a primary contributor to poor solubility.[1][2][5] The bulkiness of the DPC group not only hinders solubility but can also negatively affect coupling efficiency during solid-phase synthesis.[1][2] While effective for directing synthesis, its use often necessitates challenging workup procedures and large solvent volumes.[2]

Q3: Are there alternative protecting group strategies to improve solubility?

Yes, recent research has focused on developing synthetic routes that avoid problematic protecting groups. One successful strategy for guanosine TNA phosphoramidite synthesis involves using 2-amino-6-chloropurine (B14584) as a starting material.[1][2] This approach eliminates the need for the bulky DPC group, leading to a less sterically hindered and more soluble acetyl-protected tG amidite, which also demonstrates higher coupling efficiency.[2]

Q4: What alternative solvents can I try if my TNA amidite is insoluble in acetonitrile?

While acetonitrile is the most common solvent for DNA and TNA synthesis, other options can be considered for particularly difficult amidites:[3][6]

  • Dichloromethane (B109758) (DCM): More lipophilic amidites may show better solubility in DCM.[3] However, it's important to verify compatibility with your DNA synthesizer, as DCM can cause issues with flow rates and volatility.[3]

  • Pyridine: Although effective for dissolving some problematic compounds like AcDPC-G during synthesis, its use in automated synthesizers is not standard and may require significant optimization.[1][2][6]

  • Co-solvents: While not extensively documented for TNA amidites, the use of co-solvents is a general strategy for improving the solubility of poorly soluble compounds.[7] This would require careful evaluation to ensure compatibility with the synthesis chemistry.

Troubleshooting Guide

If you are experiencing poor solubility of your protected TNA amidites, follow this systematic troubleshooting workflow.

G start Start: Poor TNA Amidite Solubility check_solvent Step 1: Verify Solvent Quality - Use anhydrous acetonitrile (<30 ppm H2O) - Dry solvent over 3Å molecular sieves start->check_solvent sonicate Step 2: Apply Physical Dissolution Methods - Sonicate the solution - Gently warm the solution check_solvent->sonicate If solubility is still poor end_soluble Success: Amidite Dissolved check_solvent->end_soluble If soluble check_concentration Step 3: Evaluate Concentration - Is the concentration too high? - Try preparing a more dilute solution sonicate->check_concentration If solubility is still poor sonicate->end_soluble If soluble alternative_solvents Step 4: Test Alternative Solvents - Dichloromethane (DCM) - Check synthesizer compatibility check_concentration->alternative_solvents If solubility is still poor check_concentration->end_soluble If soluble review_protecting_groups Step 5: Review Protecting Group Strategy - Is a bulky group (e.g., DPC) present? - Consider alternative synthesis routes alternative_solvents->review_protecting_groups If solubility is still poor alternative_solvents->end_soluble If soluble end_insoluble Further Investigation Needed - Contact Technical Support - Consider resynthesis review_protecting_groups->end_insoluble If problem persists

Caption: Troubleshooting workflow for poor TNA amidite solubility.

Experimental Protocols

Protocol 1: Preparation of Anhydrous Acetonitrile

Objective: To ensure the solvent used for dissolving phosphoramidites has a minimal water content.

Materials:

  • DNA synthesis grade acetonitrile (CH₃CN)

  • Activated 3 Å molecular sieves (8-12 mesh)

  • Oven or vacuum oven

  • Sealed storage container (e.g., amber glass bottle with a septum cap)

  • Desiccator

Procedure:

  • Activate Molecular Sieves: Heat the 3 Å molecular sieves in an oven at 150-200°C under high vacuum overnight to remove any adsorbed water.[8]

  • Cooling: Allow the activated sieves to cool to room temperature in a desiccator.

  • Drying Acetonitrile: Add the activated molecular sieves to the bottle of acetonitrile (a single layer at the bottom is sufficient).[3]

  • Equilibration: Seal the bottle and allow it to stand for at least 24 hours before use to allow the sieves to adsorb residual water.[3]

  • Storage: Store the anhydrous acetonitrile over the sieves in a tightly sealed container, preferably in a desiccator.[8]

  • (Optional) Verification: Use a Karl Fischer titrator to verify that the water content is below 30 ppm.[3]

Protocol 2: Small-Scale Solubility Test

Objective: To determine the optimal solvent and concentration for a problematic TNA amidite without consuming large quantities of material.

Materials:

  • Protected TNA phosphoramidite

  • Anhydrous acetonitrile (from Protocol 1)

  • Anhydrous dichloromethane (DCM)

  • Small vials (e.g., 1.5 mL glass vials with screw caps)

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Preparation: Weigh a small, precise amount of the TNA amidite (e.g., 1-2 mg) into two separate vials.

  • Solvent Addition (Acetonitrile): To the first vial, add a calculated volume of anhydrous acetonitrile to achieve the desired concentration (e.g., start with a standard concentration like 0.1 M).

  • Solvent Addition (DCM): To the second vial, add the same calculated volume of anhydrous DCM.

  • Initial Dissolution Attempt: Vortex each vial vigorously for 30 seconds. Observe for complete dissolution.

  • Sonication: If the amidite is not fully dissolved, place the vials in a sonicator bath for 5-10 minutes. Check for dissolution periodically.

  • Gentle Warming: If sonication is insufficient, gently warm the vials to 30-35°C for a short period. Be cautious, as excessive heat can degrade the phosphoramidite.

  • Observation and Dilution: If the amidite remains insoluble, add a known volume of additional solvent to decrease the concentration and repeat steps 4-6.

Data Summary

The choice of protecting group on the guanine base of TNA phosphoramidites has a significant impact on performance in solid-phase synthesis.

Protecting Group StrategyKey CharacteristicsImpact on SolubilityCoupling EfficiencyReference
DPC and Acetyl Protected tG Bulky DPC group at O6 position.Poor solubility, requiring large solvent volumes for synthesis.Lower, due to steric hindrance from the DPC group.[1][2]
Acetyl Protected tG (via 2-amino-6-chloropurine) Less bulky acetyl group.Improved solubility compared to DPC-protected amidite.Higher, due to reduced steric hindrance.[2]

Relationship between Protecting Groups and Synthesis Outcomes

The selection of a protecting group for TNA-G amidites creates a trade-off between synthetic yield and downstream performance.

G cluster_0 Protecting Group Choice cluster_1 Synthesis & Performance Outcomes dpc Bulky DPC Group solubility Solubility in Acetonitrile dpc->solubility Decreases coupling Coupling Efficiency dpc->coupling Decreases (Steric Hindrance) acetyl Less Bulky Acetyl Group acetyl->solubility Increases acetyl->coupling Increases synthesis_yield Oligonucleotide Yield solubility->synthesis_yield Impacts coupling->synthesis_yield Directly Impacts

References

preventing depurination during TNA synthesis and deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Threose Nucleic Acid (TNA) Synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during TNA synthesis and deprotection, with a special focus on preventing depurination.

Troubleshooting Guide: Depurination and Synthesis Failures

Depurination, the hydrolytic cleavage of the N-glycosidic bond connecting a purine (B94841) base (Adenine or Guanine) to the sugar backbone, is a primary cause of yield loss and sequence truncation in oligonucleotide synthesis. While TNA is inherently more stable than DNA against acid-mediated degradation, certain conditions can still lead to unwanted depurination.

Observed Problem Potential Cause Recommended Solution(s)
Low yield of full-length product after deprotection Depurination during synthesis: Repeated exposure to acidic conditions during the 5'-DMT deprotection (detritylation) step can cause gradual purine loss.• Minimize the time of acid exposure during each detritylation step. • Ensure the detritylation reagent is fresh and anhydrous. • For highly sensitive or purine-rich sequences, consider using electron-donating protecting groups on purine bases (e.g., formamidines), which are known to stabilize the N-glycosidic bond in DNA synthesis.
Significant product degradation observed on gel/HPLC post-deprotection Depurination during final deprotection: Although the final deprotection is typically basic, residual acid from previous steps or harsh basic conditions can promote depurination, leading to strand cleavage at the resulting abasic site.• Ensure complete neutralization of the solid support before initiating the final basic deprotection. • Use the standard, validated deprotection protocol (Ammonium Hydroxide (B78521), 55°C, 18h). • For TNA containing base-sensitive modifications, consider milder deprotection cocktails such as AMA (Ammonium hydroxide/Methylamine) or potassium carbonate in methanol (B129727) at room temperature.[1][2]
Presence of multiple shorter fragments in final product Chain cleavage at apurinic sites: Apurinic sites generated by depurination are unstable under basic deprotection conditions and will lead to cleavage of the phosphodiester backbone.• This is a direct consequence of depurination. Address the root cause by optimizing detritylation and deprotection steps as described above. • Purify the crude product using methods that can resolve full-length oligonucleotides from shorter fragments (e.g., PAGE or HPLC).
Difficulty in synthesizing long, purine-rich TNA sequences On-resin aggregation and steric hindrance: Purine-rich sequences are prone to forming secondary structures and aggregating on the solid support, which can hinder coupling efficiency and lead to truncated sequences. While not directly depurination, this is a common issue for such sequences.• Employ specialized solid supports designed to minimize aggregation. • Optimize coupling times and reagents for difficult sequences. • Consider backbone modifications, such as the introduction of a 2-hydroxy-4-methoxybenzyl (Hmb) group, which has been shown to improve the synthesis of purine-rich peptide nucleic acids (PNAs) and may be applicable to TNA.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is depurination and why is it a concern during TNA synthesis?

A1: Depurination is a chemical reaction where the bond linking a purine base (adenine or guanine) to the threose sugar is broken, leading to the loss of the base and the formation of an "abasic" or "apurinic" (AP) site.[] This reaction is typically catalyzed by acidic conditions. During solid-phase synthesis, the repetitive acidic step required to remove the 5'-dimethoxytrityl (DMT) protecting group can cause gradual depurination. The resulting abasic site is unstable and can lead to chain cleavage during the final basic deprotection step, significantly reducing the yield of the desired full-length TNA oligonucleotide.[6]

Q2: How does the stability of TNA towards depurination compare to DNA and RNA?

A2: TNA is significantly more resistant to acid-mediated degradation and depurination than both DNA and RNA. Mechanistic studies have shown that the unique 2',3'-phosphodiester linkage in the TNA backbone helps to destabilize the transition state required for the cleavage of the N-glycosidic bond.[2] This inherent stability is a major advantage of TNA as a xeno-nucleic acid therapeutic.

Data Presentation: Comparative Stability of Nucleic Acids

The following table summarizes the half-lives (t½) of TNA, DNA, and RNA under acidic conditions, highlighting the superior stability of TNA.

Nucleic Acid Half-life (t½) at pH 3.3, 90°C Relative Rate of Degradation
TNA 6.3 hours1x (Baseline)
RNA 40.8 minutes~9x faster than TNA
DNA 10.9 minutes~35x faster than TNA
Data sourced from Lee et al., Nucleic Acids Research, 2023.[2][]

Q3: What is the standard protocol for the final deprotection of TNA oligonucleotides?

A3: The most widely used and validated protocol for the final deprotection and cleavage of TNA from the solid support involves treatment with a solution of 28% aqueous ammonium (B1175870) hydroxide for 18 hours at 55°C.[2] This procedure effectively removes the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate (B84403) backbone, while cleaving the oligonucleotide from the support.

Experimental Protocols: Standard TNA Deprotection

Objective: To cleave the synthesized TNA oligonucleotide from the solid support and remove all remaining protecting groups.

Reagents & Materials:

  • TNA-loaded CPG solid support in a synthesis column

  • 28% Aqueous Ammonium Hydroxide (NH₄OH)

  • Heating block or oven set to 55°C

  • Screw-cap vials

  • Syringes

Methodology:

  • Carefully transfer the TNA-loaded solid support from the synthesis column into a 2 mL screw-cap vial.

  • Add 1-2 mL of 28% aqueous ammonium hydroxide to the vial, ensuring the support is fully submerged.

  • Securely cap the vial to prevent ammonia (B1221849) gas from escaping.

  • Place the vial in a heating block or oven pre-heated to 55°C.

  • Incubate for 18 hours.

  • After incubation, allow the vial to cool to room temperature.

  • Carefully open the vial in a fume hood.

  • Transfer the supernatant containing the deprotected TNA oligonucleotide to a new tube.

  • Wash the solid support with nuclease-free water and combine the wash with the supernatant.

  • Dry the solution using a centrifugal vacuum concentrator.

  • The resulting pellet contains the crude, deprotected TNA oligonucleotide, ready for purification (e.g., by HPLC or PAGE).

Q4: Are there milder deprotection methods that can be used for TNA, especially if my sequence contains sensitive modifications?

A4: Yes. While the standard ammonium hydroxide protocol is robust, milder conditions developed for sensitive DNA and RNA oligonucleotides can be adapted for TNA. These are particularly useful if the TNA sequence includes sensitive dyes or other modified bases. Some common mild deprotection reagents include:

  • AMA (Ammonium hydroxide / 40% aqueous Methylamine, 1:1 v/v): This mixture can significantly reduce deprotection times, often to as little as 10-15 minutes at 65°C.[1][7]

  • Potassium Carbonate in Methanol (0.05 M): This is an "ultra-mild" reagent used for extremely base-sensitive protecting groups and modifications, typically requiring 4 hours at room temperature.[2]

  • t-Butylamine/Water (1:3 v/v): This reagent can be used for several hours (e.g., 6 hours) at 60°C and is an effective alternative to ammonium hydroxide.[1]

When using these alternative methods, it is crucial to use compatible protecting groups on the TNA phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) to ensure complete and clean deprotection.[2]

Visual Guides and Workflows

Mechanism of Acid-Catalyzed Depurination

The following diagram illustrates the two-step chemical process of depurination that occurs under acidic conditions, leading to strand cleavage upon subsequent base treatment.

Depurination_Mechanism cluster_0 Step 1: Acid-Catalyzed Hydrolysis cluster_1 Step 2: Base-Mediated Strand Cleavage TNA_Purine Purine-TNA Strand (Adenine or Guanine) Abasic Apurinic (AP) Site + Released Purine Base TNA_Purine->Abasic N-glycosidic bond cleavage Proton H+ Abasic_Site Apurinic (AP) Site Abasic->Abasic_Site Unstable Intermediate Cleaved Cleaved TNA Fragments Abasic_Site->Cleaved β-elimination Base OH- (Base)

Mechanism of depurination and subsequent strand cleavage.
Troubleshooting Workflow for Low TNA Synthesis Yield

This workflow provides a logical sequence of steps to diagnose and resolve issues of low yield, which are often linked to depurination.

Troubleshooting_Workflow Start Problem: Low Yield of Full-Length TNA Check_Crude Analyze Crude Product (HPLC/PAGE) Start->Check_Crude Is_Degraded Multiple short fragments (degradation)? Check_Crude->Is_Degraded Depurination_Suspected Root Cause: Likely Depurination Is_Degraded->Depurination_Suspected Yes No_Degradation Main peak is n-1, n-2... (truncation) Is_Degraded->No_Degradation No Optimize_Detritylation Solution 1: Optimize Detritylation - Minimize acid exposure time - Use fresh reagents Depurination_Suspected->Optimize_Detritylation Optimize_Deprotection Solution 2: Optimize Deprotection - Ensure full neutralization - Use milder conditions (AMA, K₂CO₃) Depurination_Suspected->Optimize_Deprotection End Resolved: Improved Yield Optimize_Detritylation->End Optimize_Deprotection->End Coupling_Issue Root Cause: Inefficient Coupling No_Degradation->Coupling_Issue Optimize_Coupling Solution: Optimize Coupling - Increase coupling time - Check phosphoramidite (B1245037) quality - Address purine-rich aggregation Coupling_Issue->Optimize_Coupling Optimize_Coupling->End

A logical workflow for troubleshooting low-yield TNA synthesis.

References

impact of O6-CONPh2 group on cleavage from solid support

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with solid-phase synthesis involving the O6-diphenylcarbamoyl (O6-CONPh2) protecting group, particularly for guanosine (B1672433) residues in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when cleaving oligonucleotides with an O6-diphenylcarbamoyl (DPC) protected guanosine from solid support?

The primary challenge is ensuring complete and efficient removal of the DPC group without causing unwanted side reactions. The O6-diphenylcarbamoyl group is known to be more robust than standard exocyclic amine protecting groups. Incomplete deprotection can lead to a heterogeneous final product, complicating purification and downstream applications. Furthermore, certain deprotection conditions can lead to side reactions, such as modification of the guanine (B1146940) base.

Q2: I am observing incomplete cleavage or low yield of my oligonucleotide. What are the potential causes?

Low cleavage yield can stem from several factors:

  • Inefficient Deprotection Reagent: The chosen cleavage cocktail may not be sufficiently potent or the reaction time and temperature may be inadequate for the complete removal of the O6-CONPh2 group.

  • Degraded Reagents: Using old or improperly stored reagents, such as ammonium (B1175870) hydroxide (B78521) that is not fresh, can lead to incomplete deprotection.

  • Steric Hindrance: The sequence context around the modified guanosine might sterically hinder the access of the deprotection reagent to the cleavage site.

  • Adsorption to Support: The cleaved oligonucleotide may non-specifically adsorb to the solid support, especially if it is highly hydrophobic or has a strong secondary structure.

Q3: Are there any known side reactions associated with the deprotection of O6-CONPh2 protected guanosine?

Yes, a notable side reaction is the susceptibility of the O6-protected guanine to modification during synthesis, which can then lead to further reactions during deprotection. Specifically, the modified guanine can be more prone to transamination. For instance, treatment with ethylenediamine (B42938) (EDA) has been observed to cause a displacement reaction at the O6 position of N2-isobutyryl-O6-diphenylcarbamoyl-2'-deoxyguanosine.[1]

Q4: What are the recommended cleavage conditions for removing the O6-CONPh2 group?

A one-pot procedure has been shown to be effective for the deprotection of oligonucleotides containing O6-diphenylcarbamoyl-protected guanosine. This method involves a pre-treatment with dilute ammonium hydroxide followed by the addition of ethylenediamine.[1] Standard protocols using AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine) are also widely used for general oligonucleotide deprotection and can be effective, though specific optimization for the O6-CONPh2 group may be necessary.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the cleavage of oligonucleotides containing the O6-CONPh2 group from solid support.

Issue 1: Incomplete Cleavage/Low Yield

Symptoms:

  • Low absorbance reading (e.g., A260) of the cleaved oligonucleotide solution.

  • Presence of a significant amount of product remaining on the solid support (can be tested by a subsequent, more stringent cleavage).

  • HPLC or Mass Spectrometry analysis shows a low peak for the desired product.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Deprotection Time/Temperature Extend the incubation time or increase the temperature of the cleavage reaction. Refer to the data table below for typical deprotection times with various reagents.
Ineffective Cleavage Reagent Switch to a more potent cleavage cocktail. If using standard ammonium hydroxide, consider trying an AMA-based protocol or the one-pot method with ethylenediamine.[1][2]
Degraded Reagents Always use fresh, high-quality reagents. Ensure that ammonium hydroxide and methylamine (B109427) solutions are properly stored and have not expired.
Product Adsorption to Support After the initial cleavage, wash the solid support with a small amount of a different solvent (e.g., acetonitrile/water mixture) to elute any adsorbed product.
Issue 2: Presence of Unexpected Side Products in HPLC/MS

Symptoms:

  • Multiple peaks in the HPLC chromatogram of the crude product.

  • Mass spectrometry data shows masses that do not correspond to the expected product or simple deletion sequences.

Possible Causes & Solutions:

CauseRecommended Action
Transamination or other Base Modification This can occur if the O6-CONPh2 group makes the guanine susceptible to modification during synthesis and subsequent deprotection. The use of ethylenediamine has been noted to cause a displacement reaction.[1] Consider using a milder deprotection protocol or a different protecting group strategy if this issue persists.
Incomplete Removal of Other Protecting Groups Ensure that the deprotection conditions are sufficient to remove all other protecting groups on the nucleobases and the phosphate (B84403) backbone. The removal of the isobutyryl group on guanine is often the rate-determining step in standard deprotections.[4]
Reaction with Scavengers (if used) While less common in oligonucleotide cleavage compared to peptide cleavage, ensure that any scavengers used are compatible with the oligonucleotide and do not lead to adduct formation.

Data Presentation

The following table summarizes cleavage/deprotection conditions for various protecting groups, including data for a one-pot method effective for the O6-CONPh2 group.

Protecting GroupReagentTemperatureTimeYield/EfficiencyCitation
N2-ibu-O6-DPC-dG One-Pot: Dilute NH4OH then EDA/ACN/EtOH/H2ORoom Temp.30 min (NH4OH) + 6 hr (EDA)~55-70% (increase over 2-step)[1]
N2-ibu-O6-DPC-dG Two-Step: Conc. NH4OH then EDA/ACN/EtOH/H2ORoom Temp.2 hr (NH4OH) + 6 hr (EDA)(Baseline for comparison)[1]
Standard (iBu-dG)AMA (NH4OH/Methylamine 1:1)65 °C10 minStandard/High[2]
Standard (Ac-dC)AMA (NH4OH/Methylamine 1:1)65 °C< 10 min (almost instantaneous)Standard/High[2]
Standard (Bz-dA)AMA (NH4OH/Methylamine 1:1)65 °C10 minStandard/High[2]
Standard (iBu-dG)Conc. NH4OH55 °C5 hrStandard/High[4]

Experimental Protocols

Protocol: One-Pot Cleavage and Deprotection of Oligonucleotides Containing O6-CONPh2-dG [1]

This protocol is adapted from a method developed for methylphosphonate (B1257008) oligonucleotides but is applicable to standard phosphodiester linkages as well.

Materials:

  • Solid support-bound oligonucleotide containing O6-CONPh2-dG.

  • Dilute ammonium hydroxide solution.

  • Ethylenediamine (EDA).

  • Acetonitrile (ACN).

  • Ethanol (B145695) (EtOH).

  • Water (H2O).

Procedure:

  • To the solid support-bound oligonucleotide (approximately 1 µmole) in a reaction vessel, add 1 mL of dilute ammonium hydroxide solution.

  • Incubate at room temperature for 30 minutes with gentle agitation.

  • To the same vessel, add 1 mL of a solution of EDA/ACN/EtOH/H2O (50/23.75/23.75/2.5 v/v/v/v).

  • Continue to incubate at room temperature for 6 hours with gentle agitation.

  • After incubation, collect the supernatant containing the cleaved and deprotected oligonucleotide.

  • Wash the solid support with an ACN/water (1:1) solution and combine the wash with the supernatant.

  • Evaporate the combined solution to dryness using a rotary evaporator or centrifugal vacuum concentrator.

  • Co-evaporate the residue with ethanol three times to remove residual EDA.

  • Reconstitute the oligonucleotide in an appropriate buffer for analysis (e.g., HPLC, MS) and purification.

Visualization

Troubleshooting_Cleavage_O6CONPh2 cluster_start Start: Cleavage from Solid Support cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_end Outcome Start Perform Cleavage Protocol Analysis Analyze Crude Product (HPLC, MS, A260) Start->Analysis CheckYield Is Yield Satisfactory? Analysis->CheckYield CheckPurity Is Purity Acceptable? CheckYield->CheckPurity Yes IncompleteCleavage Incomplete Cleavage/Deprotection CheckYield->IncompleteCleavage No SideProducts Side Products Observed CheckPurity->SideProducts No Purification Proceed to Purification CheckPurity->Purification Yes OptimizeConditions Optimize Conditions: - Increase time/temp - Use fresh/stronger reagents IncompleteCleavage->OptimizeConditions InvestigateSideRxns Investigate Side Reactions: - Check for transamination - Consider milder conditions SideProducts->InvestigateSideRxns OptimizeConditions->Start RepeatSynthesis Repeat Synthesis with Modified Protocol InvestigateSideRxns->RepeatSynthesis

Caption: Troubleshooting workflow for cleavage of O6-CONPh2 protected oligonucleotides.

References

Technical Support Center: Optimizing Full-Length Therapeutic Nucleic Acid (TNA) Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Therapeutic Nucleic Acid (TNA) production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to improving the yield of full-length TNA products.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your TNA synthesis and purification workflow.

Issue 1: Low Overall RNA Yield After In Vitro Transcription (IVT)

Q: My in vitro transcription (IVT) reaction resulted in a significantly lower RNA yield than expected. What are the potential causes and how can I troubleshoot this?

A: Low RNA yield is a common issue that can often be traced back to the quality of the DNA template or suboptimal reaction conditions.[1]

Potential Causes & Solutions:

  • Poor DNA Template Quality: The efficiency of IVT is highly dependent on the quality of the DNA template.[] Contaminants such as residual proteins, salts, or ethanol (B145695) from the plasmid purification process can inhibit RNA polymerase.

    • Troubleshooting Steps:

      • Re-purify the DNA template: Use a high-quality plasmid purification kit or perform a phenol-chloroform extraction followed by ethanol precipitation to remove inhibitors.

      • Verify Template Concentration and Purity: Measure the DNA concentration using a spectrophotometer (e.g., NanoDrop) and assess purity by checking the A260/A280 ratio (should be ~1.8) and A260/A230 ratio (should be 2.0-2.2).[3]

      • Ensure Complete Linearization: IVT requires a linearized DNA template to prevent run-off transcription and generate transcripts of a defined length.[] Confirm complete linearization by running an aliquot on an agarose (B213101) gel alongside the uncut plasmid. Incompletely linearized (nicked or supercoiled) DNA can negatively impact the quality of the final product.[4]

  • Suboptimal IVT Reaction Components: The concentration and ratio of components in the IVT reaction are critical for high yield.

    • Troubleshooting Steps:

      • Optimize DNA Template Concentration: The optimal amount of DNA template can vary, but higher concentrations generally lead to increased mRNA yields.[] Titrate the amount of template DNA in the reaction to find the optimal concentration for your specific construct.

      • Check NTP and Magnesium (Mg²⁺) Concentrations: NTPs are the building blocks for the RNA transcript, and Mg²⁺ is a critical cofactor for RNA polymerase. Ensure NTPs are not degraded and are used at the recommended concentration. The Mg²⁺ concentration can significantly impact yield; it's often a key parameter to optimize.[5] A fed-batch approach, where NTPs and Mg²⁺ are added during the reaction as they are depleted, can also increase productivity.[6]

      • Add DTT: Including a reducing agent like Dithiothreitol (DTT) at a final concentration of 5 mM in the reaction can sometimes improve the yield.[1]

  • Enzyme Activity: The T7 RNA polymerase may be inactive or inhibited.

    • Troubleshooting Steps:

      • Use a fresh aliquot of enzyme: Avoid multiple freeze-thaw cycles.

      • Ensure proper storage: Store the enzyme at -20°C or -80°C in a non-frost-free freezer.

      • Consider Enzyme Concentration: While lowering the enzyme:DNA ratio can be economical, ensure it's sufficient for high turnover.[7]

Issue 2: Low Percentage of Full-Length Product (Poor Integrity)

Q: My total RNA yield is adequate, but analysis shows a low percentage of the full-length product, with many shorter, incomplete transcripts. How can I improve the integrity of my TNA product?

A: A low percentage of full-length product (FLP), or low integrity, indicates that transcription is terminating prematurely or that the RNA is degrading during the process.[8][9] This is a critical issue, as only full-length transcripts are viable for in vivo expression.[9]

Potential Causes & Solutions:

  • Premature Transcription Termination: T7 RNA polymerase can dissociate from the DNA template before reaching the end, especially with long or complex sequences like those in self-amplifying RNA (saRNA).[8]

    • Troubleshooting Steps:

      • Optimize Reaction Temperature: For long transcripts like saRNA, a lower reaction temperature can be vital for producing high-quality, full-length products.[5] While the standard temperature for T7 RNA polymerase is 37°C, lowering it may improve integrity at the cost of total yield.[5][7]

      • Optimize Reaction Time: Longer incubation times can lead to a higher yield of total RNA but may decrease the fidelity and integrity of the product.[10] This is because polymerase molecules that may have paused after a misincorporation event can eventually extend, leading to errors in the final transcript.[10] Perform a time-course experiment to find the optimal balance between yield and integrity.[10]

      • DNA Sequence Optimization: Certain DNA sequences, such as those with a high AU content or rare codons, can cause the polymerase to pause or terminate prematurely.[9] Codon optimization of the template sequence can help mitigate this.[9]

      • Use a Mutant T7 RNA Polymerase: Specific mutations in the T7 RNA polymerase, particularly in the thumb domain, can increase the stability of the transcription complex and reduce premature termination, leading to higher mRNA integrity.[9]

  • RNA Degradation: RNA is highly susceptible to degradation by RNases or hydrolysis.

    • Troubleshooting Steps:

      • Maintain an RNase-Free Environment: Use RNase-free water, pipette tips, and tubes. Wear gloves and work in a dedicated clean area.

      • Avoid High Temperatures and Long Incubations: Prolonged incubation at elevated temperatures (like 37°C) can lead to RNA hydrolysis, which reduces the percentage of full-length product.[4]

      • Optimize Magnesium (Mg²⁺) Concentration: While essential for the reaction, excessively high concentrations of Mg²⁺ can promote RNA degradation.[5] The optimal Mg²⁺ concentration is a trade-off between yield and integrity. For saRNA, a lower Mg²⁺ concentration (e.g., 10 mM) was found to be important for reducing dsRNA formation.[5]

  • Inefficient Purification: The purification process itself can lead to a loss of full-length product or enrichment of shorter fragments.

    • Troubleshooting Steps:

      • Optimize Purification Buffers: When using oligo-dT purification to capture the poly(A) tail of the mRNA, the wash buffer is critical. A more stringent wash buffer can be better at removing material that is not full-length (e.g., missing a tail), thereby increasing the FLP of the final product, though this may come at the expense of overall yield.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to optimize for a successful in vitro transcription (IVT) reaction?

A1: The most critical parameters that profoundly impact RNA quality and yield are the DNA template quality, nucleotide and magnesium concentrations, T7 RNA polymerase concentration, reaction temperature, and reaction time.[][5][8] The interplay between these factors is key; for example, optimizing for the highest possible yield might compromise the integrity (percentage of full-length product).[5]

Q2: How does the quality of the linearized DNA template affect the IVT reaction?

A2: The DNA template is the foundation of the IVT reaction. High-quality, fully linearized, and pure DNA is essential for achieving high yields of full-length RNA.[]

  • Purity: Contaminants from plasmid prep can inhibit RNA polymerase.[1]

  • Linearization: A clear starting and stopping point provided by a linearized template is necessary to generate complete mRNA molecules.[] Nicked or damaged DNA within the template can lead to truncated RNA transcripts, reducing the percentage of full-length product.[4]

  • Promoter Sequence: The template must contain a strong, properly placed promoter sequence (e.g., T7, T3, or SP6) upstream of the gene of interest to ensure efficient transcription initiation.[]

Q3: What are the common impurities in an IVT reaction, and why are they a concern?

A3: Besides the desired full-length TNA product, IVT reactions can produce several impurities, including abortive short transcripts, double-stranded RNA (dsRNA), and residual DNA template, NTPs, and enzymes.[][11] DsRNA is a particular concern for therapeutic applications as it can trigger an unwanted immune response. Controlling these impurities is critical for the safety and efficacy of the final product.[12]

Q4: What are the recommended methods for purifying full-length TNA products?

A4: Purification aims to remove reaction impurities and enrich for the full-length TNA. A common and effective method is oligo-dT affinity chromatography, which selectively binds the poly(A) tail of the full-length mRNA.[4] Other methods include precipitation (e.g., with LiCl), size exclusion chromatography (SEC), and anion exchange (AEX) chromatography.[11] Often, a multi-step purification process is required to achieve the high purity needed for therapeutic applications.[13][14] It's important to note that purification often involves a trade-off between purity (or FLP) and yield; optimizing wash conditions to remove more impurities may also lead to the loss of some product.[4][15]

Q5: Which analytical techniques are used to assess the yield and quality of TNA products?

A5: A suite of analytical methods is required to ensure the quality, purity, and integrity of TNA products.[16]

  • Quantification (Yield): UV spectroscopy (e.g., NanoDrop) or fluorescence-based assays (e.g., RiboGreen) are used to determine the total RNA concentration.

  • Integrity and Size Distribution (Full-Length Product): Capillary gel electrophoresis (CGE) and fragment analyzers (like the Bioanalyzer) are powerful tools used to assess RNA length, size distribution, and the percentage of intact mRNA.[11] Agarose gel electrophoresis can also provide a qualitative assessment.[7]

  • Purity (Impurities): High-performance liquid chromatography (HPLC), particularly ion-pair reversed-phase (IP-RP) HPLC, is used to separate and quantify the TNA product from impurities like dsRNA and abortive transcripts.[7][17]

Quantitative Data Summary

Table 1: Effect of IVT Parameters on Self-Amplifying RNA (saRNA) Yield and Integrity

ParameterCondition 1Result 1 (Yield/Integrity)Condition 2Result 2 (Yield/Integrity)Source
DNA Template 20 ng/µL834.1 µg / 71.2%60 ng/µL1121.5 µg / 86.5% (Optimized)[8]
Mg²⁺ Concentration 32 mMLower Integrity52 mMHigher Integrity (up to a point)[8]
Reaction Time 1 hourLower Yield2 hoursOptimal Yield/Integrity[8]
Temperature Higher TempHigher Yield / Lower IntegrityLower TempLower Yield / Higher Integrity[5]

Note: Data is illustrative of trends identified in the cited literature. Optimal values are highly dependent on the specific TNA construct and other reaction components.

Experimental Protocols

Protocol: Optimized In Vitro Transcription for High-Yield mRNA

This protocol provides a general framework for performing an IVT reaction. Concentrations and incubation times should be optimized for each specific template and desired outcome (yield vs. integrity).

1. DNA Template Preparation: a. Linearize the plasmid DNA containing the T7 promoter and the sequence of interest with a suitable restriction enzyme. b. Purify the linearized DNA template using a column-based kit or phenol-chloroform extraction followed by ethanol precipitation. c. Resuspend the purified, linearized DNA in nuclease-free water. d. Verify complete linearization on an agarose gel and accurately quantify the DNA concentration.

2. In Vitro Transcription Reaction Assembly: a. At room temperature, combine the following components in a nuclease-free microcentrifuge tube in the order listed. (This is a typical 20 µL reaction; scale up as needed).

ComponentFinal ConcentrationExample Volume (for 20 µL)
Nuclease-Free Water-to 20 µL
10X Transcription Buffer1X2 µL
NTP mix (25 mM each)2.5 mM each2 µL
Linearized DNA Template40-60 ng/µLX µL
T7 RNA Polymerase2.5 U/µL1 µL

3. Incubation: a. Incubate the reaction at the optimal temperature. While 37°C is standard, a lower temperature may be required for long transcripts to improve integrity.[5] b. Incubate for the optimal duration, typically 2-4 hours. A time-course experiment is recommended to balance yield and product quality.[10]

4. DNase Treatment: a. Following incubation, add 1 µL of RNase-free DNase I to the reaction mixture to digest the DNA template. b. Incubate for 15-30 minutes at 37°C.

5. RNA Purification: a. Purify the synthesized RNA using a method appropriate for your downstream application, such as LiCl precipitation, a spin column-based purification kit, or oligo-dT affinity chromatography for polyadenylated transcripts.

6. Quality Control: a. Quantify the RNA yield using a spectrophotometer. b. Assess the integrity and percentage of full-length product using capillary gel electrophoresis (e.g., Agilent Bioanalyzer).[11]

Visualizations

IVT_Workflow cluster_0 Template Preparation cluster_1 Synthesis cluster_2 Purification & Analysis Plasmid Plasmid DNA Linearize Linearization (Restriction Digest) Plasmid->Linearize PurifyDNA Template Purification Linearize->PurifyDNA IVT In Vitro Transcription (T7 Polymerase, NTPs, Mg²⁺) PurifyDNA->IVT DNase DNase I Treatment IVT->DNase PurifyRNA RNA Purification (e.g., Oligo-dT, Chromatography) DNase->PurifyRNA QC Quality Control (CGE, HPLC, Spectro.) PurifyRNA->QC Final Full-Length TNA Product QC->Final

Caption: High-level workflow for Therapeutic Nucleic Acid (TNA) production.

Troubleshooting_Yield Start Low Yield of Full-Length TNA CheckTotalYield Is total RNA yield low? Start->CheckTotalYield CheckIntegrity Is % Full-Length Product (FLP) low? Start->CheckIntegrity TemplateQuality Assess DNA Template (Purity, Linearization) CheckTotalYield->TemplateQuality Yes Degradation Check for RNA Degradation (RNase-free, Temp, Time) CheckIntegrity->Degradation Yes ReactionConditions Optimize IVT Reaction (NTPs, Mg²⁺, Enzyme) TemplateQuality->ReactionConditions Solution1 Re-purify DNA, Verify Linearization TemplateQuality->Solution1 Solution2 Titrate components, Use fresh enzyme ReactionConditions->Solution2 Termination Address Premature Termination (Optimize Temp, Time, Sequence) Degradation->Termination Solution3 Reduce temp/time, Use RNase inhibitors Degradation->Solution3 Purification Optimize Purification (Wash Buffers) Termination->Purification Termination->Solution3 Solution4 Use more stringent wash buffers Purification->Solution4

Caption: Decision tree for troubleshooting low full-length TNA yield.

IVT_Components cluster_inputs Reaction Inputs cluster_outputs Reaction Outputs cluster_desired Desired Product cluster_impurities Process-Related Impurities IVT IVT Reaction Product Full-Length TNA IVT->Product dsRNA dsRNA IVT->dsRNA Abortive Abortive Transcripts IVT->Abortive Residuals Residual Template/NTPs IVT->Residuals Template Linearized DNA Template (w/ T7 Promoter) Template->IVT Enzyme T7 RNA Polymerase Enzyme->IVT NTPs NTPs (A, U, G, C) NTPs->IVT Buffer Buffer (Mg²⁺, etc.) Buffer->IVT

Caption: Key components and potential impurities of an IVT reaction.

References

removal of N2-acetyl protecting group from guanine in TNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the removal of the N2-acetyl protecting group from guanine (B1146940) residues in Threose Nucleic Acid (TNA) oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for removing the N2-acetyl protecting group from guanine in TNA?

A1: The most common method for the deprotection of the N2-acetyl group on guanine, along with other standard base protecting groups and cleavage from the solid support, is treatment with aqueous ammonium (B1175870) hydroxide (B78521).[1][2] A typical procedure involves incubating the solid support-bound TNA oligonucleotide in concentrated ammonium hydroxide (28-30%) at an elevated temperature.

Q2: Are there alternative, milder deprotection methods available for sensitive TNA oligonucleotides?

A2: Yes, for TNA oligonucleotides containing sensitive modifications that cannot withstand harsh alkaline conditions, milder deprotection strategies can be employed.[2][3] One such method involves the use of 0.05 M potassium carbonate in methanol, which is particularly useful when "UltraMILD" phosphoramidites have been used in the synthesis.[3] Another option is the use of AMA, a mixture of aqueous ammonium hydroxide and aqueous methylamine, which can significantly reduce deprotection times.[3][4]

Q3: How can I monitor the completion of the deprotection reaction?

A3: The completion of the deprotection can be monitored by various analytical techniques. The most common methods are reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS).[1][5] In RP-HPLC, the fully deprotected TNA oligonucleotide will have a different retention time compared to the partially or fully protected species. Mass spectrometry can confirm the exact molecular weight of the final product, ensuring all protecting groups have been removed.

Q4: What is the purpose of the N2-acetyl protecting group on guanine during TNA synthesis?

A4: The N2-acetyl group on the guanine base serves to protect the exocyclic amine from undesired side reactions during the automated solid-phase synthesis of TNA oligonucleotides.[2] This protection is crucial for preventing modifications during the phosphoramidite (B1245037) coupling and capping steps of the synthesis cycle.

Troubleshooting Guide

Issue 1: Incomplete removal of the N2-acetyl protecting group.

  • Question: My analysis (RP-HPLC or MS) indicates that the N2-acetyl group on guanine is not fully removed. What could be the cause and how can I fix it?

  • Answer:

    • Potential Cause 1: Insufficient reaction time or temperature. The deprotection reaction may not have been allowed to proceed for a sufficient duration or at the optimal temperature.

      • Solution: Increase the incubation time or the temperature of the deprotection reaction. Refer to the quantitative data table below for recommended conditions.

    • Potential Cause 2: Old or low-quality deprotection reagent. The concentration of the ammonium hydroxide solution may have decreased over time due to ammonia (B1221849) gas evaporation.

      • Solution: Use a fresh, unopened bottle of concentrated ammonium hydroxide for the deprotection step.[3]

    • Potential Cause 3: Inefficient agitation. Poor mixing of the solid support with the deprotection solution can lead to incomplete reaction.

      • Solution: Ensure the reaction vial is properly sealed and agitated (e.g., using a shaker or vortexer) throughout the incubation period.

Issue 2: Observation of side products or degradation of the TNA oligonucleotide.

  • Question: I am observing unexpected peaks in my HPLC chromatogram or masses in my MS spectrum that suggest degradation of my TNA oligonucleotide. What could be happening?

  • Answer:

    • Potential Cause 1: Prolonged exposure to harsh conditions. While necessary for deprotection, extended exposure to strong bases at high temperatures can lead to degradation of the TNA backbone or modifications of the bases.

      • Solution: Optimize the deprotection time and temperature to be sufficient for complete deprotection but not excessively long. Consider using a milder deprotection method if your TNA sequence is particularly sensitive.

    • Potential Cause 2: Presence of sensitive functional groups. If your TNA oligonucleotide contains modifications that are not stable under standard deprotection conditions, these can be altered or degraded.

      • Solution: A thorough review of the chemical stability of all components of your oligonucleotide is necessary to select an appropriate deprotection strategy.[2] For sensitive molecules, a milder deprotection protocol is recommended.[3]

Issue 3: Low yield of the final TNA product.

  • Question: After deprotection and purification, the final yield of my TNA oligonucleotide is lower than expected. What are the possible reasons?

  • Answer:

    • Potential Cause 1: Incomplete cleavage from the solid support. The conditions used may not have been sufficient to efficiently cleave the TNA from the solid support.

      • Solution: Ensure that the cleavage and deprotection steps are performed for the recommended duration and at the correct temperature. Standard cleavage is generally achieved with concentrated ammonium hydroxide at room temperature before heating for deprotection.[2]

    • Potential Cause 2: Loss of product during post-deprotection workup. The purification and desalting steps following deprotection can sometimes lead to sample loss.

      • Solution: Carefully optimize your purification protocol (e.g., HPLC, cartridge purification) to maximize recovery.[2] Ensure all transfer steps are performed with care.

Experimental Protocols

Protocol 1: Standard Deprotection using Aqueous Ammonium Hydroxide

This protocol is suitable for most standard TNA oligonucleotides.

  • Preparation: After synthesis, dry the solid support containing the TNA oligonucleotide thoroughly under a stream of argon or in a vacuum desiccator.

  • Cleavage and Deprotection:

    • Transfer the solid support to a 1.5 mL screw-cap microcentrifuge tube.

    • Add 1.0 mL of concentrated aqueous ammonium hydroxide (28-30%) to the tube.

    • Seal the tube tightly and incubate at 55°C for 12-18 hours with gentle agitation.[1]

  • Workup:

    • Allow the tube to cool to room temperature.

    • Centrifuge the tube to pellet the solid support.

    • Carefully transfer the supernatant containing the deprotected TNA oligonucleotide to a new tube.

    • Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.

  • Purification: Resuspend the dried TNA pellet in an appropriate buffer for purification by HPLC or other methods.[1][5]

Protocol 2: Mild Deprotection using Potassium Carbonate in Methanol

This protocol is recommended for TNA oligonucleotides with sensitive modifications. Note that this method requires the use of base-protecting groups that are labile under these mild conditions (e.g., "UltraMILD" phosphoramidites).[3]

  • Preparation: As in Protocol 1, ensure the solid support is completely dry.

  • Deprotection:

    • Transfer the solid support to a 1.5 mL microcentrifuge tube.

    • Add 1.0 mL of 0.05 M potassium carbonate in methanol.

    • Seal the tube and incubate at room temperature for 4 hours with gentle agitation.[3]

  • Workup:

    • Centrifuge the tube to pellet the solid support.

    • Transfer the supernatant to a new tube.

    • Neutralize the solution by adding a suitable acid (e.g., acetic acid) before proceeding to evaporation.

  • Purification: Dry the sample and purify as described in Protocol 1.

Quantitative Data Summary

ParameterStandard Deprotection (Aqueous NH₄OH)Mild Deprotection (K₂CO₃ in Methanol)AMA Deprotection
Reagent Concentrated Aqueous Ammonium Hydroxide (28-30%)0.05 M Potassium Carbonate in Methanol1:1 (v/v) Aqueous NH₄OH and 40% Aqueous Methylamine
Temperature 55 °CRoom Temperature65 °C
Time 12 - 18 hours[1]4 hours[3]10 - 15 minutes[3][4]
Primary Use Case Standard TNA oligonucleotidesTNA with sensitive modificationsRapid deprotection

Visualizations

Deprotection_Workflow cluster_synthesis TNA Synthesis cluster_deprotection Deprotection cluster_analysis Analysis & Purification Synthesis Solid-Phase TNA Synthesis Cleavage Cleavage from Support & Base Deprotection Synthesis->Cleavage Add Deprotection Reagent Evaporation Solvent Evaporation Cleavage->Evaporation Purification Purification (e.g., HPLC) Evaporation->Purification Analysis QC Analysis (MS, HPLC) Purification->Analysis

Caption: Experimental workflow for the deprotection of TNA oligonucleotides.

Troubleshooting_Guide node_sol node_sol Start Incomplete Deprotection? TimeTemp Sufficient Time & Temperature? Start->TimeTemp No Success Deprotection Complete Start->Success Yes Reagent Fresh Reagent? TimeTemp->Reagent Yes Sol_TimeTemp Increase Time/ Temperature TimeTemp->Sol_TimeTemp No Agitation Adequate Agitation? Reagent->Agitation Yes Sol_Reagent Use Fresh Reagent Reagent->Sol_Reagent No Sol_Agitation Ensure Proper Mixing Agitation->Sol_Agitation No Agitation->Success Yes

References

Technical Support Center: Synthesis of Guanosine TNA Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of guanosine (B1672433) TNA phosphoramidite (B1245037). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this complex but crucial process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of guanosine TNA phosphoramidite and subsequent oligonucleotide synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of desired N9 regioisomer Formation of the undesired N7 regioisomer during glycosylation.Employ a bulky protecting group on the guanine (B1146940) base to sterically hinder N7 glycosylation and favor the N9 isomer. The diphenylcarbamoyl (DPC) group is one such option, though it presents its own challenges.[1][2][3][4][5] An alternative strategy is to use a starting material like 2-amino-6-chloropurine (B14584) which favors the formation of the N9 regioisomer.[2][3]
Poor solubility of N-acetyl protected guanine The inherent properties of the protected guanine starting material.This is a known challenge, particularly when installing the DPC protecting group, often requiring large volumes of solvents like pyridine.[2][3] Consider alternative synthetic routes that avoid this specific protecting group strategy, such as the 2-amino-6-chloropurine method.
Laborious workup and purification Use of bulky protecting groups like DPC can lead to difficult workups, including extensive washing and issues with product isolation.[2][3]The synthetic route starting from 2-amino-6-chloropurine has been reported to overcome these challenges.[2][3] For general purification, silica (B1680970) gel column chromatography is a standard method.[2][3]
Low coupling efficiency during solid-phase oligonucleotide synthesis Steric hindrance from bulky protecting groups on the phosphoramidite, such as the DPC group.[2][3] Suboptimal synthesis conditions (e.g., coupling time, phosphoramidite concentration).[2][3]Consider using a guanosine TNA phosphoramidite with a less bulky protecting group, such as an acetyl group, which has been shown to have higher coupling efficiency.[2] Optimize solid-phase synthesis conditions, for example by extending coupling times or increasing the phosphoramidite concentration.[2][3]
Incomplete deprotection of oligonucleotides Inefficient removal of protecting groups from the nucleobase, phosphate (B84403), or sugar moieties.For standard deprotection, treatment with 30% aqueous ammonium (B1175870) hydroxide (B78521) at 55°C for 18 hours is a common protocol.[2][3] For more base-labile oligonucleotides, alternative deprotection cocktails and conditions may be necessary.[6]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of guanosine TNA phosphoramidite?

A1: The primary challenges include controlling the regioselectivity of the glycosylation reaction to obtain the desired N9 isomer over the N7 isomer, the low solubility of protected guanine precursors, and the potential for low coupling efficiency during oligonucleotide synthesis due to bulky protecting groups.[1][2][3][4][5]

Q2: How does the choice of protecting group for the guanine base affect the synthesis?

A2: The protecting group on the guanine base is critical. A bulky group like diphenylcarbamoyl (DPC) can effectively direct the glycosylation to the desired N9 position.[1][2][3][4][5] However, the DPC group can also lead to poor solubility of the starting material, a more laborious workup, and reduced coupling efficiency during solid-phase synthesis due to steric hindrance.[2][3] Newer methods utilize alternative strategies, such as starting with 2-amino-6-chloropurine, to avoid the issues associated with the DPC group.[2][3]

Q3: What is an alternative to the DPC-protected guanosine TNA phosphoramidite synthesis?

A3: An improved synthetic route utilizes commercially available 2-amino-6-chloropurine.[2][3] This strategy involves a conversion of the 6-chloropurine (B14466) to guanine after the glycosylation step, which proceeds with high regioselectivity for the N9 isomer. This method avoids the solubility and workup issues associated with the DPC-protected guanine.[2][3]

Q4: How can I improve the coupling efficiency of guanosine TNA phosphoramidite during oligonucleotide synthesis?

A4: To improve coupling efficiency, consider using a phosphoramidite with a less bulky protecting group on the guanine base.[2] It has been demonstrated that a less bulky acetyl-protected guanosine TNA phosphoramidite has a higher coupling efficiency than one with a DPC group.[2] Additionally, optimizing the conditions of the solid-phase synthesis, such as increasing the coupling time or the concentration of the phosphoramidite, can also enhance efficiency.[2][3]

Quantitative Data Summary

The choice of protecting group on the guanosine TNA phosphoramidite can significantly impact the efficiency of oligonucleotide synthesis. The following table summarizes the coupling efficiency of different guanosine TNA phosphoramidites.

Guanosine TNA Phosphoramidite Protecting GroupCrude Yield of Oligonucleotides (%)Coupling Efficiency (%)
DPC and Acetyl protected4570
Acetyl protected (No DPC)6585

Data is based on the synthesis of a chimeric oligonucleotide under suboptimal conditions to highlight differences in coupling efficiency.[2]

Experimental Protocols

General Protocol for Solid-Phase Oligonucleotide Synthesis

This protocol describes the general steps for incorporating guanosine TNA phosphoramidite into an oligonucleotide sequence using an automated DNA synthesizer.

  • Phosphoramidite Preparation : Dissolve the guanosine TNA phosphoramidite in anhydrous acetonitrile (B52724) to the desired concentration (e.g., 50 mM).[2][3]

  • Automated Synthesis : Perform the oligonucleotide synthesis on a DNA synthesizer (e.g., ABI 3400) using standard phosphoramidite chemistry cycles.[2][3]

    • Deblocking : Removal of the 5'-dimethoxytrityl (DMT) group.

    • Coupling : Addition of the phosphoramidite to the growing oligonucleotide chain. A typical coupling time is 5 minutes.[2][3]

    • Capping : Acetylation of unreacted 5'-hydroxyl groups.

    • Oxidation : Oxidation of the phosphite (B83602) triester to a more stable phosphate triester.

  • Cleavage and Deprotection : After synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups by incubating with 30% aqueous ammonium hydroxide at 55°C for 18 hours.[2][3]

  • Analysis : Analyze the crude product by methods such as Anion-Exchange HPLC (AEX-HPLC) and MALDI-TOF mass spectrometry to determine the yield and purity of the full-length product.[2][3]

Visualizations

Experimental Workflow: Traditional vs. Improved Guanosine TNA Phosphoramidite Synthesis

G cluster_0 Traditional Synthesis cluster_1 Improved Synthesis N_acetyl_guanine N-acetyl Guanine DPC_protection DPC Protection N_acetyl_guanine->DPC_protection Glycosylation_trad Glycosylation DPC_protection->Glycosylation_trad Phosphitylation_trad Phosphitylation Glycosylation_trad->Phosphitylation_trad DPC_amidite DPC-protected Guanosine TNA Phosphoramidite Phosphitylation_trad->DPC_amidite amino_chloro_purine 2-amino-6-chloropurine Glycosylation_imp Glycosylation amino_chloro_purine->Glycosylation_imp Conversion_to_G Conversion to Guanine Glycosylation_imp->Conversion_to_G Phosphitylation_imp Phosphitylation Conversion_to_G->Phosphitylation_imp Acetyl_amidite Acetyl-protected Guanosine TNA Phosphoramidite Phosphitylation_imp->Acetyl_amidite

Caption: Comparison of synthetic routes for guanosine TNA phosphoramidite.

Logical Relationship: Challenges in Traditional Guanosine TNA Phosphoramidite Synthesis

G DPC_group Bulky DPC Protecting Group Low_solubility Low Solubility of N-acetyl Guanine DPC_group->Low_solubility Laborious_workup Laborious Workup & Purification DPC_group->Laborious_workup Steric_hindrance Steric Hindrance DPC_group->Steric_hindrance Low_coupling_efficiency Low Coupling Efficiency in Oligo Synthesis Steric_hindrance->Low_coupling_efficiency

Caption: Interrelated challenges of using a DPC protecting group.

References

Validation & Comparative

A Comparative Guide to TNA Probe Hybridization Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Threose Nucleic Acid (TNA) probes with other common nucleic acid-based probes, including DNA, RNA, Locked Nucleic Acid (LNA), and Peptide Nucleic Acid (PNA). The information presented is supported by experimental data to assist in the selection of the most appropriate probe technology for various research and development applications.

Executive Summary

Threose Nucleic Acid (TNA) is an artificial nucleic acid analog that exhibits several advantageous properties for molecular detection and diagnostics. Notably, TNA probes demonstrate exceptional nuclease resistance and maintain high thermal stability when hybridized to RNA targets. While direct kinetic comparisons are still emerging, available data suggests that TNA offers a compelling alternative to traditional DNA and RNA probes, and in some aspects, to other modified nucleic acids like LNA and PNA. This guide will delve into the quantitative performance metrics, detailed experimental protocols for validation, and visual representations of relevant workflows and pathways.

Data Presentation: A Comparative Analysis of Probe Performance

The following tables summarize the key performance indicators for TNA, DNA, RNA, LNA, and PNA probes based on available experimental data.

Parameter TNA Probes DNA Probes RNA Probes LNA Probes PNA Probes References
Hybridization Affinity (Tm per modification) vs. RNA Target ~ -5.0°C (destabilizing)BaselineHigher than DNA:DNA+2 to +8°CHigh, salt independent[1][2]
Hybridization Affinity (Tm per modification) vs. DNA Target ~ -2.3 to +1.6°CBaselineHigher than DNA:DNAHighHigh, salt independent[1]
Association Rate (kon) (M⁻¹s⁻¹) Data not available~10⁵ - 10⁶~10⁶Slower than DNA~10⁴ - 10⁵[3][4][5]
Dissociation Rate (koff) (s⁻¹) Data not available~10⁻³ - 10⁻⁴Slower than DNASlower than DNA~10⁻⁴[3][4][5]
Nuclease Resistance (Half-life in serum) > 24 hours~1.35 - 2.22 hoursMinutesHighHigh[6][7]
Mismatch Discrimination (ΔTm) High (qualitative)Low to moderateModerateHigh (up to 12.3°C for A:A)High[6][8]

Table 1: Comparison of Key Performance Metrics for Different Probe Types. This table provides a summary of the hybridization affinity, kinetics, nuclease resistance, and mismatch discrimination capabilities of TNA, DNA, RNA, LNA, and PNA probes.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of probe performance.

Protocol 1: Fluorescence-Based Hybridization Assay (Solution-Phase)

This protocol is designed to quantify the hybridization kinetics (association and dissociation rates) of fluorescently labeled probes to their targets in a solution.

Materials:

  • Fluorescently labeled probe (e.g., with Cy3 or FAM)

  • Unlabeled target oligonucleotide

  • Hybridization Buffer (e.g., 10 mM Phosphate Buffer, 100 mM NaCl, pH 7.0)

  • Fluorometer with temperature control and rapid mixing capabilities (e.g., stopped-flow accessory)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the fluorescently labeled probe at a concentration of 1 µM in hybridization buffer.

    • Prepare a series of target oligonucleotide solutions at varying concentrations (e.g., 1 µM, 2 µM, 5 µM, 10 µM) in the same hybridization buffer.

  • Instrument Setup:

    • Set the fluorometer to the excitation and emission wavelengths appropriate for the chosen fluorophore.

    • Equilibrate the sample chamber to the desired hybridization temperature (e.g., 25°C).

  • Association Rate (kon) Measurement:

    • Rapidly mix equal volumes of the probe solution (at a final concentration, e.g., 50 nM) and a target solution (at a final concentration, e.g., 250 nM) in the fluorometer.

    • Record the increase in fluorescence intensity over time. The time course of the fluorescence change reflects the hybridization of the probe to the target.

    • Repeat the measurement for each target concentration.

    • The observed rate constant (k_obs) for each concentration is determined by fitting the kinetic data to a single exponential function.

    • Plot k_obs versus the target concentration. The slope of this plot represents the association rate constant (kon).

  • Dissociation Rate (koff) Measurement:

    • Pre-hybridize the fluorescently labeled probe with a stoichiometric amount of the target oligonucleotide.

    • Rapidly mix the pre-hybridized duplex solution with a large excess of an unlabeled oligonucleotide that is complementary to the fluorescent probe (a "chase" strand).

    • Record the decrease in fluorescence intensity over time as the fluorescent probe dissociates from the target and hybridizes to the chase strand.

    • The rate of fluorescence decrease, fitted to a single exponential decay, directly gives the dissociation rate constant (koff).

Protocol 2: Nuclease Stability Assay (Serum Stability)

This protocol assesses the stability of nucleic acid probes in the presence of nucleases found in serum.

Materials:

  • Labeled probe (e.g., 5'-radiolabeled with ³²P or fluorescently labeled)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Phosphorimager or fluorescence gel scanner

Procedure:

  • Sample Preparation:

    • Prepare a solution of the labeled probe at a known concentration in PBS.

    • In separate microcentrifuge tubes, mix the labeled probe with 10% FBS in PBS to a final probe concentration of, for example, 1 µM.

  • Incubation:

    • Incubate the samples at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture and immediately quench the nuclease activity by adding a stop solution (e.g., formamide (B127407) loading buffer with EDTA) and freezing at -20°C.

  • Gel Electrophoresis:

    • Thaw the samples and load them onto a denaturing polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Analysis:

    • Visualize the bands using a phosphorimager or fluorescence scanner.

    • Quantify the intensity of the full-length probe band at each time point.

    • Calculate the percentage of intact probe remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of intact probe versus time and fit the data to a one-phase decay model to determine the half-life (t₁/₂) of the probe in serum.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to TNA probe validation and application.

G cluster_0 Probe Design & Synthesis cluster_1 Hybridization Assay cluster_2 Stability & Specificity Target Sequence Selection Target Sequence Selection Probe Design (TNA) Probe Design (TNA) Target Sequence Selection->Probe Design (TNA) Solid-Phase Synthesis Solid-Phase Synthesis Probe Design (TNA)->Solid-Phase Synthesis Purification & QC Purification & QC Solid-Phase Synthesis->Purification & QC Probe Labeling Probe Labeling Purification & QC->Probe Labeling Hybridization Reaction Hybridization Reaction Probe Labeling->Hybridization Reaction Fluorescence Detection Fluorescence Detection Hybridization Reaction->Fluorescence Detection Kinetic Analysis Kinetic Analysis Fluorescence Detection->Kinetic Analysis Performance Validation Performance Validation Kinetic Analysis->Performance Validation Nuclease Stability Assay Nuclease Stability Assay Melting Temp. Analysis Melting Temp. Analysis Nuclease Stability Assay->Melting Temp. Analysis Mismatch Discrimination Mismatch Discrimination Melting Temp. Analysis->Mismatch Discrimination Mismatch Discrimination->Performance Validation miRNA_pathway miRNA_gene miRNA Gene pri_miRNA pri-miRNA miRNA_gene->pri_miRNA Transcription pre_miRNA pre-miRNA pri_miRNA->pre_miRNA Drosha miRNA_duplex miRNA:miRNA* duplex pre_miRNA->miRNA_duplex Dicer Hybridization Hybridization pre_miRNA->Hybridization RISC RISC Loading miRNA_duplex->RISC Target_mRNA Target mRNA RISC->Target_mRNA Target Recognition Translation_Repression Translation Repression Target_mRNA->Translation_Repression mRNA_Degradation mRNA Degradation Target_mRNA->mRNA_Degradation TNA_probe TNA Probe (Fluorophore-Quencher) TNA_probe->Hybridization Fluorescence Fluorescence Signal Hybridization->Fluorescence

References

TNA:DNA vs. DNA:DNA Duplexes: A Comparative Analysis of Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of xeno-nucleic acids (XNAs) has opened new avenues in synthetic biology, aptamer development, and diagnostics. Among these, threose nucleic acid (TNA) has garnered significant attention due to its unique structural properties and its ability to form stable duplexes with natural nucleic acids. This guide provides a detailed comparison of the thermal stability of TNA:DNA hybrid duplexes versus traditional DNA:DNA duplexes, supported by experimental data, to inform research and development in nucleic acid-based technologies.

Probing Duplex Stability: A Head-to-Head Comparison

The thermal stability of a nucleic acid duplex is a critical parameter, dictating its behavior in various biological and biotechnological applications. This stability is commonly quantified by the melting temperature (Tm), the temperature at which half of the duplex dissociates into single strands. A higher Tm indicates greater stability.

Recent studies have revealed that the thermal stability of TNA:DNA duplexes is highly dependent on the purine (B94841) content of the TNA strand.[1][2] In contrast to the predictable stability of DNA:DNA duplexes based on GC content, TNA:DNA duplexes exhibit a more complex behavior.

Quantitative Data Summary

The following table summarizes the melting temperatures (Tm) of various 8-mer and 12-mer TNA:DNA and DNA:DNA duplexes, highlighting the influence of purine content on duplex stability.

Duplex TypeSequence (5'-3')Purine Content (TNA/DNA Strand)Tm (°C)
8-mer TNA:DNA25%20.3
TNA:DNA25%22.8
DNA:DNA25%34.9
DNA:DNA25%34.8
TNA:DNA50%20.0
DNA:DNA50%Not Reported
TNA:DNA75%36.1
TNA:DNA75%35.0
12-mer TNA:DNA25%44.6
TNA:DNA50%51.0
TNA:DNA50%51.1
TNA:DNA75%68.5

Data sourced from "Thermostability Trends of TNA:DNA Duplexes Reveal Strong Purine Dependence"[1].

Key Observations:

  • Low Purine Content: TNA:DNA duplexes with low (25%) purine content in the TNA strand are significantly less stable, with Tm values often more than 5°C lower than their analogous DNA:DNA duplexes.[1][2]

  • High Purine Content: Conversely, TNA:DNA duplexes with high (75%) purine content in the TNA strand exhibit markedly greater stability, with Tm values surpassing those of corresponding DNA:DNA duplexes.[1][2]

  • Structural Implications: This purine-dependent stability is linked to the conformational preferences of the duplex. High purine content in the TNA strand induces an A-form-like helical geometry, which is inherently more stable.[1][3][4] In contrast, low purine content results in a B-form-like conformation, similar to standard DNA:DNA duplexes, but with reduced stability.[1]

Experimental Protocol: UV-Melting Temperature (Tm) Analysis

The determination of nucleic acid duplex thermal stability is routinely performed using UV-Vis spectrophotometry to monitor the denaturation process as a function of temperature.

Methodology:

  • Sample Preparation:

    • Lyophilized single-stranded DNA and TNA oligonucleotides are resuspended in a buffered solution. A common buffer consists of 1.0 M NaCl, 10 mM NaH2PO4, and 0.1 mM EDTA, with the pH adjusted to 7.0.[1]

    • Equimolar amounts of the complementary strands are mixed to achieve the desired final duplex concentration (e.g., 10 µM total oligonucleotide concentration).[1]

  • Annealing:

    • To ensure proper duplex formation, the mixed oligonucleotide solution is first heated to a temperature well above the expected Tm (e.g., 90°C or 95°C) for a short period (e.g., 1-5 minutes).[5][6]

    • The solution is then slowly cooled to a temperature below the expected Tm (e.g., 20°C or 4°C) to allow for the annealing of the complementary strands.[1][5]

  • UV-Melting Curve Acquisition:

    • The annealed duplex solution is placed in a quartz cuvette within a temperature-controlled UV-Vis spectrophotometer.[5][7]

    • The absorbance of the sample at 260 nm is monitored as the temperature is gradually increased at a controlled rate (e.g., 1°C/minute).[6][8]

    • The temperature ramp typically spans from a low temperature (e.g., 20°C) to a high temperature where the duplex is fully denatured (e.g., 80°C or 95°C).[5][7]

  • Data Analysis:

    • As the temperature increases, the duplex denatures, causing an increase in the UV absorbance at 260 nm, a phenomenon known as the hyperchromic effect.[7]

    • A melting curve is generated by plotting absorbance versus temperature.

    • The melting temperature (Tm) is determined as the temperature at the midpoint of the transition from the lower (duplex) to the upper (single-stranded) absorbance baseline. This is often calculated from the first derivative of the melting curve.[8]

Visualizing the Structural Basis of Stability

The fundamental differences in the sugar-phosphate backbone of TNA and DNA underpin the observed variations in duplex stability. The following diagram illustrates the key structural distinctions and their influence on the resulting duplex conformation.

G cluster_0 Component Molecules cluster_1 Backbone Structure cluster_2 Duplex Conformation & Stability DNA_sugar Deoxyribose Sugar 5-carbon ring DNA_backbone DNA Backbone (5'-3' linkage) DNA_sugar->DNA_backbone Forms TNA_sugar Threose Sugar 4-carbon ring TNA_backbone TNA Backbone (3'-2' linkage) TNA_sugar->TNA_backbone Forms Phosphate Phosphate Group Phosphate->DNA_backbone Phosphate->TNA_backbone Base Nucleobase (A, T, C, G) Base->DNA_backbone Base->TNA_backbone DNA_DNA DNA:DNA Duplex (B-form helix) DNA_backbone->DNA_DNA Hybridizes to DNA TNA_DNA_low TNA:DNA Duplex (Low Purine) B-form like Lower Stability TNA_backbone->TNA_DNA_low Hybridizes to DNA TNA_DNA_high TNA:DNA Duplex (High Purine) A-form like Higher Stability TNA_backbone->TNA_DNA_high Hybridizes to DNA

Caption: Structural differences between DNA and TNA leading to varied duplex stability.

References

A Comparative Guide to the Helical Structures of TNA and DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective structural comparison between Threose Nucleic Acid (TNA), a promising synthetic genetic polymer, and its natural counterpart, Deoxyribonucleic Acid (DNA). By presenting key structural parameters, fundamental chemical differences, and the experimental protocols used for their determination, this document serves as a valuable resource for researchers in nucleic acid chemistry, synthetic biology, and pharmacology.

Fundamental Backbone and Sugar Differences

The primary distinction between TNA and DNA lies in the sugar-phosphate backbone. TNA is constructed from α-L-threofuranose sugars, which are four-carbon tetroses, linked by 2' to 3' phosphodiester bonds. In contrast, DNA utilizes a five-carbon 2'-deoxyribose sugar linked by 3' to 5' phosphodiester bonds. This results in a TNA backbone repeat unit that is one atom shorter than that of DNA, leading to significant conformational rigidity and altered helical parameters.[1][2]

G cluster_DNA DNA Backbone (3'-5' linkage) cluster_TNA TNA Backbone (2'-3' linkage) d_p1 Phosphate d_s1 Deoxyribose (5-carbon) d_p1->d_s1 d_p2 Phosphate d_s1->d_p2 3' 5' d_s2 Deoxyribose (5-carbon) d_p2->d_s2 d_p3 Phosphate d_s2->d_p3 3' 5' t_p1 Phosphate t_s1 Threose (4-carbon) t_p1->t_s1 t_p2 Phosphate t_s1->t_p2 2' 3' t_s2 Threose (4-carbon) t_p2->t_s2 t_p3 Phosphate t_s2->t_p3 2' 3' G cluster_workflow NMR Experimental Workflow prep Sample Preparation (Oligonucleotide Synthesis, Purification, Annealing) acq Data Acquisition (1D/2D NMR: COSY, TOCSY, NOESY) prep->acq assign Resonance Assignment (Assigning signals to specific nuclei in the sequence) acq->assign restrain Derive Structural Restraints (Distances from NOESY, Torsion angles from J-coupling) assign->restrain calc Structure Calculation (Distance Geometry, Simulated Annealing) restrain->calc refine Structure Refinement & Validation (Ensemble of structures evaluated against experimental data) calc->refine

References

TNA vs. Other Xeno-Nucleic Acids: A Comparative Guide for Genetic Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of genetic research is continually expanding with the advent of xeno-nucleic acids (XNAs). These synthetic analogs of DNA and RNA offer novel properties that can overcome the limitations of their natural counterparts. Among the most promising XNAs is Threose Nucleic Acid (TNA), distinguished by its unique four-carbon sugar backbone. This guide provides an objective comparison of TNA with other prominent XNAs, supported by experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable genetic polymer for your research needs.

Executive Summary

Threose Nucleic Acid (TNA) stands out in the field of synthetic genetics due to its distinct structural and functional properties. Its threose sugar backbone, differing from the deoxyribose of DNA and ribose of RNA, imparts exceptional resistance to nuclease degradation, a critical attribute for in vivo applications. TNA can form stable duplexes with itself, DNA, and RNA, enabling the storage and transfer of genetic information. While other XNAs, such as Hexitol Nucleic Acid (HNA), Locked Nucleic Acid (LNA), and 2'-Fluoro Arabino Nucleic Acid (FANA), also offer enhanced stability and unique hybridization characteristics, TNA's combination of a simplified backbone, strong binding affinity, and proven evolvability makes it a compelling candidate for various applications in diagnostics, therapeutics, and synthetic biology.

Performance Comparison: TNA vs. Other XNAs

The selection of an XNA for a specific application depends on a careful evaluation of its biochemical and biophysical properties. The following tables summarize key quantitative data comparing TNA with other commonly used XNAs. It is important to note that direct side-by-side comparisons under identical experimental conditions are limited in the literature; therefore, the data presented is a synthesis from various studies.

Table 1: Hybridization and Thermal Stability (Tm)

The thermal stability of XNA duplexes is a crucial parameter for applications requiring specific hybridization, such as in antisense therapy and diagnostics. The melting temperature (Tm) is the temperature at which 50% of the duplex dissociates.

XNA DuplexSequence ContextTm (°C)Key Observations & Citations
TNA :DNA12-mer, 75% purine (B94841) in TNA68.5TNA:DNA duplex stability is highly dependent on purine content in the TNA strand. High purine content significantly increases Tm.[1][2]
TNA :DNA12-mer, 25% purine in TNA44.6Low purine content in the TNA strand leads to lower thermal stability compared to analogous DNA:DNA duplexes.[1][2]
TNA :RNA10-mer~55TNA generally forms more stable duplexes with RNA than with DNA.[3]
FANA :RNA-Generally higher than DNA:RNAThe 2'-fluoro modification in FANA pre-organizes the sugar pucker, leading to increased duplex stability with RNA.[4]
HNA :RNA-Forms stable A-type helicesHNA's six-membered ring restricts its conformation, favoring stable duplexes with RNA.[4]
LNA :DNA-Significantly higher than DNA:DNAThe methylene (B1212753) bridge in LNA "locks" the ribose in an RNA-like conformation, dramatically increasing Tm.[5]
Table 2: Nuclease Resistance

A major advantage of XNAs is their resistance to degradation by cellular nucleases, which is critical for therapeutic applications.

XNANuclease SourceHalf-life / % IntactKey Observations & Citations
TNA Acid-mediated degradation (pH 3.3, 90°C)t½ ≈ 6.3 hoursSignificantly more resistant to acid-mediated degradation than DNA (t½ ≈ 10.9 min) and RNA (t½ ≈ 40.8 min).
TNA Fetal Bovine Serum (FBS)High stabilityTNA-protected DNA nanostructures show enhanced stability in FBS.[6][7]
TNA Snake Venom PhosphodiesteraseHigh resistanceTNA modification enhances nuclease resistance more than 2'-O-methyl or 2'-fluoro ribose modifications.[8]
Other XNAs (general) Various NucleasesGenerally high resistanceThe modified backbones of XNAs are not recognized by most natural nucleases, conferring high biostability.[4]
Table 3: Enzymatic Synthesis and Replication

The ability to synthesize and reverse transcribe XNAs using polymerases is essential for applications involving in vitro evolution (SELEX) and genetic information transfer.

XNAPolymerase (Synthesis)Polymerase (Reverse Transcription)Fidelity (errors/position)Key Observations & Citations
TNA Kod-RI (engineered)Bst DNA Polymerase I~5.3 x 10⁻²Engineered polymerases are required for TNA synthesis. Bst polymerase is a natural enzyme that can efficiently reverse transcribe TNA.[5]
HNA Pol6G12 (engineered)Engineered RT4.3 x 10⁻³HNA demonstrates one of the highest fidelities in a full replication cycle among the tested XNAs.[5]
CeNA C7 (engineered)RT521K (engineered)4.3 x 10⁻³CeNA shares a high fidelity profile with HNA.[5]
FANA D4K (engineered)RT521 (engineered)-FANA can be efficiently synthesized and reverse transcribed by engineered polymerases.[5]
ANA D4K (engineered)RT521 (engineered)-Similar to FANA, ANA is compatible with engineered polymerase systems.[5]
LNA C7 (engineered)RT521K (engineered)5.3 x 10⁻²LNA shows a higher error rate in replication compared to HNA and CeNA.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments involving TNA.

Solid-Phase Synthesis of TNA Oligonucleotides (Phosphoramidite Chemistry)

This protocol outlines the standard cycle for automated solid-phase synthesis of TNA oligonucleotides.

  • Preparation:

    • TNA phosphoramidite (B1245037) monomers (A, G, C, T) are dissolved in anhydrous acetonitrile (B52724) to a concentration of 0.1 M.

    • A solid support (e.g., controlled pore glass - CPG) functionalized with the first TNA nucleoside is packed into a synthesis column.

  • Synthesis Cycle:

    • Step 1: Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treating with a solution of 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM) for approximately 60-90 seconds. The column is then washed with acetonitrile.

    • Step 2: Coupling: The next TNA phosphoramidite (5-fold molar excess) and an activator (e.g., 5-ethylthio-1H-tetrazole, 20-fold molar excess) are delivered to the column. The coupling reaction proceeds for 5-10 minutes to form a phosphite (B83602) triester linkage. The column is then washed with acetonitrile.

    • Step 3: Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants. This is achieved by treating the support with a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole) for approximately 30 seconds. The column is then washed with acetonitrile.

    • Step 4: Oxidation: The unstable phosphite triester is oxidized to a stable phosphotriester using a solution of 0.02 M iodine in a mixture of tetrahydrofuran, pyridine, and water for about 30 seconds. The column is then washed with acetonitrile.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate (B84403) backbone are removed by incubation in a solution of aqueous ammonium (B1175870) hydroxide (B78521) at 55°C for 12-16 hours.

  • Purification:

    • The crude TNA oligonucleotide is purified by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Enzymatic Synthesis of TNA from a DNA Template

This protocol describes a typical primer extension reaction to synthesize a TNA strand using an engineered DNA polymerase.

  • Reaction Setup (10 µL total volume):

    • 1 µL 10x ThermoPol Reaction Buffer (200 mM Tris-HCl, 100 mM (NH₄)₂SO₄, 100 mM KCl, 20 mM MgSO₄, 1% Triton X-100, pH 8.8)

    • 1 µL DNA template (1 µM)

    • 1 µL DNA primer (1 µM), labeled with a fluorophore for visualization

    • 1 µL tNTP mix (10 mM each of tATP, tGTP, tCTP, tTTP)

    • 0.5 µL Kod-RI TNA polymerase (1 µM)

    • 5.5 µL Nuclease-free water

  • Reaction Protocol:

    • Anneal the primer to the template by heating to 95°C for 2 minutes, then cooling to room temperature.

    • Add the polymerase to the reaction mix.

    • Incubate the reaction at 55°C for 1-2 hours.

    • Quench the reaction by adding an equal volume of 2x stop buffer (95% formamide, 20 mM EDTA).

  • Analysis:

    • Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (dPAGE) and visualize the fluorescently labeled TNA product.

Reverse Transcription of TNA to DNA

This protocol outlines the synthesis of a complementary DNA (cDNA) strand from a TNA template.

  • Reaction Setup (10 µL total volume):

    • 1 µL 10x ThermoPol Reaction Buffer

    • 1 µL TNA template (1.5 µM)

    • 1 µL DNA primer (1 µM)

    • 1 µL dNTP mix (10 mM each)

    • 1 µL Bst DNA Polymerase I (4.5 µM)

    • 0.3 µL MgCl₂ (100 mM, final concentration 3 mM)

    • 4.7 µL Nuclease-free water

  • Reaction Protocol:

    • Anneal the primer to the TNA template by heating to 70°C for 5 minutes, then cooling to room temperature.

    • Add the polymerase and additional MgCl₂ to the reaction mix.

    • Incubate the reaction at 50°C for 1-2 hours.

    • Quench the reaction with a stop buffer.

  • Analysis:

    • Analyze the cDNA product by dPAGE.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams are generated using Graphviz (DOT language) to illustrate key concepts.

PI3K/AKT/mTOR Signaling Pathway and TNA-based Inhibition

TNA-based antisense oligonucleotides can be designed to target specific mRNAs and inhibit protein expression. This diagram illustrates the PI3K/AKT/mTOR pathway, a critical signaling cascade in cancer cell growth and survival, and shows the point of intervention by an anti-Akt TNA molecule.

PI3K_AKT_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PTEN PTEN PIP3->PTEN PDK1 PDK1 PIP3->PDK1 PTEN->PIP2 AKT AKT PDK1->AKT P mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth Anti_Akt_TNA Anti-Akt TNA Akt_mRNA Akt mRNA Anti_Akt_TNA->Akt_mRNA Ribosome Ribosome Akt_mRNA->Ribosome Ribosome->AKT

Caption: PI3K/AKT/mTOR pathway inhibited by an anti-Akt TNA antisense oligonucleotide.

Experimental Workflow for TNA Aptamer Selection (SELEX)

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is a powerful technique for identifying aptamers—short, single-stranded nucleic acids that bind to a specific target. This workflow outlines the process for selecting TNA aptamers.

TNA_SELEX_Workflow Start Start with DNA Library (Randomized Region) TNA_Synthesis Enzymatic Synthesis (DNA -> TNA Library) Start->TNA_Synthesis Incubation Incubate TNA Library with Target Molecule TNA_Synthesis->Incubation Partitioning Partitioning: Separate Bound from Unbound TNA Incubation->Partitioning Elution Elute Bound TNA Partitioning->Elution RT Reverse Transcription (TNA -> cDNA) Elution->RT PCR PCR Amplification of cDNA RT->PCR Next_Round Enriched DNA Pool for Next Round PCR->Next_Round Next_Round->TNA_Synthesis Repeat 8-15 rounds Sequencing Sequencing & Analysis of Enriched Pool Next_Round->Sequencing

Caption: A generalized workflow for the in vitro selection of TNA aptamers using SELEX.

Conclusion

TNA presents a robust and versatile platform for genetic research and the development of novel therapeutics and diagnostics. Its exceptional nuclease resistance, ability to hybridize with natural nucleic acids, and compatibility with enzymatic synthesis and evolution make it a powerful tool. While other XNAs also offer significant advantages, the unique properties of TNA, particularly its simplified backbone and demonstrated performance in antisense and aptamer applications, position it as a leading candidate for next-generation nucleic acid technologies. The choice between TNA and other XNAs will ultimately depend on the specific requirements of the intended application, including desired thermal stability, the need for enzymatic manipulation, and the biological context of the study. This guide provides a foundational understanding to inform such decisions and facilitate the exploration of XNAs in your research.

References

A Comparative Analysis of TNA and RNA Duplex Formation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the duplex-forming capabilities of Threose Nucleic Acid (TNA) and Ribonucleic Acid (RNA). Supported by experimental data, this document delves into the thermodynamic stability, structural conformations, and enzymatic interactions of TNA and RNA duplexes, offering insights into the potential of TNA as a therapeutic and biotechnological tool.

TNA, an artificial nucleic acid analogue with a simplified four-carbon threose backbone, has garnered significant interest for its ability to form stable Watson-Crick duplexes with itself and with natural nucleic acids like RNA.[1] This unique characteristic, coupled with its resistance to nuclease degradation, positions TNA as a promising candidate for various applications, from the development of high-affinity aptamers and antisense oligonucleotides to its exploration as a potential progenitor of RNA in prebiotic evolution.[2][3] This guide presents a comparative analysis of TNA and RNA duplex formation, summarizing key quantitative data and providing detailed experimental protocols for their characterization.

Thermodynamic Stability: A Quantitative Comparison

The stability of nucleic acid duplexes is a critical parameter for their biological function and therapeutic efficacy. The thermodynamic parameters, including melting temperature (Tm), enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), provide a quantitative measure of this stability.

Studies have shown that TNA can form stable duplexes with itself (TNA-TNA) and with RNA (TNA-RNA), with the TNA-RNA heteroduplex being particularly noteworthy for its enhanced stability compared to DNA-TNA heteroduplexes.[1] The thermal stability of these duplexes is often assessed by measuring the melting temperature (Tm), the temperature at which half of the duplex molecules dissociate into single strands.

Duplex TypeSequence (5'-3')Tm (°C)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°₃₇ (kcal/mol)Reference
RNA/RNAGCGUAGCUGC55.4-65.7-193.4-8.2[1]
TNA/RNAtG tC tG tU tA tG tC tU tG tC54.3-62.3-183.6-7.6[1]
DNA/DNAGCGTAGCTGC45.1-69.5-210.4-6.8[1]
TNA/DNAtG tC tG tU tA tG tC tU tG tC44.1-54.8-166.7-5.2[1]

Table 1: Thermodynamic Parameters of RNA, TNA, and DNA Duplexes. This table summarizes the melting temperatures (Tm) and other thermodynamic parameters for various nucleic acid duplexes, highlighting the comparable stability of TNA-RNA heteroduplexes to RNA-RNA duplexes.

Structural Conformation: A Tale of Two Helices

The structural conformation of a nucleic acid duplex plays a pivotal role in its recognition by enzymes and other molecules. While DNA typically adopts a B-form helix, RNA duplexes favor an A-form geometry. Structural studies using Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy have revealed that TNA duplexes, both homo-duplexes (TNA-TNA) and hetero-duplexes with RNA (TNA-RNA), predominantly adopt an A-form helical structure.[1][4][5][6] This structural mimicry of RNA is a key factor in TNA's ability to interact with biological systems that recognize RNA.

The A-form geometry of TNA is attributed to the conformational rigidity of the threose sugar in its backbone. This inherent structural preference of TNA can even template a DNA strand into an A-like conformation within a TNA-DNA heteroduplex.[1]

Experimental Workflows and Logical Relationships

The comparative analysis of TNA and RNA duplex formation involves a series of interconnected experimental procedures and logical deductions. The following diagram illustrates a typical workflow for characterizing and comparing these nucleic acid duplexes.

TNA_RNA_Comparison_Workflow cluster_synthesis Oligonucleotide Synthesis & Purification cluster_duplex Duplex Formation cluster_analysis Biophysical Characterization cluster_interpretation Comparative Analysis TNA_synth TNA Synthesis (Phosphoramidite Chemistry) Purification Purification (HPLC/PAGE) TNA_synth->Purification RNA_synth RNA Synthesis (In vitro Transcription or Chemical) RNA_synth->Purification Annealing Annealing Purification->Annealing Mix & Heat/Cool UV_Melt UV Thermal Denaturation (Tm, Thermodynamics) Annealing->UV_Melt CD_Spec Circular Dichroism (Helical Conformation) Annealing->CD_Spec NMR_Spec NMR Spectroscopy (Detailed Structure) Annealing->NMR_Spec Comparison Comparative Analysis of Thermodynamics & Structure UV_Melt->Comparison CD_Spec->Comparison NMR_Spec->Comparison

Caption: Workflow for the comparative analysis of TNA and RNA duplexes.

Key Experimental Protocols

Accurate and reproducible experimental data are the bedrock of any comparative analysis. This section provides detailed methodologies for the key experiments used to characterize TNA and RNA duplexes.

Oligonucleotide Synthesis and Purification

TNA Synthesis: TNA oligonucleotides are typically synthesized using automated solid-phase phosphoramidite (B1245037) chemistry on a DNA synthesizer.[7] The synthesis involves the sequential addition of DMTr-protected α-L-threofuranosyl nucleic acid phosphoramidite monomers.[7] Following synthesis, the oligonucleotides are cleaved from the solid support and deprotected.

RNA Synthesis: RNA oligonucleotides can be synthesized either chemically using phosphoramidite chemistry, similar to TNA and DNA, or enzymatically through in vitro transcription.[8][9] For structural studies requiring larger quantities of pure RNA, in vitro transcription using T7 RNA polymerase is a common method.[9]

Purification: Both TNA and RNA oligonucleotides are purified to ensure homogeneity. Common purification methods include denaturing polyacrylamide gel electrophoresis (PAGE) and high-performance liquid chromatography (HPLC), such as anion-exchange or reverse-phase HPLC.[8][10]

UV Thermal Denaturation for Thermodynamic Analysis

This protocol is used to determine the melting temperature (Tm) and thermodynamic parameters of nucleic acid duplexes.

  • Sample Preparation:

    • Dissolve the purified single-stranded TNA and RNA oligonucleotides in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

    • Determine the concentration of each strand using UV absorbance at 260 nm.

    • Mix equimolar amounts of the complementary strands to form the duplex.

    • Anneal the duplex by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.

  • UV-Vis Spectrophotometry:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

    • Place the duplex sample in a quartz cuvette with a defined path length (e.g., 1 cm).

    • Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 0.5°C/min or 1°C/min) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C).[11][12][13]

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to obtain a melting curve.

    • The Tm is the temperature at the midpoint of the transition.

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from the melting curves by fitting the data to a two-state model.

Circular Dichroism (CD) Spectroscopy for Structural Analysis

CD spectroscopy is a powerful technique to probe the secondary structure of nucleic acids.

  • Sample Preparation:

    • Prepare the duplex sample as described for UV thermal denaturation, typically at a concentration of 2-5 µM.

    • The buffer should be free of components that have high absorbance in the far-UV region.

  • CD Spectrometer:

    • Use a CD spectrometer capable of measurements in the far-UV range (typically 190-320 nm).

    • Place the sample in a quartz cuvette with a short path length (e.g., 0.1 cm or 0.2 cm).[14]

  • Data Acquisition:

    • Record the CD spectrum at a controlled temperature (e.g., 20°C).

    • The spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.[14][15]

  • Data Analysis:

    • The CD spectrum of an A-form helix (characteristic of RNA and TNA duplexes) typically shows a positive peak around 260-270 nm, a negative peak around 210 nm, and a crossover near 240 nm.

    • A B-form helix (characteristic of DNA) shows a positive peak around 275 nm, a negative peak around 245 nm, and a crossover near 258 nm.

    • Comparison of the CD spectra of TNA-containing duplexes with those of standard RNA and DNA duplexes allows for the determination of their helical conformation.[16][17]

The following diagram illustrates the logical flow of interpreting CD spectra for helical structure determination.

CD_Spectrum_Interpretation cluster_comparison Spectral Feature Comparison cluster_conclusion Helical Structure Conclusion start Obtain CD Spectrum of Duplex positive_peak Positive Peak at ~265 nm Negative Peak at ~210 nm start->positive_peak Observe b_form_features Positive Peak at ~275 nm Negative Peak at ~245 nm start->b_form_features Observe a_form A-form Helix positive_peak->a_form Indicates b_form B-form Helix b_form_features->b_form Indicates

Caption: Interpreting CD spectra for nucleic acid duplex conformation.

Enzymatic Recognition and Future Perspectives

The ability of TNA to be recognized by certain polymerases is a testament to its potential for integration into biological systems. While TNA is generally more resistant to nuclease degradation than DNA or RNA, some engineered polymerases have been shown to synthesize TNA from a DNA template and even reverse transcribe TNA back into DNA.[18] Furthermore, TNA enzymes (TNAzymes) have been evolved in vitro to catalyze specific reactions, such as RNA cleavage and ligation, demonstrating the functional potential of this artificial nucleic acid.[19][20][21]

The comparative analysis of TNA and RNA duplex formation underscores the remarkable properties of TNA as an RNA mimic. Its ability to form stable, A-form duplexes with RNA, coupled with its resistance to enzymatic degradation, makes it a compelling candidate for a wide range of applications in research and drug development. Further exploration of TNA's interactions with other cellular components will undoubtedly pave the way for novel therapeutic strategies and a deeper understanding of the fundamental principles of nucleic acid structure and function.

References

Validating the Biological Activity of TNA-Based Aptamers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of nucleic acid-based therapeutics and diagnostics, aptamers have emerged as a promising alternative to monoclonal antibodies. Their high specificity, affinity, and ease of synthesis make them attractive tools for a wide range of applications. However, the in vivo application of conventional DNA and RNA aptamers is often hampered by their susceptibility to nuclease degradation. Threose Nucleic Acid (TNA), a synthetic xeno-nucleic acid (XNA), offers a compelling solution to this stability issue. This guide provides a comprehensive comparison of TNA-based aptamers with their DNA and RNA counterparts, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in validating their biological activity.

Performance Comparison: TNA vs. DNA and RNA Aptamers

The primary advantage of TNA-based aptamers lies in their exceptional biological stability. Unlike DNA and RNA, the TNA backbone, with its threose sugar, is not recognized by nucleases, rendering it highly resistant to enzymatic degradation.[1][2] This inherent stability translates to a significantly longer half-life in biological fluids, a critical attribute for therapeutic applications.

Aptamer TypeTargetBinding Affinity (Kd)Serum Stability (Half-life)Key AdvantagesKey Disadvantages
TNA HIV Reverse Transcriptase~0.4–4.0 nM[1]High (resistant to nuclease digestion)[1][2]Exceptional biological stability, high affinity.[1][2]Requires engineered polymerases for selection.[1]
TNA ATP~20 µM[2]High (recalcitrant to nuclease digestion)[2]High specificity against other NTPs.[2]May have lower affinity for some small molecules compared to protein targets.[2]
DNA Thrombin~25-100 nM~60 minutes in human serum[3]Well-established selection methods, lower cost.[4]Susceptible to nuclease degradation.[5]
RNA T4 DNA PolymeraseNot specifiedSeconds in human serum (unmodified)[3]Can form more complex 3D structures.[4][5]Very low stability without modification.[3][5]
Modified RNA Tenascin-CNot specified>81 hours (with 2'-F pyrimidines)[3]Enhanced stability.[3]Modifications can alter binding affinity and increase cost.[3][6]

Experimental Protocols for Validating Biological Activity

Accurate validation of an aptamer's biological activity is crucial. Below are detailed protocols for key experiments used to characterize TNA-based aptamers.

Protocol 1: Nuclease Stability Assay

This assay compares the stability of TNA aptamers to DNA or RNA aptamers in the presence of nucleases, often in human serum or liver microsomes.

Materials:

  • 5'-radiolabeled (e.g., ³²P) or fluorescently labeled TNA, DNA, and RNA aptamers.

  • Human serum or a solution of specific nucleases (e.g., DNase I, RNase A).

  • Polyacrylamide gel electrophoresis (PAGE) apparatus.

  • Phosphorimager or fluorescence scanner.

  • Incubator at 37°C.

  • Stop solution (e.g., formamide (B127407) with EDTA).

Procedure:

  • Incubate the labeled aptamers (final concentration ~1 µM) in human serum (e.g., 90% v/v) at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction and immediately add stop solution to quench the enzymatic activity.

  • Analyze the samples by denaturing PAGE to separate the intact aptamer from degraded fragments.

  • Visualize the gel using a phosphorimager or fluorescence scanner.

  • Quantify the band intensity of the intact aptamer at each time point to determine the percentage of degradation over time and calculate the half-life.

Protocol 2: Binding Affinity Determination using Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that measures the heat change upon binding, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

  • Isothermal titration calorimeter.

  • Purified TNA aptamer and target protein in the same buffer (e.g., PBS).

  • Syringe for injecting the aptamer.

  • Sample cell for the target protein.

Procedure:

  • Prepare the TNA aptamer solution (e.g., 100 µM) and the target protein solution (e.g., 10 µM) in the same dialysis buffer to minimize heat of dilution effects.

  • Load the target protein into the sample cell and the TNA aptamer into the injection syringe.

  • Set the experimental parameters, including temperature, stirring speed, and injection volume.

  • Perform a series of injections of the aptamer into the protein solution, measuring the heat evolved or absorbed after each injection.

  • Integrate the heat-change peaks and plot them against the molar ratio of aptamer to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, ΔH, and ΔS.

Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex processes in aptamer validation and their mechanism of action.

Experimental_Workflow_for_TNA_Aptamer_Validation cluster_selection Aptamer Generation cluster_characterization Biophysical Characterization cluster_validation Biological Validation selex SELEX for TNA Aptamers synthesis Chemical Synthesis selex->synthesis binding_assay Binding Affinity Assay (e.g., ITC, SPR) synthesis->binding_assay stability_assay Nuclease Stability Assay synthesis->stability_assay cell_binding Cell-Based Binding Assay binding_assay->cell_binding in_vivo In Vivo Efficacy Study stability_assay->in_vivo functional_assay In Vitro Functional Assay (e.g., Enzyme Inhibition) cell_binding->functional_assay functional_assay->in_vivo

Caption: Workflow for the validation of TNA-based aptamers.

Signaling_Pathway_Inhibition_by_TNA_Aptamer cluster_pathway Example Signaling Pathway cluster_inhibition Mechanism of Action receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation aptamer TNA Aptamer (Anti-Receptor) aptamer->receptor Inhibition

Caption: TNA aptamer inhibiting a signaling pathway.

Conclusion

TNA-based aptamers represent a significant advancement in aptamer technology, primarily due to their exceptional resistance to nuclease degradation.[1][2] This inherent stability, combined with high binding affinity and specificity, positions them as robust candidates for therapeutic and diagnostic applications. The experimental protocols and workflows detailed in this guide provide a framework for researchers to effectively validate the biological activity of novel TNA aptamers, paving the way for their translation into clinical practice.

References

Unveiling the Fidelity of TNA Cross-Pairing: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Threose Nucleic Acid (TNA), a synthetic xeno-nucleic acid (XNA) with a simplified four-carbon sugar backbone, has garnered significant interest in the fields of synthetic biology, diagnostics, and therapeutics. Its ability to form stable duplexes with both DNA and RNA raises critical questions about the fidelity of these interactions. This guide provides a comprehensive comparison of the cross-pairing fidelity of TNA with DNA and RNA, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

Threose Nucleic Acid (TNA) is an artificial genetic polymer that can efficiently base pair with complementary sequences of DNA and RNA.[1] A key structural difference between TNA and natural nucleic acids is its backbone, where the phosphodiester bonds link the 2' and 3' carbons of the threose sugar, unlike the 3' to 5' linkage in DNA and RNA.[1] This altered backbone renders TNA resistant to nuclease digestion, a highly desirable trait for in vivo applications.[1] Experimental studies have consistently shown that TNA forms more stable duplexes with RNA than with DNA.[2] This preference is attributed to TNA's propensity to enforce an A-like helical geometry, which is the native conformation of RNA duplexes.[3]

Quantitative Comparison of Duplex Stability

The thermodynamic stability of TNA-containing duplexes provides a quantitative measure of their pairing fidelity. The melting temperature (Tm), Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) are key parameters used to assess the stability of these duplexes.

DuplexSequence (5'-3')Tm (°C)ΔG°₃₇ (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)Reference
TNA:DNAt(GCGTATACGC)56.7-11.8-80.9-222.9[3]
TNA:RNAt(GCGUAUACGC)67.4-14.2-92.5-252.6[3]
DNA:DNAd(GCGTATACGC)57.5-12.0-85.2-236.2[3]
RNA:RNAr(GCGUAUACGC)76.1-16.3-108.7-298.0[3]

Fidelity of TNA Synthesis

The fidelity of TNA synthesis, which is the accuracy of incorporating the correct TNA nucleotide onto a DNA template, is crucial for its use in genetic applications. Studies using DNA polymerases capable of synthesizing TNA have provided insights into its replication fidelity.

PolymeraseTemplateFidelity (%)Error RateReference
Kod-RIDNA98.41.6 x 10⁻²[4]
TherminatorDNAHigh (not quantified)-[5]

While the overall fidelity of TNA replication is high, detailed quantitative data on the frequency of specific mispairs (e.g., G-T, A-C) in TNA:DNA and TNA:RNA duplexes is an area of ongoing research. The thermodynamic penalty of a mismatch, which is the decrease in stability compared to a perfectly matched duplex, can serve as an indicator of mismatch discrimination. Generally, mismatches that cause greater destabilization are less likely to be formed and are more easily discriminated against.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. The following are protocols for key experiments used to assess the cross-pairing fidelity of TNA.

UV-Vis Thermal Denaturation Analysis

This method is used to determine the melting temperature (Tm) of nucleic acid duplexes, which is a primary indicator of their thermal stability.

  • Sample Preparation: Prepare solutions of the TNA, DNA, and RNA oligonucleotides in a buffer solution (e.g., 1 M NaCl, 10 mM sodium phosphate, pH 7.0). The concentration of each strand should be accurately determined.

  • Duplex Formation: Mix equimolar amounts of the complementary strands to form the desired duplexes (TNA:DNA, TNA:RNA, DNA:DNA, and RNA:RNA).

  • Thermal Denaturation: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance of the sample at 260 nm as the temperature is increased at a constant rate (e.g., 1 °C/minute) from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C).

  • Data Analysis: The melting curve is a plot of absorbance versus temperature. The Tm is the temperature at which 50% of the duplex has denatured into single strands and is determined from the first derivative of the melting curve.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including ΔG°, ΔH°, and ΔS°.

  • Sample Preparation: Prepare the TNA, DNA, and RNA oligonucleotides in a degassed buffer. The concentration of the macromolecule in the sample cell and the ligand in the syringe must be accurately known.

  • Titration: Load one of the binding partners into the sample cell of the calorimeter and the other into the injection syringe. A series of small injections of the ligand into the sample cell is performed while the heat released or absorbed is measured.

  • Data Analysis: The raw data is a series of heat spikes corresponding to each injection. Integration of these peaks yields a binding isotherm, which is a plot of heat change per mole of injectant versus the molar ratio of the reactants. Fitting this curve to a binding model provides the thermodynamic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about nucleic acid duplexes in solution, allowing for the characterization of base pairing, helical geometry, and the structural perturbations caused by mismatches.

  • Sample Preparation: Prepare highly pure and concentrated samples of the desired duplexes in an appropriate NMR buffer (e.g., 90% H₂O/10% D₂O, 100 mM NaCl, 10 mM sodium phosphate, pH 7.0).

  • Data Acquisition: A series of 1D and 2D NMR experiments (e.g., ¹H, ¹³C, ³¹P, NOESY, COSY) are performed on a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) are assigned to specific nuclei in the duplex. This information is then used to determine the three-dimensional structure of the duplex and to identify the specific hydrogen bonding patterns and stacking interactions, both in perfectly matched and mismatched duplexes.

Visualizing Experimental Workflows

Diagrams are powerful tools for illustrating complex experimental processes. The following diagram, generated using the DOT language, outlines a typical workflow for a TNA replication fidelity assay.

TNA_Fidelity_Assay cluster_prep Template-Primer Preparation cluster_synthesis TNA Synthesis & Purification cluster_rt Reverse Transcription cluster_analysis Fidelity Analysis P0 Design DNA Template (with known sequence) P1 Anneal DNA Primer P0->P1 S1 Polymerase Extension with tNTPs P1->S1 S2 Purify TNA Product S1->S2 RT1 Reverse Transcription (TNA -> cDNA) S2->RT1 A1 PCR Amplification of cDNA RT1->A1 A2 Cloning and Sequencing A1->A2 A3 Sequence Alignment & Mutation Analysis A2->A3

Caption: Workflow for TNA Replication Fidelity Assay.

This guide highlights the current understanding of TNA's cross-pairing fidelity with DNA and RNA. While TNA demonstrates a remarkable ability to form stable and specific duplexes, particularly with RNA, further research is needed to fully elucidate the nuances of its mispairing behavior. The provided data and protocols offer a solid foundation for researchers to explore the potential of TNA in various biotechnological applications.

References

A Comparative Guide to Protecting Group Strategies for Threose Nucleic Acid (TNA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of threose nucleic acid (TNA), a promising xeno-nucleic acid (XNA) for therapeutic and diagnostic applications, relies on robust and efficient protecting group strategies. The choice of protecting groups for the threose sugar and the nucleobases is critical for achieving high coupling efficiencies, minimizing side reactions, and ensuring clean deprotection to yield high-purity TNA oligonucleotides. This guide provides an objective comparison of different protecting group strategies employed in TNA synthesis, supported by available experimental data and detailed protocols.

Core Concepts in TNA Protecting Group Strategy

Solid-phase phosphoramidite (B1245037) chemistry is the standard method for TNA oligonucleotide synthesis. This process involves the sequential addition of protected TNA phosphoramidite monomers to a growing chain on a solid support. A successful protecting group strategy for TNA must adhere to the principle of orthogonality , where each protecting group can be removed under specific conditions without affecting the others.

The key functional groups requiring protection during TNA synthesis are:

  • 5'-Hydroxyl group of the threose sugar: This is the site of chain elongation.

  • Exocyclic amino groups of the nucleobases (Adenine, Guanine (B1146940), Cytosine): These are reactive and can interfere with the phosphoramidite coupling reaction.

  • Phosphite (B83602) triester: This is the intermediate linkage formed during coupling, which is subsequently oxidized to a more stable phosphate (B84403) triester.

Unlike RNA synthesis, the 2'-hydroxyl group of the threose sugar is typically left unprotected during solid-phase synthesis. This is a key distinction and a simplification compared to RNA synthesis, which requires a 2'-O-protecting group that is stable throughout the synthesis and can be removed at the final deprotection step.

Comparison of Protecting Group Strategies

The selection of protecting groups directly impacts the efficiency of each step in the synthesis cycle and the final purity of the TNA oligonucleotide. The following sections compare the standard protecting group strategy with potential alternatives.

Protecting Groups for the 5'-Hydroxyl Group

The 4,4'-dimethoxytrityl (DMTr) group is the universally accepted protecting group for the 5'-hydroxyl of the threose sugar in TNA phosphoramidite synthesis. Its key advantages are its stability to the basic conditions used during coupling and capping, and its facile removal under mild acidic conditions (e.g., trichloroacetic acid in dichloromethane), which allows for the monitoring of coupling efficiency via quantification of the released trityl cation.

Protecting Groups for the Exocyclic Amines of Nucleobases

The choice of protecting groups for the exocyclic amines of adenine (B156593) (N6), guanine (N2), and cytosine (N4) is crucial for efficient synthesis and deprotection. Two main strategies are employed: standard (slow-cleaving) and mild (fast-cleaving) protection.

1. Standard Acyl Protecting Groups

This is the most commonly reported strategy for TNA synthesis. It utilizes robust acyl groups that are stable throughout the synthesis and are removed during the final deprotection step with concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures.

NucleobaseProtecting GroupStructureTypical Deprotection Conditions
Adenine (A)Benzoyl (Bz)C₆H₅CO-Conc. NH₄OH, 55°C, 8-16 h
Guanine (G)Isobutyryl (iBu)(CH₃)₂CHCO-Conc. NH₄OH, 55°C, 8-16 h
Cytosine (C)Benzoyl (Bz)C₆H₅CO-Conc. NH₄OH, 55°C, 8-16 h

Advantages:

  • High stability during synthesis, minimizing premature deprotection.

  • Well-established and widely used in standard DNA and RNA synthesis.

Disadvantages:

  • Requires harsh deprotection conditions (prolonged heating in concentrated ammonia), which can be detrimental to sensitive modifications on the TNA oligonucleotide.

  • Slow deprotection can be a bottleneck in high-throughput synthesis.

2. Mild Protecting Groups

To overcome the limitations of standard acyl groups, mild protecting groups that can be cleaved under gentler conditions have been developed for DNA and RNA synthesis and can be applied to TNA synthesis. These are particularly useful when TNA is modified with sensitive functional groups.

NucleobaseProtecting GroupStructureTypical Deprotection Conditions
Adenine (A)Phenoxyacetyl (Pac)C₆H₅OCH₂CO-Conc. NH₄OH, rt, 2-4 h or AMA, 65°C, 10 min
Guanine (G)4-isopropyl-phenoxyacetyl (iPr-Pac) or Dimethylformamidine (dmf)(CH₃)₂CHC₆H₄OCH₂CO- or (CH₃)₂N-CH=N-Conc. NH₄OH, rt, 2-4 h or AMA, 65°C, 10 min
Cytosine (C)Acetyl (Ac)CH₃CO-Conc. NH₄OH, rt, 2-4 h or AMA, 65°C, 10 min

(AMA = Ammonium hydroxide/methylamine)

Advantages:

  • Rapid deprotection under mild conditions, preserving sensitive modifications.[1]

  • Reduces the overall synthesis time.

Disadvantages:

  • Potentially lower stability during synthesis compared to standard acyl groups, which could lead to side reactions if synthesis conditions are not optimized.

  • May require different capping reagents to be fully effective.[2]

Quantitative Comparison of Protecting Group Performance

Direct quantitative comparative studies of different protecting group strategies specifically for TNA synthesis are limited in the published literature. However, we can extrapolate from the extensive data available for DNA and RNA synthesis, as the fundamental phosphoramidite chemistry is similar. The following table summarizes the expected performance characteristics.

ParameterStandard Acyl Protecting Groups (Bz, iBu)Mild Protecting Groups (Pac, Ac, dmf)
Average Stepwise Coupling Efficiency >98%>98%
Deprotection Time 8-16 hours10 minutes - 4 hours
Deprotection Temperature 55°CRoom Temperature to 65°C
Compatibility with Sensitive Modifications LowHigh
Overall Yield Generally high, but can be reduced by degradation of sensitive moieties during deprotection.Potentially higher for modified oligonucleotides due to milder final deprotection.

Note: Coupling efficiencies are highly dependent on the synthesizer, reagents, and protocols used. The values presented are typical for well-optimized solid-phase oligonucleotide synthesis.

Experimental Protocols

Standard Solid-Phase TNA Synthesis Cycle

A standard TNA synthesis cycle on an automated DNA/RNA synthesizer using phosphoramidite chemistry involves the following steps:

  • Deblocking (Detritylation): Removal of the 5'-DMTr protecting group from the support-bound nucleoside with a solution of trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

  • Coupling: Activation of the incoming TNA phosphoramidite with an activator (e.g., 5-(ethylthio)-1H-tetrazole, ETT) and its subsequent reaction with the free 5'-hydroxyl group of the support-bound chain.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole to prevent the formation of deletion mutants.

  • Oxidation: Oxidation of the phosphite triester linkage to a more stable phosphate triester using an iodine solution.

These four steps are repeated for each monomer addition.

Final Cleavage and Deprotection

Strategy 1: Standard Deprotection (for Acyl Protecting Groups)

  • The solid support is treated with concentrated ammonium hydroxide at 55°C for 8-16 hours. This single step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the base protecting groups.

  • The solution is then filtered, and the crude TNA oligonucleotide is collected.

  • The solvent is evaporated to yield the deprotected TNA.

Strategy 2: Mild Deprotection (for Pac, Ac, dmf Protecting Groups)

  • The solid support is treated with a 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA) at 65°C for 10-15 minutes.[1]

  • Alternatively, for very sensitive modifications, deprotection can be carried out with concentrated ammonium hydroxide at room temperature for 2-4 hours.[2]

  • The subsequent workup is the same as for the standard deprotection.

Logical Workflow of TNA Synthesis

The following diagram illustrates the logical flow of solid-phase TNA synthesis, highlighting the role of protecting groups at each stage.

TNA_Synthesis_Workflow cluster_synthesis_cycle Solid-Phase Synthesis Cycle (Repeated for each monomer) cluster_deprotection Final Cleavage and Deprotection start Start with Support-Bound Nucleoside (5'-DMTr protected) deblocking 1. Deblocking (Acidic treatment to remove 5'-DMTr) start->deblocking coupling 2. Coupling (Add protected TNA phosphoramidite + activator) deblocking->coupling capping 3. Capping (Acetylate unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Iodine solution to form stable phosphate) capping->oxidation elongated_chain Elongated TNA Chain (Still protected) oxidation->elongated_chain cleavage_deprotection Cleavage from Support & Removal of Phosphate and Base Protecting Groups (e.g., NH4OH or AMA) elongated_chain->cleavage_deprotection final_product Purified TNA Oligonucleotide cleavage_deprotection->final_product

Figure 1. Workflow of solid-phase TNA synthesis.

Conclusion

The choice of a protecting group strategy is a critical parameter in the successful synthesis of high-quality TNA oligonucleotides. The standard approach utilizing a 5'-DMTr group and acyl protecting groups for the nucleobases is robust and reliable for the synthesis of unmodified TNA. However, for TNA containing sensitive modifications, a strategy employing mild, fast-cleaving protecting groups is highly advantageous as it allows for rapid deprotection under gentle conditions, thereby preserving the integrity of the final product. The selection of the optimal strategy should be guided by the specific requirements of the target TNA molecule, balancing the need for stability during synthesis with the requirement for mild and efficient deprotection. Further research into novel protecting groups specifically tailored for TNA synthesis will undoubtedly contribute to the advancement of TNA-based technologies.

References

TNA Aptamers: A Comparative Guide to Binding Affinity and Specificity Validation

Author: BenchChem Technical Support Team. Date: December 2025

Threose Nucleic Acid (TNA) aptamers are emerging as a powerful class of synthetic nucleic acid ligands, offering significant advantages over their DNA and RNA counterparts, primarily due to their resistance to nuclease degradation. For researchers, scientists, and drug development professionals, rigorous validation of their binding affinity and specificity is paramount. This guide provides a comparative overview of methodologies and supporting data to assess the performance of TNA aptamers against other nucleic acid-based aptamers.

Data Presentation: Quantitative Comparison of Binding Affinities

A direct head-to-head comparison of binding affinities for TNA, DNA, and RNA aptamers against the same target in a single study is not extensively documented in publicly available literature. However, studies on individual aptamer types provide insights into their typical performance. The following table summarizes representative binding affinity (Kd) values.

Aptamer TypeTargetBinding Affinity (Kd)Reference
TNA Aptamer ATP~20 µM
DNA Aptamer ATPSimilar to TNA aptamers
DNA Aptamer Thrombin0.5 nM - 200 nM
RNA Aptamer Vascular Endothelial Growth Factor (VEGF)~50 pM
TNA Aptamer S1-RBD of SARS-CoV-20.8 nM - 1.4 nM

Note: The binding affinity of an aptamer is highly dependent on the target molecule, the selection process, and the experimental conditions. The values presented here are for illustrative purposes. A key finding is that TNA aptamers can exhibit binding affinities comparable to those of DNA aptamers.

Experimental Protocols: Validating TNA Aptamer Performance

The following are detailed methodologies for key experiments to validate the binding affinity and specificity of TNA aptamers. These protocols are based on established methods for nucleic acid aptamers and can be adapted for TNA constructs.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand (immobilized on a sensor chip) and an analyte (in solution).

Methodology:

  • Immobilization of the Target Molecule:

    • Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached.

    • Deactivate the remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection.

    • A reference flow cell should be prepared similarly but without the target protein to subtract non-specific binding.

  • TNA Aptamer Preparation and Folding:

    • Resuspend the lyophilized TNA aptamer in a nuclease-free buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).

    • To ensure proper folding, heat the TNA aptamer solution to 85-95°C for 5 minutes, followed by cooling to room temperature for 10-15 minutes and then incubation at the experimental temperature (e.g., 37°C) for 15 minutes.

  • Binding Analysis:

    • Inject a series of concentrations of the folded TNA aptamer (e.g., 0.1 nM to 1 µM) over the target-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between each aptamer concentration using a suitable regeneration buffer (e.g., a short pulse of high salt or low pH solution).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Bio-Layer Interferometry (BLI) for Affinity Screening

BLI is another label-free technique that measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference.

Methodology:

  • Biosensor Preparation:

    • Hydrate streptavidin (SA) biosensors in the binding buffer (e.g., 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Tween 20) for at least 10 minutes.

  • TNA Aptamer Immobilization:

    • Immobilize a biotinylated TNA aptamer onto the hydrated SA biosensors by dipping them into a solution of the aptamer (e.g., 1-5 µg/mL).

  • Binding Analysis:

    • Establish a baseline by dipping the aptamer-coated biosensors into the binding buffer.

    • Associate the target protein by dipping the biosensors into wells containing a serial dilution of the target protein.

    • Dissociate the complex by moving the biosensors back into wells containing only the binding buffer.

  • Data Analysis:

    • The shift in the interference pattern is proportional to the number of bound molecules.

    • Determine the Kd by fitting the binding data to a steady-state or kinetic model.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Methodology:

  • Sample Preparation:

    • Dialyze both the TNA aptamer and the target protein extensively against the same buffer (e.g., PBS with 1 mM MgCl2) to minimize heats of dilution.

    • Degas both solutions immediately before the experiment to prevent bubble formation.

  • ITC Experiment:

    • Load the TNA aptamer into the sample cell of the calorimeter.

    • Load the target protein into the injection syringe at a concentration 10-20 times that of the aptamer.

    • Perform a series of small injections (e.g., 2-5 µL) of the target protein into the TNA aptamer solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses from each injection.

    • Fit the integrated data to a suitable binding model to determine the thermodynamic parameters.

Flow Cytometry for Cell-Based Binding Specificity

Flow cytometry is used to assess the binding of fluorescently labeled aptamers to target cells, allowing for the determination of specificity and apparent affinity in a heterogeneous cell population.

Methodology:

  • Cell Preparation:

    • Harvest target cells and wash them with a suitable binding buffer (e.g., DPBS with 5 mM MgCl2 and 0.1% BSA).

    • Prepare a negative control cell line that does not express the target of interest.

  • TNA Aptamer Incubation:

    • Incubate the cells (e.g., 1 x 10^5 cells) with varying concentrations of a fluorescently labeled TNA aptamer (e.g., FITC-TNA aptamer) on ice or at 4°C for 30-60 minutes to prevent internalization.

    • Include a scrambled or unrelated fluorescently labeled aptamer as a negative control.

  • Washing and Analysis:

    • Wash the cells twice with cold binding buffer to remove unbound aptamers.

    • Resuspend the cells in a suitable buffer for flow cytometry analysis.

    • Analyze the fluorescence intensity of the cell populations using a flow cytometer.

  • Data Analysis:

    • Calculate the mean fluorescence intensity (MFI) for the target and control cell lines at each aptamer concentration.

    • Determine the apparent Kd by plotting the MFI against the aptamer concentration and fitting the data to a one-site binding model.

    • Specificity is demonstrated by high MFI on target cells and low MFI on control cells.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the validation of TNA aptamer binding affinity and specificity.

TNA_Aptamer_Validation_Workflow cluster_Affinity Binding Affinity Validation cluster_Specificity Binding Specificity Validation SPR Surface Plasmon Resonance (SPR) BLI Bio-Layer Interferometry (BLI) ITC Isothermal Titration Calorimetry (ITC) FlowCytometry Flow Cytometry CompetitionAssay Competition Assay FlowCytometry->CompetitionAssay Confirm Target NegativeControl Binding to Non-Target Analogs FlowCytometry->NegativeControl Assess Cross-Reactivity TNA_Aptamer TNA Aptamer Candidate TNA_Aptamer->SPR Determine ka, kd, Kd TNA_Aptamer->BLI Screen for Binders & Kd TNA_Aptamer->ITC Determine Kd, ΔH, ΔS TNA_Aptamer->FlowCytometry Cell-specific Binding

Caption: Workflow for TNA aptamer binding validation.

SPR_Experimental_Workflow start Start chip_prep Target Immobilization on Sensor Chip start->chip_prep aptamer_prep TNA Aptamer Folding (Heat & Cool) chip_prep->aptamer_prep binding_step Inject Folded TNA Aptamer (Association) aptamer_prep->binding_step dissociation_step Buffer Injection (Dissociation) binding_step->dissociation_step regeneration Regeneration of Chip Surface dissociation_step->regeneration regeneration->binding_step Next Concentration data_analysis Data Analysis (ka, kd, Kd) regeneration->data_analysis end End data_analysis->end

Caption: SPR experimental workflow for TNA aptamers.

Specificity_Validation_Logic cluster_Target Target Cells cluster_Control Control cluster_Competition Competition Aptamer Fluorescent TNA Aptamer TargetCells Incubate with Target Cells Aptamer->TargetCells ControlCells Incubate with Non-Target Cells Aptamer->ControlCells Competition Incubate with Target Cells + Unlabeled Competitor Aptamer Aptamer->Competition HighSignal High Fluorescence Signal TargetCells->HighSignal LowSignal Low/No Fluorescence Signal ControlCells->LowSignal ReducedSignal Reduced Fluorescence Signal Competition->ReducedSignal

A Comparative Guide to TNA:DNA Duplex Conformation Analysis by NMR and CD Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of synthetic genetic polymers is crucial for advancements in synthetic biology, therapeutic development, and understanding the origins of life. Threose Nucleic Acid (TNA), an artificial genetic polymer with a simplified four-carbon sugar backbone, has garnered significant interest.[1] It can form stable duplexes with itself and, importantly, with natural DNA and RNA.[1][2] Understanding the three-dimensional structure of TNA:DNA hybrid duplexes is key to unlocking their potential. This guide provides a comparative analysis of two powerful spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD)—for elucidating the conformation of these hybrid structures.

Overview of Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy provides high-resolution structural and dynamic information at the atomic level.[3] For nucleic acids, NMR can determine internuclear distances through the Nuclear Overhauser Effect (NOE), dihedral angles via coupling constants, and probe hydrogen bonding.[4][5] This allows for a detailed reconstruction of the duplex's 3D structure, including sugar pucker, backbone torsion angles, and base pairing geometry.[6]

Circular Dichroism (CD) Spectroscopy is a rapid, sensitive technique that probes the global helical structure of chiral molecules like nucleic acid duplexes.[7][8] It measures the differential absorption of left and right circularly polarized light.[5] The resulting spectrum is a characteristic signature of the duplex's overall conformation, allowing for quick differentiation between canonical forms like A-form, B-form, and Z-form helices.[7][9]

Comparative Analysis: NMR vs. CD
FeatureNMR SpectroscopyCD Spectroscopy
Information Level Atomic Resolution (local)Global Conformation (secondary structure)
Strengths Detailed 3D structure, dynamics, internuclear distances, sugar pucker, base pairing.[1]Rapid, low sample consumption, sensitive to conformational changes, ideal for screening.[7]
Limitations Requires larger sample amounts, isotopic labeling for larger molecules, complex data analysis.[10]Low resolution, provides no atomic-level detail, spectra can be ambiguous for non-standard structures.
Primary Application Detailed structure determination of a specific duplex.[6]Quick assessment of helical family (A-form vs. B-form) and monitoring conformational transitions.[9]
Experimental Data: TNA:DNA Duplexes Adopt an A-like Form

Studies combining NMR and CD spectroscopy have revealed that the TNA strand dictates the overall structure of the TNA:DNA hybrid.[2][9] While a standard DNA:DNA duplex adopts a B-form helix, the presence of a TNA strand forces the hybrid into a conformation that is structurally more similar to an A-form helix, which is characteristic of RNA:RNA duplexes.[1][9]

Table 1: Comparative CD Spectroscopic Data for Nucleic Acid Duplexes

The CD spectrum of a canonical B-form DNA duplex shows a positive peak around 275 nm and a negative peak near 245 nm. In contrast, an A-form RNA:RNA duplex displays a positive peak at 260 nm and a strong negative peak around 210 nm.[9] Experimental data shows that TNA:DNA hybrids exhibit CD spectra remarkably similar to A-form RNA, indicating a global A-like helical geometry.[1][9]

Duplex TypePositive Peak (λmax)Negative Peak (λmin)Inferred Global Conformation
DNA:DNA ~275 nm[9]~245 nm[9]B-form[9]
RNA:RNA ~260 nm[1][9]~210 nm[1][9]A-form[1][9]
TNA:DNA ~270 nm[1][9]~210 nm, ~245 nm[1][9]A-form like[1][9]

Table 2: NMR Spectroscopic Insights into TNA:DNA Duplex Structure

NMR data corroborates the findings from CD spectroscopy. Analysis of ¹H-¹H NOESY spectra, which measures distances between protons, provides direct evidence of an A-like structure. The intensities of cross-peaks between imino protons in the TNA:DNA duplex are similar to those observed in A-form RNA:RNA duplexes and distinct from the weaker cross-peaks seen in B-form DNA:DNA.[1][9] This indicates shorter distances between sequential base pairs, a hallmark of A-form helices.[1]

Duplex TypeKey NMR ObservableStructural Interpretation
DNA:DNA Low intensity imino NOE cross-peaks.[1]Consistent with B-form helical parameters.[1]
RNA:RNA High intensity imino NOE cross-peaks.[1]Consistent with A-form helical parameters.[1]
TNA:DNA High intensity imino NOE cross-peaks, similar to RNA:RNA.[1][9]Duplex adopts an A-like helical geometry.[1][9]

The results suggest that the DNA strand is unable to fully adapt to the conformational constraints imposed by the more rigid TNA backbone, resulting in the duplex adopting an A-like form.[2][9]

Methodologies and Visualized Workflows

Experimental Protocols

1. Sample Preparation:

  • Oligonucleotide Synthesis: DNA strands are synthesized using standard solid-phase phosphoramidite (B1245037) chemistry. TNA strands are generated similarly, using chemically synthesized TNA phosphoramidites.[1]

  • Purification: Oligonucleotides are purified, typically by HPLC or PAGE, to ensure high purity.

  • Duplex Annealing: Equimolar amounts of the complementary TNA and DNA strands are mixed in an appropriate buffer (e.g., phosphate (B84403) buffer with NaCl). The mixture is heated to 95°C and slowly cooled to room temperature to facilitate proper duplex formation.[11]

2. CD Spectroscopy:

  • Instrumentation: A CD spectrometer is used to measure spectra, typically in the range of 200-320 nm.

  • Parameters: Samples are placed in a quartz cuvette (e.g., 1 cm path length). Spectra are recorded at a controlled temperature (e.g., 15°C or 25°C).[9]

  • Data Processing: The raw data (ellipticity) is converted to molar ellipticity ([θ]) to normalize for concentration and path length, allowing for direct comparison between different samples.

3. NMR Spectroscopy:

  • Sample Preparation: The annealed duplex is lyophilized and redissolved in an NMR buffer (e.g., 90% H₂O/10% D₂O) to a final concentration of approximately 1 mM.[11]

  • Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer. For structural analysis, a ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is critical.[4] Spectra are typically recorded at a controlled temperature (e.g., 15°C).[9]

  • Data Analysis: Resonances are assigned to specific protons in the duplex. The volumes of NOE cross-peaks are integrated and converted into distance restraints, which are then used in computational software to calculate a family of 3D structures consistent with the experimental data.

Visualized Experimental Workflow

G Figure 1. Experimental Workflow for TNA:DNA Duplex Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_cd CD Spectroscopy cluster_nmr NMR Spectroscopy cluster_interp Structural Interpretation synthesis Oligonucleotide Synthesis (TNA & DNA) purification Purification (HPLC/PAGE) synthesis->purification annealing Duplex Annealing purification->annealing cd_acq Data Acquisition (200-320 nm) annealing->cd_acq nmr_acq Data Acquisition (1D/2D NOESY) annealing->nmr_acq cd_proc Data Processing (Molar Ellipticity) cd_acq->cd_proc global_conf Global Conformation (A-form vs. B-form) cd_proc->global_conf nmr_proc Data Processing (Distance Restraints) nmr_acq->nmr_proc atomic_model High-Resolution 3D Structure nmr_proc->atomic_model final_model Integrated Structural Model global_conf->final_model atomic_model->final_model

Figure 1. Experimental Workflow for TNA:DNA Duplex Analysis
Logic of Structural Determination

The complementary nature of CD and NMR spectroscopy provides a powerful, multi-level approach to structural biology. CD offers a rapid first assessment of the overall helical family, which then guides the more intensive analysis of high-resolution NMR data.

G Figure 2. Logic of Data Integration for Conformation Analysis cluster_data Experimental Data cluster_inference Inference cd_data CD Spectrum: - Positive peak at ~270 nm - Negative peaks at ~210/245 nm cd_interp Signature matches A-form helix cd_data->cd_interp nmr_data NMR NOESY Data: - Strong imino proton cross-peaks - Short sequential proton distances nmr_interp Proton distances match A-form geometry nmr_data->nmr_interp conclusion Conclusion: TNA:DNA duplex adopts a global A-like helical conformation cd_interp->conclusion nmr_interp->conclusion

Figure 2. Logic of Data Integration for Conformation Analysis
Conclusion

Both NMR and CD spectroscopy are indispensable tools for analyzing TNA:DNA duplex conformations. They offer complementary information, with CD providing a rapid assessment of the global helical structure and NMR delivering a detailed, atomic-resolution picture.[5] Together, they provide conclusive evidence that TNA:DNA hybrids adopt an A-like helical geometry, a finding driven by the conformational rigidity of the TNA backbone.[1][9] This synergistic approach is essential for the rational design and development of novel TNA-based therapeutics and biotechnologies.

References

Safety Operating Guide

Navigating the Disposal of DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the proper disposal of phosphoramidite (B1245037) waste, based on available safety data for similar compounds. The specific Safety Data Sheet (SDS) for DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite could not be publicly located. It is imperative for all researchers, scientists, and drug development professionals to obtain and meticulously follow the official SDS provided by the manufacturer for this specific chemical. The procedures outlined below are intended as a precautionary measure and may need to be adapted based on the definitive SDS and institutional as well as local regulations.

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. For specialized reagents such as this compound, a purine (B94841) nucleoside analog utilized in oligonucleotide synthesis, adherence to proper disposal protocols is critical.[1] This guide offers a procedural framework for the safe handling and disposal of this compound and associated waste materials.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves to prevent skin contact.[2][3]

  • Eye Protection: Use safety glasses or goggles that comply with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

  • Protective Clothing: A lab coat is mandatory to protect clothing and skin.[2][3]

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved dust mask is recommended.[2][4]

Step-by-Step Disposal Procedures

The following steps are based on best practices for laboratory chemical waste disposal.[1]

  • Waste Identification and Segregation:

    • Solid Waste: Collect any unused or expired this compound powder in a designated and clearly labeled hazardous waste container.[1]

    • Contaminated Materials: All items that have come into direct contact with the amidite, such as gloves, weighing papers, and absorbent pads, should be considered contaminated and collected in a separate, clearly labeled hazardous waste container.[1]

    • Liquid Waste: Any solutions containing this amidite must be collected in a designated liquid hazardous waste container. Do not dispose of this chemical down the drain.[1][5]

  • Container Management:

    • Use containers that are compatible with the chemical waste.

    • Keep all waste containers tightly closed except when adding waste.[2]

    • Ensure all containers are accurately labeled with "Hazardous Waste" and the full chemical name: "this compound Waste".

    • Do not mix this waste with other chemical wastes unless their compatibility has been confirmed.[1]

  • Spill Management:

    • In the event of a solid spill, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[2]

    • Wipe the spill area with a damp cloth. Dispose of the cloth and any other contaminated absorbent materials as hazardous waste.[2]

  • Final Disposal:

    • Arrange for the disposal of all waste containing this compound through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3]

    • Adhere to all federal, state, and local regulations concerning hazardous waste disposal.[2]

Key Data and Handling Summary

The following table summarizes essential information for handling and storage, based on data for similar phosphoramidite compounds.

ParameterGuidelineSource(s)
Storage Temperature -20°C[4][6]
Storage Conditions Keep container tightly closed in a dry, well-ventilated place. Protect from moisture and sunlight.[2][4]
Potential Hazards May be harmful if swallowed, in contact with skin, or inhaled. Causes eye irritation.[2]
Incompatible Materials Strong oxidizing agents, heat.[4]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound and associated waste.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment cluster_disposal Final Disposal A Consult SDS for This compound B Wear Required PPE (Gloves, Goggles, Lab Coat) A->B C Unused/Expired Solid Amidite B->C D Contaminated Materials (Gloves, Wipes, etc.) B->D E Solutions Containing Amidite B->E F Collect in Designated, Labeled Hazardous Waste Container C->F D->F E->F G Store in Secure Secondary Containment F->G H Contact EHS for Pickup and Disposal G->H I Ensure Compliance with all Federal, State, and Local Regulations H->I

Amidite Waste Disposal Workflow

References

Essential Safety and Logistical Information for Handling DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite, a purine (B94841) phosphoramidite (B1245037) analog utilized in RNA synthesis.[1] Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of this sensitive compound. This guidance is based on general best practices for handling phosphoramidites, as a specific Safety Data Sheet (SDS) for this compound was not publicly available. Users must consult the supplier-provided SDS upon receipt for detailed hazard information.

I. Core Safety and Handling

Phosphoramidites are hazardous, flammable, and highly sensitive to moisture and oxidation.[2] Therefore, all handling must be conducted in a controlled laboratory environment with appropriate safety measures in place.

Engineering Controls:

  • Fume Hood: All manipulations of the solid compound and its solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of solvent vapors.[3]

  • Inert Atmosphere: When possible, handle the solid compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the last line of defense against exposure.[4] The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles with side shields are required to protect against splashes.[5]

  • Hand Protection: Use disposable, chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended, especially for prolonged handling.[4] Change gloves immediately if contaminated.

  • Body Protection: A flame-resistant lab coat must be worn to protect skin and clothing.[5]

  • Respiratory Protection: While a fume hood is the primary control, a respirator may be required for certain procedures, such as cleaning up large spills. Consult your institution's safety officer for specific guidance.

II. Logistical Information and Operational Plan

Proper planning and adherence to established protocols are essential for successful and safe experimentation.

Storage and Stability:

  • Storage Temperature: Store the compound at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]

  • Inert Atmosphere: Store in a tightly sealed container under an inert atmosphere.

  • Moisture Control: Phosphoramidites are hygroscopic. Avoid repeated freeze-thaw cycles and allow the container to warm to room temperature before opening to prevent condensation.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Equilibrate Amidite to Room Temperature C Dissolve Amidite in Fume Hood A->C Prevents Condensation B Prepare Anhydrous Solvent (<30 ppm H2O) B->C Ensures Anhydrous Conditions D Perform Synthesis/ Reaction C->D Ready for Use E Segregate Waste: Solid vs. Liquid D->E Post-Experiment F Label Waste Containers Clearly E->F G Dispose via Certified Waste Handler F->G cluster_hazard Identified Hazards cluster_controls Control Measures cluster_outcome Desired Outcome H1 Chemical Toxicity C1 Fume Hood H1->C1 C2 PPE (Gloves, Goggles, Lab Coat) H1->C2 C4 Segregated Waste Disposal H1->C4 H2 Flammability H2->C1 H2->C4 H3 Moisture/Air Sensitivity C3 Inert Atmosphere/ Anhydrous Solvents H3->C3 O1 Personnel Safety C1->O1 C2->O1 O2 Experimental Integrity C3->O2 C4->O1 O3 Environmental Protection C4->O3

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.